2-(2-Ethoxy-2-oxoethyl)nicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYQJVDTXVUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377124 | |
| Record name | 2-(2-ethoxy-2-oxoethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-51-8 | |
| Record name | 2-(2-ethoxy-2-oxoethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-Ethoxy-2-oxoethyl)nicotinic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
Introduction
This compound, a pyridine derivative with both a carboxylic acid and an ethyl ester functional group, serves as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structural framework is a versatile scaffold for the synthesis of a wide array of more complex heterocyclic compounds. The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable building block for creating novel therapeutic agents, including potential anti-inflammatory drugs and kinase inhibitors.[1][2]
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. It is intended for researchers and scientists, offering not only a step-by-step protocol but also in-depth mechanistic insights and the scientific rationale behind key experimental choices.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound (1) involves two primary disconnections. The first disconnection is the selective hydrolysis of a diester precursor, diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate (2). This intermediate can be conceptually simplified by a C-C bond disconnection, which points to a nucleophilic aromatic substitution (SNAr) reaction. This key step involves the reaction of a malonate enolate nucleophile (4) with an electrophilic pyridine ring, specifically ethyl 2-chloronicotinate (3). Ethyl 2-chloronicotinate itself is readily prepared from the commercially available 2-chloronicotinic acid.[3]
Caption: Retrosynthetic pathway for this compound.
Key Synthetic Pathway & Mechanistic Insights
The most practical forward synthesis follows the pathway identified in the retrosynthetic analysis. It is a three-step process starting from 2-chloronicotinic acid.
Step 1: Esterification of 2-Chloronicotinic Acid
The initial step is the conversion of 2-chloronicotinic acid to its corresponding ethyl ester, ethyl 2-chloronicotinate. This is a standard Fischer esterification, typically catalyzed by a strong acid like sulfuric acid in excess ethanol, which also serves as the solvent.[3] The reaction is driven to completion by removing the water formed, often by refluxing the mixture.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This is the crucial C-C bond-forming step. The α-proton of diethyl malonate is acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide (NaOEt), to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient pyridine ring of ethyl 2-chloronicotinate at the C2 position. The pyridine nitrogen and the ester group at C3 withdraw electron density from the ring, making the C2 position susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which subsequently rearomatizes by expelling the chloride leaving group.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Step 3: Selective Saponification
The final step is the selective hydrolysis of one of the malonate ester groups to yield the target carboxylic acid. Achieving selectivity is critical. Hydrolysis under controlled conditions—using a stoichiometric amount of a base (e.g., one equivalent of KOH) in an alcohol/water solvent system at room temperature or slightly elevated temperatures—can favor the formation of the mono-acid. The two malonate esters are chemically equivalent, so the reaction relies on statistical probability and careful control of reagents to prevent complete hydrolysis to the diacid or hydrolysis of the more sterically hindered nicotinate ester. The reaction is quenched by acidification, which protonates the carboxylate to precipitate the final product. A similar selective hydrolysis has been demonstrated in related nicotinoylmalonate systems.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloronicotinate [3]
-
Reagents & Equipment: 2-chloronicotinic acid, absolute ethanol, concentrated sulfuric acid, round-bottom flask, reflux condenser, heating mantle.
-
Procedure: a. Suspend 2-chloronicotinic acid (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of acid). b. Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol). c. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC. d. After completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloronicotinate as an oil.
Protocol 2: Synthesis of Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate
-
Reagents & Equipment: Diethyl malonate, sodium ethoxide (or sodium metal and absolute ethanol), ethyl 2-chloronicotinate, anhydrous DMF or THF, round-bottom flask, nitrogen atmosphere setup.
-
Procedure: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous DMF. Alternatively, prepare sodium ethoxide in situ by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol. b. Add diethyl malonate (1.2 equivalents) dropwise to the base solution at 0 °C and stir for 30 minutes to form the enolate. c. Add a solution of ethyl 2-chloronicotinate (1 equivalent) in anhydrous DMF dropwise to the enolate solution. d. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours, monitoring by TLC. e. Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain the pure tri-ester.
Protocol 3: Selective Hydrolysis to this compound
-
Reagents & Equipment: Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate, potassium hydroxide (KOH), ethanol, water, round-bottom flask, magnetic stirrer.
-
Procedure: a. Dissolve the tri-ester (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add a solution of KOH (1.05 equivalents) in water dropwise while stirring at room temperature. c. Stir the mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC. d. Once the reaction is complete, remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl. g. A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from an appropriate solvent like ethanol/water may be performed for further purification.
Characterization and Quality Control
The final product should be a white solid. Proper characterization is essential to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 35969-51-8 | [4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [5] |
| Molecular Weight | 209.20 g/mol | [5] |
| Appearance | White Crystalline Solid | - |
| Melting Point | 134-136 °C | [5] |
| ¹H NMR (Predicted) | δ ~8.6 (m, 1H, Py-H6), ~8.2 (m, 1H, Py-H4), ~7.4 (m, 1H, Py-H5), 4.1-4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂COOEt), 1.2-1.4 (t, 3H, -OCH₂CH₃) | Based on similar structures[3][6][7] |
| ¹³C NMR (Predicted) | δ ~171 (Ester C=O), ~168 (Acid C=O), ~155 (Py C2), ~152 (Py C6), ~139 (Py C4), ~135 (Py C3), ~124 (Py C5), ~61 (-OCH₂), ~40 (-CH₂-), ~14 (-CH₃) | Based on similar structures[6][7] |
Safety Considerations
-
Sodium metal/Sodium ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and use appropriate PPE (gloves, safety glasses, lab coat).
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle in a fume hood with extreme care.
-
Chlorinated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.
-
Solvents (DMF, Ethanol, Ethyl Acetate): Flammable and may have associated health risks. Handle in a well-ventilated area, preferably a fume hood.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions, including esterification, nucleophilic aromatic substitution, and selective hydrolysis. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the selective saponification step, to achieve the desired mono-acid product. This versatile building block provides a valuable entry point for the development of novel heterocyclic compounds with significant potential in the pharmaceutical industry.
References
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace.
- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
- Nicotinic Acid at BMRB (bmse000104). Biological Magnetic Resonance Bank.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database.
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository.
- Synthesis of Novel H1 Antihistamines. Scribd.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed.
- Malonates in Cyclocondensation Reactions. PMC.
- Ch21: Malonic esters. University of Calgary.
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physicochemical properties of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
Abstract: This technical guide provides a comprehensive overview of the core (CAS No: 35969-51-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, core physical properties, solubility, and structural characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key parameters such as melting point, aqueous solubility, and pKa, underpinned by the principles of scientific integrity and reproducibility. The guide aims to serve as a foundational resource for laboratory investigation and application of this compound.
Chemical Identity and Structure
This compound is a derivative of nicotinic acid, featuring an ethoxy-2-oxoethyl substituent at the 2-position of the pyridine ring. This structural modification, combining a carboxylic acid and an ethyl ester, imparts specific chemical characteristics crucial for its application and behavior in biological and chemical systems. Its unique structure suggests potential as a scaffold or intermediate in the synthesis of more complex molecules.[1]
The fundamental identifiers and structural details are summarized below.
-
IUPAC Name: this compound[2]
-
CAS Number: 35969-51-8[3]
-
Molecular Weight: 209.20 g/mol [3]
-
InChI Key: HWWYQJVDTXVUMB-UHFFFAOYSA-N[4]
-
InChI: InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14)[4]
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior, guiding experimental design, and ensuring proper handling and storage. The table below summarizes the key reported properties for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 209.20 g/mol | [3] |
| Melting Point | 134-136°C | [4] |
| Boiling Point | 345.3°C at 760 mmHg | [4] |
| Appearance | Data not available; likely a solid at room temperature based on melting point. | |
| Purity | ≥97% (as specified by commercial suppliers) | [4] |
| Predicted XlogP | 0.6 | [5] |
Solubility Profile
The solubility of a compound in various solvents is a determining factor for its utility in synthesis, formulation, and biological assays. While comprehensive solubility data for this compound is not extensively published, its parent compound, nicotinic acid, is soluble in water and slightly soluble in ethanol.[6] The presence of the ethyl ester group in this compound would be expected to increase its lipophilicity compared to nicotinic acid, potentially altering its solubility profile.
For practical applications, solubility should be empirically determined in relevant solvent systems. A standard protocol for aqueous solubility determination is provided in Section 6.2.
Acidity and Lipophilicity (pKa and LogP)
Acidity (pKa): The molecule possesses two ionizable centers: the carboxylic acid on the pyridine ring and the pyridine nitrogen itself. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. For the parent compound, nicotinic acid, two pKa values are reported: 2.0 and 4.85.[7] The pKa of the carboxylic acid function in this compound is expected to be in a similar range, influencing its charge state at different physiological pH values. This is a critical parameter for predicting absorption and distribution in biological systems. A protocol for its experimental determination is outlined in Section 6.3.
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. A predicted XlogP value for this compound is 0.6.[5] This value suggests a relatively balanced hydrophilic-lipophilic character.
Spectral Analysis
Structural elucidation and purity assessment rely heavily on spectroscopic methods. Commercial suppliers of this compound indicate the availability of the following spectral data, which are fundamental for identity confirmation:[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the presence of distinct functional groups (ethyl ester, pyridine ring, carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and the purity of the sample.
Experimental Protocols
The following protocols describe standard, validated methods for determining key physicochemical properties. These are designed to be self-validating and provide a robust framework for laboratory assessment.
Protocol: Determination of Melting Point
Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15°C below the expected melting point (134°C).[4]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
-
Reporting: Report the result as a melting range (e.g., 134-136°C).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state compound and the solution.
Caption: Workflow for Shake-Flask Solubility Measurement.
Methodology:
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
-
Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period is crucial to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Reporting: Express the solubility in units of mg/mL or µg/mL.
Protocol: Determination of pKa (Potentiometric Titration)
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by measuring pH changes upon the addition of a titrant.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.5-2.0) using a strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.
-
Titration: While continuously stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point for each ionizable group. The equivalence points are identified as the points of maximum slope on the titration curve (or the peaks in the first derivative plot).
Storage and Stability
Proper storage is essential to maintain the integrity of the compound. Based on supplier recommendations, this compound should be stored in a sealed container in a dry place, with long-term storage recommended at 2-8°C.[3][4]
Conclusion
This compound is a nicotinic acid derivative with well-defined physical properties, including a melting point of 134-136°C and a molecular weight of 209.20 g/mol .[3][4] Its structure, containing both a carboxylic acid and an ethyl ester, suggests a balanced lipophilicity and multiple sites for chemical modification. While extensive experimental data on properties like solubility and pKa are not widely published, the standardized protocols provided in this guide offer a robust framework for their determination. This document serves as a critical resource for scientists, enabling informed experimental design and facilitating further research into the applications of this compound.
References
- P&S Chemicals. Product information, this compound.
- ResearchGate. Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- ChemSynthesis. ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate.
- PubChem. 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid.
- Thermo Scientific Chemicals. Nicotinic acid, 99%.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- SpectraBase. Nicotinic acid.
- PubChem. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450.
- Wikipedia. Nicotinic acid.
- PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
- ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
- Journal of Emerging Technologies and Innovative Research. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
- PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- ResearchGate. (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- ChemSynthesis. ethyl 1-(2-ethoxy-2-oxoethyl)-3-piperidinecarboxylate.
- PubChemLite. 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid (C10H11NO4).
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- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid: A Key Building Block in Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document delves into the compound's core identifiers, physicochemical properties, synthesis, reactivity, and its burgeoning role in the synthesis of advanced pharmaceutical agents.
Core Identification and Chemical Profile
This compound, a disubstituted pyridine derivative, is a valuable intermediate in organic synthesis. Its unique structure, featuring both a carboxylic acid and an ester functional group, offers versatile reactivity for the construction of more complex molecular architectures.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 35969-51-8 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 2-(2-Ethoxy-2-oxoethyl)pyridine-3-carboxylic acid |
| Synonyms | Ethyl 3-carboxypyridin-2-ylacetate, 2-(Carboxymethyl)nicotinic acid 2-ethyl ester |
| MDL Number | MFCD00663817 |
| PubChem CID | 2763733 |
| InChI | InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14) |
| InChIKey | HWWYQJVDTXVUMB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C=CC=N1)C(=O)O |
Physicochemical and Spectroscopic Data
Understanding the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 134-136 °C | |
| Boiling Point | 345.3 °C at 760 mmHg | |
| Appearance | White to off-white solid | General Supplier Information |
| Storage | Store at 2-8°C for long-term stability |
While detailed, experimentally verified spectral data remains proprietary to commercial suppliers, typical spectral features can be predicted based on the structure and data for analogous nicotinic acid derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and distinct aromatic protons of the pyridine ring.
-
¹³C NMR: The carbon NMR would display resonances for the two carbonyl carbons (acid and ester), the carbons of the pyridine ring, the methylene carbon, and the two carbons of the ethyl group.
-
FTIR: The infrared spectrum will be characterized by strong carbonyl stretching bands for the carboxylic acid and the ester, as well as aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific industrial synthesis protocols are proprietary, a general synthetic approach can be outlined based on established organic chemistry principles.
A plausible synthetic route involves the elaboration of a pre-formed pyridine ring. One conceptual pathway could start from a suitably substituted pyridine derivative, followed by the introduction of the acetic acid ester and carboxylic acid functionalities.
Figure 1. A conceptual synthetic pathway to this compound.
The reactivity of this molecule is dictated by its three main components: the pyridine ring, the carboxylic acid, and the ethyl ester.
-
Pyridine Ring: The nitrogen atom imparts basic properties and can be quaternized. The ring can undergo electrophilic substitution, with the position of substitution influenced by the existing electron-withdrawing groups.
-
Carboxylic Acid: This group can be converted to a variety of other functional groups, including esters, amides, and acid chlorides. It is a key handle for coupling reactions.
-
Ethyl Ester: The ester can be hydrolyzed to the corresponding dicarboxylic acid or can participate in condensation reactions.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily serving as a scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas.
Anti-inflammatory Agents
Recent studies have explored the synthesis of novel nicotinic acid derivatives as potential anti-inflammatory agents. By modifying the carboxylic acid and ester functionalities of this compound, researchers have developed compounds that exhibit significant anti-inflammatory activity, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The rationale behind this approach is to leverage the nicotinic acid scaffold to modulate inflammatory pathways.
Anticancer Therapeutics
The nicotinic acid framework is also being investigated for the development of new anticancer agents. Derivatives synthesized from this compound have been designed to target specific pathways involved in cancer cell proliferation and survival. These efforts are part of a broader search for novel chemical entities with improved efficacy and reduced side effects compared to existing cancer therapies.
Antihistamines
The compound has been cited in the synthesis of novel H1 antihistamines. This suggests its utility in creating molecules that can modulate the histamine H1 receptor, which is a key target in the treatment of allergic conditions. The pyridine core can serve as a bioisostere for other aromatic systems commonly found in antihistamine structures.
Figure 2. Role as a versatile building block in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile reactivity and the demonstrated therapeutic potential of its derivatives make it a valuable tool for medicinal chemists. Further exploration of its synthetic utility is likely to lead to the development of novel and effective treatments for a range of diseases.
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biological activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid derivatives
An In-depth Technical Guide to the Biological Activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism and has long been utilized in pharmacology, primarily for its potent effects on lipid profiles.[1][2] Its ability to lower harmful cholesterol (LDL and VLDL) and triglycerides while significantly raising beneficial high-density lipoprotein (HDL) cholesterol has established it as a key agent in cardiovascular disease management.[1][2][3] The therapeutic potential of the nicotinic acid scaffold, however, extends far beyond lipid modulation.[4][5] By chemically modifying the core structure, researchers have unlocked a diverse array of biological activities, transforming the simple vitamin into a versatile platform for drug discovery.
This guide focuses on a specific class of these compounds: This compound derivatives . The parent compound, identified by CAS number 35969-51-8, serves as a crucial starting material or intermediate for creating novel molecules with enhanced potency, selectivity, and diverse therapeutic applications.[6][7][8] This strategic derivatization aims to explore new biological targets and overcome the limitations of nicotinic acid, such as the common side effect of cutaneous flushing.[1] We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across several key therapeutic areas.
Key Biological Activities & Mechanisms of Action
The modification of the this compound core has yielded derivatives with significant potential in antimicrobial, anti-inflammatory, anticancer, and vasorelaxant applications.
Antimicrobial and Antifungal Activity
A prominent area of investigation for nicotinic acid derivatives is in the fight against infectious diseases. Research has demonstrated that by transforming the nicotinic acid starting material into novel acylhydrazones and subsequently into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, potent antimicrobial agents can be developed.[9]
Mechanism & Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on their chemical structure. Studies comparing acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts revealed that the acylhydrazone group often confers greater biological activity.[9] A key SAR finding is the significant enhancement of antimicrobial efficacy by the presence of a 5-nitrofuran substituent. For instance, an acylhydrazone derivative bearing this group showed remarkable activity against Gram-positive bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL and against Staphylococcus epidermidis with an MIC as low as 1.95 µg/mL.[9]
Interestingly, while some acylhydrazones were inactive against fungal strains, their corresponding 1,3,4-oxadiazoline derivatives showed good activity, indicating that different structural scaffolds can be tuned for different microbial targets.[9] Importantly, the most effective antimicrobial compounds in these studies did not exhibit cytotoxicity against normal cell lines, highlighting their potential for safe therapeutic use.[9]
Quantitative Data Summary: Antimicrobial Activity
| Compound Type | Substituent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Acylhydrazone | 5-nitrofuran | S. epidermidis ATCC 12228 | 1.95 | 3.91 | [9] |
| Acylhydrazone | 5-nitrofuran | S. aureus ATCC 43300 (MRSA) | 7.81 | 15.62 | [9] |
| 1,3,4-Oxadiazoline | 5-nitrofuran | B. subtilis ATCC 6633 | 7.81 | - | [9] |
| 1,3,4-Oxadiazoline | 5-nitrofuran | S. aureus ATCC 6538 | 7.81 | - | [9] |
| 1,3,4-Oxadiazoline | 5-nitrofuran | C. albicans ATCC 10231 | 15.62 | - |[9] |
Anti-inflammatory and Analgesic Effects
Nicotinic acid is known to exert effects on immune cells, a mechanism that is at least partially independent of its lipid-lowering properties.[5] This has inspired the development of novel nicotinic acid derivatives as potent anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
Mechanism of Action: These derivatives have been shown to significantly inhibit the production of key inflammatory mediators. In studies using LPS-stimulated RAW 264.7 macrophage cells, certain derivatives demonstrated comparable potency to ibuprofen in reducing the levels of TNF-α, IL-6, iNOS, and COX-2.[10] The primary mechanism involves suppressing the inflammatory cascade triggered by stimuli like lipopolysaccharide (LPS), thereby reducing the production of nitric oxide and other pro-inflammatory cytokines.[10] Molecular docking studies have further suggested that these compounds can bind effectively within the active site of the COX-2 enzyme, providing a rationale for their activity.[10]
Caption: Inhibition of the LPS-induced inflammatory cascade in macrophages.
Anticancer Activity via VEGFR-2 Inhibition
Targeting angiogenesis, the process by which new blood vessels are formed, is a cornerstone of modern cancer therapy. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of this process. Novel nicotinic acid derivatives have been designed and synthesized as selective and potent inhibitors of VEGFR-2.[12]
Mechanism of Action: One particularly effective derivative, compound 5c from a cited study, demonstrated a VEGFR-2 inhibition IC₅₀ of just 0.068 µM.[12] The mechanism involves binding to the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration. This inhibition of angiogenesis effectively chokes off the tumor's blood supply. Furthermore, these compounds were shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by a significant, 4.3-fold increase in caspase-3 levels.[12] The dual action of anti-angiogenesis and apoptosis induction makes these derivatives highly promising anticancer candidates.[12]
Caption: Mechanism of VEGFR-2 signaling inhibition by nicotinic acid derivatives.
Vasorelaxant and Antioxidant Properties
Capitalizing on the known vasodilatory properties of nicotinic acid, researchers have explored derivatives that can induce vasorelaxation, a desirable effect for treating hypertension and other cardiovascular conditions.[13][14]
Mechanism of Action: Thionicotinic acid derivatives, for example, have been shown to exert dose-dependent vasorelaxation on rat thoracic aorta.[13][14] This effect is mediated by the vascular endothelium. The mechanism involves the partial production of nitric oxide (NO) and prostacyclin, two key signaling molecules that cause the smooth muscle of blood vessels to relax.[14] The removal of functional endothelial cells completely abolishes the vasorelaxant activity, confirming the endothelium-dependent nature of this effect.[13][14]
In addition to their effects on blood vessels, some of these derivatives also possess antioxidant properties.[13][14] The 2-(1-adamantylthio)nicotinic acid analog was identified as the most potent antioxidant in its series, as measured by the DPPH radical scavenging assay.[14] This dual-action profile as both a vasorelaxant and an antioxidant makes these compounds particularly interesting for cardiovascular drug development.[13][14]
Experimental Protocols and Synthetic Methodologies
The successful development of these derivatives relies on robust synthetic chemistry and rigorous biological evaluation.
General Synthesis Workflow
The synthesis of biologically active derivatives typically begins with the core this compound or a related nicotinic acid starting material. This is then subjected to a series of reactions to introduce diverse functional groups.
Caption: General workflow for the synthesis and validation of derivatives.
Protocol 1: Synthesis of Nicotinic Acid Acylhydrazone Derivatives
This protocol is adapted from methodologies described for creating antimicrobial agents.[9]
-
Esterification: Convert the starting nicotinic acid to its corresponding methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).
-
Hydrazinolysis: Reflux the resulting nicotinic acid ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours to produce nicotinic acid hydrazide.
-
Condensation: Dissolve the nicotinic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid.
-
Aldehyde Addition: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde (e.g., 5-nitrofuran-2-carbaldehyde) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The resulting solid precipitate (the acylhydrazone derivative) is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent to obtain the pure compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, along with elemental analysis.[9]
Protocol 2: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol outlines the screening of compounds for their ability to inhibit inflammatory responses.[10]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ibuprofen).
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell supernatant. Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Cytokine Analysis (ELISA): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.
-
Cell Viability (MTT Assay): Assess the cytotoxicity of the compounds by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.[10]
Conclusion and Future Directions
The derivatization of the this compound scaffold has proven to be a highly fruitful strategy for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates a remarkable breadth of biological activity, spanning from potent antimicrobial and antifungal effects to targeted anticancer, anti-inflammatory, and vasorelaxant properties. The structure-activity relationship studies provide a clear roadmap for medicinal chemists, indicating that specific substitutions, such as the inclusion of a 5-nitrofuran moiety for antimicrobial activity or tailored phenyl groups for anti-inflammatory effects, can dramatically enhance potency and selectivity.
Future research should focus on the preclinical and clinical development of the most promising lead compounds. This includes comprehensive in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and toxicology profiling, and further lead optimization to enhance drug-like properties. The versatility of the nicotinic acid core suggests that its potential is far from exhausted, and continued exploration of its derivatives is poised to deliver the next generation of therapies for a wide range of human diseases.
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The Intricate Pharmacology of Nicotinic Acid Analogs: A Deep Dive into GPR109A-Mediated Mechanisms
Foreword
For decades, nicotinic acid (niacin) and its analogs have been a cornerstone in the management of dyslipidemia, valued for their robust effects on lipid profiles.[1][2] However, their clinical utility has been persistently hampered by a characteristic and often poorly tolerated flushing response.[3][4] This in-depth technical guide aims to dissect the complex molecular mechanisms underpinning both the therapeutic efficacy and the adverse effects of nicotinic acid analogs. By synthesizing current research, we will explore the central role of the G protein-coupled receptor 109A (GPR109A), its divergent signaling cascades, and the implications for the development of novel, better-tolerated therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of metabolic disease and pharmacology.
The Central Mediator: GPR109A Receptor
The pharmacological actions of nicotinic acid are primarily mediated through its interaction with a specific cell surface receptor: GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][5] This receptor is a member of the G protein-coupled receptor (GPCR) family and is predominantly expressed in adipocytes and immune cells such as macrophages and Langerhans cells.[5][6] The discovery of GPR109A was a pivotal moment in understanding how nicotinic acid exerts its profound effects on lipid metabolism and vascular physiology.[3]
Nicotinic acid binds to GPR109A with high affinity, initiating a conformational change in the receptor that triggers downstream intracellular signaling pathways.[7] It is this initial binding event that sets in motion the cascade of molecular events responsible for both the desired lipid-modifying effects and the undesirable flushing reaction.
The Canonical Pathway: Gαi-Mediated Inhibition of Lipolysis
The primary therapeutic mechanism of nicotinic acid analogs in treating dyslipidemia is their ability to inhibit lipolysis in adipose tissue.[2][8] This process is initiated by the activation of GPR109A and the subsequent engagement of an inhibitory G protein, specifically of the Gαi/o subtype.[5][9]
Upon nicotinic acid binding, the activated GPR109A receptor facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The Gαi-GTP subunit then interacts with and inhibits the enzyme adenylyl cyclase.[10] The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][10]
In adipocytes, cAMP is a critical signaling molecule that promotes lipolysis by activating protein kinase A (PKA). PKA, in turn, phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, enzymes that are essential for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[10] By reducing intracellular cAMP levels, nicotinic acid analogs effectively put a brake on this process, leading to a significant reduction in the release of FFAs from adipose tissue into the circulation.[2][8]
The reduced flux of FFAs to the liver has several beneficial downstream consequences for the lipid profile:
-
Decreased Triglyceride Synthesis: With fewer FFA substrates available, the liver's production of triglycerides is diminished.[11]
-
Reduced VLDL and LDL Production: The synthesis and secretion of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood, is consequently reduced. This, in turn, leads to lower levels of low-density lipoprotein (LDL) cholesterol, as VLDL particles are precursors to LDL.[8][12]
-
Increased HDL Cholesterol: While the exact mechanism is not fully elucidated, the reduction in triglyceride-rich lipoproteins is thought to decrease the activity of cholesteryl ester transfer protein (CETP).[10] This results in a reduced transfer of cholesteryl esters from high-density lipoprotein (HDL) to VLDL, leading to an increase in the plasma concentration of HDL cholesterol.[4][13]
Visualizing the Canonical Pathway
Caption: Gαi-mediated inhibition of lipolysis by nicotinic acid analogs.
The Flushing Enigma: A Prostaglandin-Driven Vasodilation
The most significant barrier to patient compliance with nicotinic acid therapy is the acute cutaneous vasodilation known as flushing.[2][14] This reaction, characterized by redness, warmth, and itching of the skin, is also a direct consequence of GPR109A activation, but in a different cell type and through a distinct signaling cascade.[14][15]
The key players in the flushing response are Langerhans cells in the epidermis and macrophages in the dermis.[14][16] Activation of GPR109A in these immune cells triggers a signaling pathway that leads to the rapid synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[14][15]
The signaling cascade leading to prostaglandin production involves the following steps:
-
GPR109A Activation and Calcium Mobilization: Nicotinic acid binding to GPR109A on Langerhans cells and macrophages leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+) levels.[14]
-
Arachidonic Acid Release: The rise in intracellular Ca2+ activates phospholipase A2 (PLA2), which then cleaves arachidonic acid from membrane phospholipids.[14]
-
Prostaglandin Synthesis: Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce PGD2 and PGE2.[14]
-
Vasodilation: These prostaglandins diffuse to nearby dermal capillaries and bind to their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on vascular smooth muscle cells, causing relaxation and vasodilation, which manifests as the characteristic flushing.[14][15]
Visualizing the Flushing Pathway
Caption: Prostaglandin-mediated flushing mechanism of nicotinic acid analogs.
The Role of β-Arrestin: A Biased Signaling Paradigm
Recent research has unveiled a more nuanced layer to GPR109A signaling, involving the recruitment of β-arrestin proteins.[5][17] β-arrestins are scaffolding proteins that were initially recognized for their role in GPCR desensitization and internalization.[18][19] However, it is now evident that they can also initiate G protein-independent signaling pathways.[17][18]
In the context of GPR109A, β-arrestin signaling appears to be a key driver of the flushing response, while the Gαi-mediated pathway is primarily responsible for the anti-lipolytic effects.[20][21] This phenomenon, known as "biased agonism," suggests that it may be possible to develop nicotinic acid analogs that selectively activate the therapeutic Gαi pathway while minimizing the β-arrestin-mediated flushing pathway.[20]
The recruitment of β-arrestin1 to GPR109A has been shown to be critical for the prostaglandin-mediated flushing in mice.[20] This has led to the hypothesis that G protein-biased GPR109A agonists could represent a new generation of lipid-lowering drugs with a significantly improved side-effect profile.[21]
Anti-Inflammatory Effects: Beyond Lipid Modification
Beyond its impact on lipid metabolism, nicotinic acid and its analogs have demonstrated significant anti-inflammatory properties, also mediated through GPR109A.[5][22] This receptor is expressed on various immune cells, including macrophages and neutrophils, and its activation can modulate inflammatory responses.[5][23]
Studies have shown that GPR109A activation can:
-
Inhibit the production of pro-inflammatory cytokines: Nicotinic acid can suppress the expression and secretion of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[5][22]
-
Promote cholesterol efflux from macrophages: By increasing the expression of cholesterol transporters like ABCA1 and ABCG1, nicotinic acid can enhance reverse cholesterol transport, a key process in preventing the buildup of cholesterol in the arterial wall.[8][22]
-
Inhibit the Akt/mTOR signaling pathway: In certain cell types, GPR109A activation has been shown to inhibit the Akt/mTOR pathway, which is involved in inflammatory cytokine production.[24]
These anti-inflammatory effects may contribute to the overall anti-atherosclerotic benefits of nicotinic acid therapy, independent of its lipid-lowering actions.[22][25]
Experimental Protocols: Probing GPR109A Activation
A fundamental assay for studying the mechanism of action of nicotinic acid analogs is the measurement of intracellular cAMP levels. This allows for a quantitative assessment of GPR109A activation and its downstream effect on adenylyl cyclase activity.
Protocol: In Vitro cAMP Measurement Assay
Objective: To determine the effect of nicotinic acid analogs on forskolin-stimulated cAMP production in a GPR109A-expressing cell line (e.g., HEK293 cells stably expressing human GPR109A).
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Forskolin (an adenylyl cyclase activator)
-
Nicotinic acid analog of interest
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
384-well microplate
-
Lysis buffer
Procedure:
-
Cell Culture: Culture the GPR109A-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well microplate at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the nicotinic acid analog and a stock solution of forskolin in an appropriate buffer.
-
Assay: a. Remove the culture medium from the wells and wash the cells once with PBS. b. Add the nicotinic acid analog at various concentrations to the respective wells and incubate for 15-30 minutes at 37°C. c. Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). d. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to lyse the cells and release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log of the nicotinic acid analog concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro cAMP measurement assay.
Quantitative Data Summary
| Parameter | Nicotinic Acid | β-hydroxybutyrate |
| GPR109A EC50 | ~100 nM[7] | ~700-800 µM[7] |
| Primary Target Tissue (Lipid Effects) | Adipose Tissue[5] | Adipose Tissue[7] |
| Primary Target Tissue (Flushing) | Dermal Langerhans Cells, Macrophages[6][14] | N/A |
| Primary Downstream Effect (Lipid) | ↓ cAMP, ↓ Lipolysis[10] | ↓ cAMP, ↓ Lipolysis[7] |
| Primary Downstream Effect (Flushing) | ↑ Prostaglandin D2/E2[14] | N/A |
Conclusion and Future Directions
The elucidation of GPR109A as the primary receptor for nicotinic acid analogs has profoundly advanced our understanding of their mechanism of action. The divergent signaling pathways emanating from this single receptor—the Gαi-mediated anti-lipolytic pathway and the prostaglandin- and β-arrestin-mediated flushing pathway—present both a challenge and an opportunity for drug development.
The future of nicotinic acid-based therapies likely lies in the development of biased agonists that can selectively engage the therapeutic Gαi signaling cascade while avoiding the activation of the pathways responsible for flushing. A deeper understanding of the structural basis for this biased agonism will be critical in designing such molecules. Furthermore, leveraging the anti-inflammatory properties of GPR109A activation may open up new therapeutic avenues for these compounds beyond dyslipidemia. Continued research into the intricate pharmacology of nicotinic acid analogs holds the promise of delivering novel, more effective, and better-tolerated treatments for metabolic and inflammatory diseases.
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A Technical Guide to the Solubility of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and in vivo performance. Poor solubility can lead to unpredictable results in biological assays, hinder formulation development, and result in poor bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS: 35969-51-8), a key heterocyclic compound. We will explore its molecular profile, provide a theoretical framework for predicting its solubility, and detail robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently assess and understand the solubility of this compound in various organic solvents.
Molecular Profile and Solubility Prediction
A molecule's structure is the primary determinant of its solubility. Understanding the interplay of its functional groups and overall polarity is essential for predicting its behavior in different solvent systems.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35969-51-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.2 g/mol | [3] |
| Melting Point | 134-136°C | [3] |
| Boiling Point | 345.3°C at 760 mmHg | [3] |
Structural Analysis and Predicted Behavior
This compound possesses a bifunctional chemical architecture that dictates its solubility. The structure contains:
-
A pyridine ring : A polar aromatic heterocycle.
-
A carboxylic acid group (-COOH) : A highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.
-
An ethyl ester group (-COOCH₂CH₃) : A moderately polar group that introduces a non-polar hydrocarbon region.
The fundamental principle of "like dissolves like" provides a strong predictive framework.[4] The carboxylic acid moiety suggests solubility in polar, protic solvents (like alcohols) and basic aqueous solutions, where it can deprotonate to form a highly soluble salt. Conversely, the ethyl ester and the overall molecular size will contribute to solubility in solvents of intermediate polarity, such as ketones or esters. Its solubility is expected to be limited in non-polar solvents like hexanes.
This profile is comparable to its parent compound, nicotinic acid, which is known to be soluble in polar solvents like water, ethanol, and DMSO, but sparingly soluble in less polar media like acetone and diethyl ether.[5][6] We can anticipate a similar trend for this compound, though the presence of the ethyl ester group may slightly enhance its solubility in moderately polar aprotic solvents compared to nicotinic acid.
Experimental Determination of Solubility
A multi-tiered approach, beginning with a qualitative assessment followed by a rigorous quantitative method, provides a comprehensive understanding of a compound's solubility profile.
Tier 1: Qualitative Solubility Classification
This initial screening rapidly categorizes the compound based on its solubility in a series of standard solvents, providing insight into its acidic, basic, or neutral nature.[7][8]
3.1.1 Causality Behind Solvent Choices
-
Water : Assesses the overall polarity and capacity for hydrogen bonding. Solubility in water for molecules with more than five carbons suggests the presence of highly polar functional groups.[9]
-
5% HCl : Tests for basic functional groups. Amines are the most common organic bases that will dissolve in dilute acid by forming water-soluble hydrochloride salts.
-
5% NaOH : Tests for acidic functional groups. Both strong (carboxylic acids) and weak (phenols) acids will dissolve in a strong base by forming soluble sodium salts.[7]
-
5% NaHCO₃ : Differentiates between strong and weak acids. Only strong acids, like carboxylic acids, are sufficiently acidic to react with and dissolve in a weak base like sodium bicarbonate.[9]
-
Organic Solvents (e.g., Methanol, Acetone, Dichloromethane, Hexane) : Probes solubility across a spectrum of polarities, from polar protic (Methanol) to non-polar (Hexane).
3.1.2 Step-by-Step Protocol
-
Preparation : Label a series of small, dry test tubes for each solvent.
-
Sample Addition : Add approximately 20-30 mg of this compound to each tube.
-
Solvent Addition : Add 1 mL of the chosen solvent to the corresponding tube.
-
Mixing : Agitate each tube vigorously for 30-60 seconds at room temperature.
-
Observation : Visually inspect for dissolution. A compound is considered "soluble" if it dissolves completely, forming a single clear phase. Record observations as Soluble (S), Partially Soluble (PS), or Insoluble (I).
-
Confirmation (for acid/base tests) : For the tube with 5% NaOH, after observing solubility, add 6 M HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that solubility was due to salt formation.[8]
Tier 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[10] It involves equilibrating an excess amount of the solid compound with the solvent over an extended period to ensure the solution is saturated.
3.2.1 Self-Validating Protocol
The protocol's trustworthiness is ensured by including multiple time points to confirm that equilibrium has been reached. If the measured concentrations from the last two time points are consistent, it validates that the system has achieved saturation.[11]
3.2.2 Step-by-Step Methodology
-
Preparation : Into several glass vials, add an excess of this compound (enough to ensure solid remains after equilibration).
-
Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration : Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate for an extended period.[12]
-
Sampling : At predetermined intervals (e.g., 24 and 48 hours), cease agitation and allow the vials to stand for a short period for the solid to settle.[11]
-
Phase Separation : Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean analysis vial. This step removes undissolved solid, which would otherwise lead to an overestimation of solubility.
-
Quantification : Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.[13]
-
Analysis : Calculate the solubility in units such as mg/mL or µg/mL. Compare the results from the different time points. If the values are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been reached.[11]
Data Presentation and Interpretation
Clear and structured data presentation is crucial for analysis and reporting.
Predicted Qualitative Solubility Profile
Based on the molecular structure, a predicted solubility profile for this compound is presented below. This serves as a hypothesis to be tested experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | Carboxylic acid aids solubility, but the overall molecule (C10) is large. |
| 5% HCl (aq) | Aqueous Acid | Insoluble | No strong basic group is present to form a salt. |
| 5% NaHCO₃ (aq) | Aqueous Weak Base | Soluble | The carboxylic acid is acidic enough to be deprotonated by bicarbonate. |
| 5% NaOH (aq) | Aqueous Strong Base | Soluble | The carboxylic acid will readily form a soluble sodium salt. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with both the acid and ester groups. |
| Acetone | Polar Aprotic | Soluble | Good polarity match for the ester and pyridine functionalities. |
| Dichloromethane | Non-polar | Sparingly Soluble | Limited polarity; may dissolve some compound but not ideal. |
| Hexane | Non-polar | Insoluble | Mismatch in polarity; unable to disrupt the crystal lattice. |
Template for Quantitative Solubility Data
Experimental results from the shake-flask method should be tabulated for easy comparison across different solvents.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Method |
| Methanol | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Ethanol | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Isopropanol | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Acetonitrile | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Acetone | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Ethyl Acetate | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Dichloromethane | 25 | Experimental Value | Shake-Flask, HPLC-UV |
| Toluene | 25 | Experimental Value | Shake-Flask, HPLC-UV |
Conclusion
The solubility of this compound is governed by the interplay of its polar carboxylic acid and pyridine moieties with its less polar ethyl ester group. A systematic approach combining theoretical prediction with robust qualitative and quantitative experimental methods is essential for a comprehensive characterization. The protocols detailed in this guide provide a reliable framework for researchers to generate high-quality, trustworthy solubility data, which is fundamental for advancing drug discovery and development projects involving this compound.
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Spectroscopic Characterization of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid: A Technical Guide
This guide provides a detailed technical overview of the expected spectroscopic data for the characterization of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS: 35969-51-8), a substituted pyridine derivative.[1][2][3][4] The methodologies and data interpretation strategies outlined herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Spectroscopic Overview
This compound is a bifunctional molecule featuring a nicotinic acid core, an ethyl ester, and a carboxylic acid. Its molecular formula is C₁₀H₁₁NO₄.[1] The comprehensive characterization of this molecule relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide orthogonal information to confirm the molecular structure and purity.
The following sections will detail the predicted spectroscopic data based on established principles of chemical structure and spectroscopy, drawing parallels with related compounds like nicotinic acid and various pyridine dicarboxylic acid derivatives.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester and the methylene bridge. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are summarized in the table below. The spectrum is typically recorded in a solvent like DMSO-d₆ or CDCl₃.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-4 | ~8.7 - 8.9 | Doublet of doublets (dd) | 1H | Coupled to H-5 and H-6. |
| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Coupled to H-4 and H-6. |
| H-6 | ~8.2 - 8.4 | Doublet of doublets (dd) | 1H | Coupled to H-4 and H-5. |
| -CH₂- (ester) | ~4.1 - 4.3 | Quartet (q) | 2H | Coupled to the -CH₃ protons of the ethyl group. |
| -CH₂- (bridge) | ~3.8 - 4.0 | Singlet (s) | 2H | Methylene protons adjacent to the pyridine ring and the ester carbonyl. |
| -CH₃ (ester) | ~1.2 - 1.4 | Triplet (t) | 3H | Coupled to the -CH₂- protons of the ethyl group. |
| -COOH | ~12.0 - 13.0 | Broad singlet (br s) | 1H | The chemical shift of the carboxylic acid proton can be highly variable and concentration-dependent. |
Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is often observed, whereas in D₂O it would exchange and become invisible.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented below.
| Carbon(s) | Predicted δ (ppm) | Notes |
| C=O (acid) | ~165 - 170 | Carboxylic acid carbonyl. |
| C=O (ester) | ~170 - 175 | Ester carbonyl. |
| C-2 | ~150 - 155 | Pyridine ring carbon attached to the methylene bridge. |
| C-3 | ~128 - 132 | Pyridine ring carbon attached to the carboxylic acid. |
| C-4 | ~138 - 142 | Pyridine ring carbon. |
| C-5 | ~123 - 127 | Pyridine ring carbon. |
| C-6 | ~152 - 156 | Pyridine ring carbon. |
| -CH₂- (ester) | ~60 - 65 | Methylene carbon of the ethyl group. |
| -CH₂- (bridge) | ~35 - 40 | Methylene bridge carbon. |
| -CH₃ (ester) | ~14 - 16 | Methyl carbon of the ethyl group. |
NMR Experimental Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1730-1750 | C=O stretch | Ester |
| ~1680-1710 | C=O stretch | Carboxylic acid |
| ~1570-1610 | C=C and C=N stretches | Aromatic pyridine ring |
| ~1200-1300 | C-O stretch | Ester and Carboxylic acid |
Expertise & Experience: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies for the ester and the acid are key diagnostic peaks to confirm the presence of both functional groups.[9]
IR Spectroscopy Experimental Protocol
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
For a compound like this compound, electrospray ionization (ESI) is a suitable technique.
-
Molecular Ion :
-
In positive ion mode, the expected protonated molecule would be [M+H]⁺ at m/z 210.06.
-
In negative ion mode, the expected deprotonated molecule would be [M-H]⁻ at m/z 208.05.
-
-
Key Fragmentation Patterns :
-
Loss of the ethoxy group (-OCH₂CH₃) from the [M+H]⁺ ion.
-
Loss of CO₂ from the carboxylic acid group.
-
Cleavage of the ester group.
-
The precise fragmentation will depend on the ionization method and collision energy used.[10][11][12]
Mass Spectrometry Experimental Protocol (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatographic Separation : Inject the sample into a liquid chromatograph (LC) system, often with a C18 column, to separate the analyte from any impurities.
-
Ionization : The eluent from the LC is directed to the ESI source of the mass spectrometer.
-
Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Data Acquisition : Acquire both full scan mass spectra to identify the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation patterns.
Integrated Spectroscopic Data Workflow
The confirmation of the structure of this compound is a process of integrating the information from all spectroscopic techniques. The following diagram illustrates this workflow.
Caption: Workflow for structural elucidation.
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A Technical Guide to the Therapeutic Targets of Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid (Niacin, Vitamin B3), a molecule of historical significance in treating pellagra, has evolved into a key pharmacological agent, primarily for its robust effects on lipid metabolism. However, its therapeutic utility is hampered by a conspicuous flushing side effect, which has driven the development of numerous derivatives. This technical guide moves beyond the classical understanding of niacin as a simple vitamin to provide an in-depth exploration of the distinct and varied molecular targets of its derivatives. We dissect the canonical G-protein coupled receptor 109A (GPR109A) pathway, responsible for both the desired anti-lipolytic effects and the undesirable cutaneous vasodilation. Furthermore, we illuminate the increasingly critical role of nicotinic acid derivatives as precursors for nicotinamide adenine dinucleotide (NAD+), a linchpin of cellular metabolism and a key modulator of pathways involved in aging and neurodegeneration. This guide details the signaling cascades, discusses emerging targets, and provides validated, step-by-step experimental protocols for target identification and functional validation, offering a comprehensive resource for researchers aiming to harness the therapeutic potential of this versatile class of molecules.
Introduction: From Vitamin to Vasoactive Drug
Nicotinic acid's journey in medicine began as the cure for pellagra, a disease of niacin deficiency. In the 1950s, it was repurposed as the first effective oral agent for treating dyslipidemia, noted for its ability to lower triglycerides and low-density lipoprotein (LDL) cholesterol while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol available.[1] This dual identity—a vital nutrient at low doses and a powerful metabolic drug at pharmacological doses—stems from its engagement with specific molecular targets.
The primary limitation to niacin therapy is a prostaglandin-mediated cutaneous flushing, an intense warming and reddening of the skin that severely impacts patient compliance.[2][3] This side effect, ironically, is mediated by the very same receptor responsible for many of its therapeutic actions. This has catalyzed a field of research dedicated to creating derivatives and formulations that can dissociate the therapeutic benefits from the adverse effects, a quest that requires a deep understanding of the underlying molecular targets. This guide provides a technical overview of these targets, the pathways they modulate, and the methodologies used to investigate them.
The Canonical Target: GPR109A (HCA2) Receptor Signaling
The discovery that G-protein coupled receptor 109A (GPR109A, also known as HCA2) is the high-affinity receptor for nicotinic acid was a watershed moment in the field.[4] GPR109A is expressed prominently on adipocytes and various immune cells, including monocytes, macrophages, and epidermal Langerhans cells.[1][4] Its activation by nicotinic acid derivatives initiates distinct downstream signaling cascades that account for both therapeutic and adverse effects.
Mechanism of Action: Gi-Coupled Inhibition of Adenylyl Cyclase
Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gi/o).[5] This coupling leads to the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), a central regulator of cellular metabolism.[4][5] This core mechanism is the starting point for GPR109A's diverse physiological effects.
Therapeutic Effect: Inhibition of Adipocyte Lipolysis
In adipocytes, the GPR109A-mediated reduction in cAMP and PKA activity has a profound anti-lipolytic effect.[4] PKA normally phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting PKA, nicotinic acid derivatives prevent HSL activation, thereby reducing the release of FFAs from adipose tissue into the bloodstream.[2] This decreased FFA flux to the liver is a primary mechanism for the subsequent reduction in hepatic triglyceride synthesis and VLDL/LDL production.[2][6]
Caption: Key biosynthetic pathways for NAD+ synthesis from vitamin B3 precursors.
Therapeutic Implications of NAD+ Augmentation
The maintenance of robust NAD+ pools is critical for numerous cellular functions with therapeutic implications:
-
Energy Metabolism: As a central redox cofactor, NAD+/NADH balance is vital for glycolysis, the TCA cycle, and oxidative phosphorylation. [7]* Sirtuin Activation: NAD+ is a required substrate for sirtuins, a class of protein deacetylases that regulate gene expression, metabolic control, DNA repair, and cellular senescence. [8]Boosting NAD+ can enhance sirtuin activity, which is considered a promising strategy for combating age-related diseases.
-
Neurodegeneration: Depletion of NAD+ is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. [9][10]Supplementation with NAD+ precursors has shown protective effects in preclinical models by improving mitochondrial function, reducing inflammation, and modulating autophagy. [9][10][11]* DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are NAD+-dependent enzymes crucial for DNA repair. Maintaining NAD+ levels is essential for genomic stability.
Emerging and Context-Dependent Targets
Research continues to uncover additional mechanisms of action for nicotinic acid derivatives, expanding their therapeutic potential.
-
Direct Enzyme Inhibition: Niacin can directly inhibit diacylglycerol acyltransferase-2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis in the liver, providing a GPR109A-independent mechanism for its lipid-lowering effects. [2]* Anticancer Effects: In certain cancer cell lines, such as breast and colon cancer, GPR109A activation has been shown to inhibit cell survival and induce apoptosis, suggesting a potential role for its agonists as anticancer agents. [12][13][14]* Aryl Hydrocarbon Receptor (AhR): Some metabolites of the NAD+ pathway, downstream of nicotinic acid, may act as ligands for the AhR, a transcription factor involved in xenobiotic metabolism and immune regulation. [15]This represents a potential, though less explored, avenue for therapeutic intervention.
Methodologies for Target Validation
Validating the interaction of novel nicotinic acid derivatives with their targets requires robust and reproducible experimental protocols. The following section provides detailed, self-validating methodologies for assessing the engagement of the two primary targets: GPR109A and NAD+ synthesis.
Experimental Workflow for Derivative Validation
A logical progression of experiments is crucial for characterizing a novel nicotinic acid derivative. The workflow typically moves from initial target engagement in a simplified system to functional outcomes in a more complex, physiologically relevant context.
Caption: A streamlined experimental workflow for validating novel nicotinic acid derivatives.
Protocol 1: In Vitro GPR109A Activation Assay (cAMP Measurement)
Principle: This protocol measures the activation of the Gi-coupled GPR109A receptor by quantifying the inhibition of forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, raising cAMP levels. A GPR109A agonist will inhibit this rise in a dose-dependent manner. [5]This assay is a direct measure of target engagement and signaling.
Materials:
-
CHO or HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: HBSS with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin solution.
-
Test Derivative stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, LANCE, or similar fluorescence/luminescence-based assay).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density that achieves 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test derivative and a known agonist (e.g., Acifran) in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).
-
Cell Treatment: Gently remove the culture medium from the cells. Add 10 µL of the compound dilutions to the respective wells.
-
Stimulation: Immediately add 10 µL of a 2X forskolin solution (final concentration typically 1-10 µM, pre-optimized for the cell line) to all wells except the negative control (basal) wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and perform the cAMP measurement following the manufacturer's protocol for your chosen detection kit. [5]7. Data Analysis: Read the plate on a compatible plate reader. Convert the raw signal to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Adipocyte Lipolysis Assay (Glycerol Release)
Principle: This functional assay measures the downstream physiological effect of GPR109A activation in a relevant cell type. The inhibition of lipolysis is quantified by measuring the amount of glycerol released into the medium. [16][17]Glycerol is measured because, unlike FFAs, it is not readily re-esterified by adipocytes, making it a more stable indicator of the lipolytic rate. [17] Materials:
-
Differentiated 3T3-L1 adipocytes or primary adipocytes.
-
Assay Medium: DMEM with 2% fatty acid-free Bovine Serum Albumin (BSA). BSA acts as an acceptor for released FFAs, preventing feedback inhibition of lipolysis. [16]* Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).
-
Test Derivative stock solution.
-
Glycerol quantification kit (colorimetric or fluorometric).
-
96-well culture plates.
Procedure:
-
Cell Preparation: Culture differentiated adipocytes in a 96-well plate. Two hours before the assay, wash the cells twice with PBS and replace the medium with fresh Assay Medium.
-
Pre-treatment: Add the test derivative at various concentrations to the wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Add isoproterenol (final concentration ~1 µM) to all wells except the basal (unstimulated) control. This robustly activates lipolysis via the β-adrenergic receptor/cAMP/PKA pathway.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect a 20-50 µL aliquot of the assay medium from each well for glycerol analysis.
-
Quantification: Measure the glycerol concentration in the collected medium using a commercial kit according to the manufacturer's instructions. [18]7. Data Analysis: Subtract the basal glycerol release from all other values. Express the data as a percentage of the maximal isoproterenol-stimulated response. Plot the percent inhibition versus the log of the derivative concentration to calculate the IC50 value.
Protocol 3: Intracellular NAD+ Quantification
Principle: This protocol quantifies the total intracellular NAD+ (or NAD+/NADH) pool to determine if a nicotinic acid derivative effectively serves as a precursor for NAD+ biosynthesis. The most common method is a highly sensitive enzymatic cycling assay. [19][20][21] Materials:
-
Cultured cells of interest (e.g., primary neurons, keratinocytes, hepatocytes).
-
Extraction Buffers: Acidic buffer (e.g., 0.5 M HClO4) for NAD+ extraction and Basic buffer (e.g., 0.5 M KOH) for NADH extraction.
-
NAD+/NADH quantification kit (containing cycling enzymes, substrates, and detection reagents). [22]* 96-well plates.
-
Plate reader (fluorometric or colorimetric).
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate. Treat with the test derivative at desired concentrations and time points (e.g., 24 hours).
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS. Scrape and collect the cells into a microfuge tube.
-
Extraction:
-
For NAD+ measurement: Lyse the cell pellet in 100 µL of ice-cold acidic extraction buffer. This acid treatment destroys NADH while preserving NAD+.
-
For Total NAD(H) : Use the lysis buffer provided in the commercial kit, which preserves both forms.
-
-
Neutralization and Deproteinization: Neutralize the acidic extract with an appropriate volume of basic buffer (or follow kit instructions). Centrifuge the lysate at high speed (e.g., 14,000 x g for 5 min) to pellet protein debris. [22]A 10 kDa molecular-weight cutoff spin filter can also be used for deproteinization. [22]5. Cycling Assay:
-
Add 50 µL of the clarified supernatant (sample) or NAD+ standards to a 96-well plate.
-
Add 50-100 µL of the cycling reagent mix from the kit to each well. [21] * Incubate at room temperature for 1-4 hours, protected from light.
-
-
Detection: Measure the fluorescence (e.g., Ex/Em = 540/590 nm) or absorbance (e.g., 450 nm) using a plate reader.
-
Data Analysis: Generate a standard curve from the NAD+ standards. Calculate the NAD+ concentration in the samples based on the curve. Normalize the results to the protein concentration of the initial cell lysate or the cell number to report as pmol NAD+/mg protein or pmol/10^6 cells. [19][20]
Conclusion and Future Directions
The therapeutic landscape of nicotinic acid derivatives is expanding far beyond lipid management. A nuanced understanding of their engagement with distinct molecular targets is paramount for future drug development. The canonical GPR109A receptor remains a central target, with ongoing efforts to develop biased agonists that preferentially activate anti-inflammatory or anti-lipolytic pathways without triggering the prostaglandin-mediated flushing response.
Simultaneously, the role of these derivatives as NAD+ precursors is taking center stage, opening up new therapeutic avenues in neurodegeneration, metabolic syndrome, and age-related diseases. The challenge lies in designing molecules with optimized bioavailability, tissue-specific delivery, and selective engagement of the desired metabolic or signaling pathways. The experimental frameworks provided here offer a robust starting point for researchers to identify and validate the next generation of nicotinic acid-based therapeutics, unlocking the full potential of this remarkable class of compounds.
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A Technical Guide to Substituted Nicotinic Acids: Synthesis, Bioactivity, and Therapeutic Potential
This guide provides an in-depth exploration of substituted nicotinic acids, a pivotal class of compounds in medicinal chemistry. We will navigate through their synthesis, diverse biological activities, and the underlying mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our focus is on the practical application of this knowledge, grounded in established scientific principles and methodologies.
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems, primarily known for its role in lipid metabolism.[1][2] However, the therapeutic applications of its derivatives extend far beyond this, encompassing a wide spectrum of pharmacological activities.[3][4][5][6] The pyridine ring of nicotinic acid serves as a versatile scaffold, allowing for substitutions that modulate its physicochemical properties and biological targets. This adaptability has made substituted nicotinic acids a subject of intense research, leading to the discovery of potent anti-inflammatory, antimicrobial, analgesic, and cardiovascular agents.[3][7][8][9][10][11] This guide will delve into the key aspects of these derivatives, providing a technical overview for their strategic development.
Synthetic Strategies for Substituted Nicotinic Acids
The synthesis of substituted nicotinic acid derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine nucleus. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.[12]
Functionalization of the Pyridine Core
This approach is the most common, utilizing a readily available nicotinic acid or pyridine starting material. Key functionalization reactions include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at various positions on the pyridine ring. It offers excellent functional group tolerance and generally proceeds under mild conditions.[12]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the pyridine ring.[12]
-
Esterification and Amidation: The carboxylic acid group of nicotinic acid is a prime site for modification. Esterification followed by reaction with hydrazine hydrate is a common route to produce nicotinoyl hydrazides, which are key intermediates for synthesizing various heterocyclic derivatives like acylhydrazones and 1,3,4-oxadiazoles.[13]
-
Chlorination: The synthesis of 2-chloronicotinic acid is a crucial step for accessing a variety of 2-substituted derivatives. This can be achieved through the oxidation of nicotinic acid to its N-oxide, followed by chlorination with reagents like phosphorus oxychloride and phosphorus pentachloride.[3][14]
De Novo Synthesis of the Pyridine Ring
For more complex substitution patterns, constructing the pyridine ring from acyclic precursors is often more efficient. The Bohlmann-Rahtz synthesis is a classic example, involving the condensation of an enamine with a propiolaldehyde equivalent to form the pyridine ring in a single step.[12]
Experimental Protocol: Synthesis of Nicotinic Acid Acylhydrazone Derivatives
This protocol outlines a two-step synthesis of nicotinic acid acylhydrazones, which are valuable intermediates for further derivatization.
Step 1: Synthesis of Nicotinic Acid Hydrazide
-
In a round-bottom flask, dissolve methyl nicotinate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain nicotinic acid hydrazide.[12]
Step 2: Synthesis of Nicotinic Acid Acylhydrazones
-
Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol.
-
Add the appropriate aldehyde (1.1 equivalents) to the solution.
-
Reflux the mixture for 3 hours.
-
Cool the solution and store it in a refrigerator for 24 hours to facilitate precipitation.
-
Filter the resulting solid and recrystallize from ethanol to yield the pure acylhydrazone derivative.
Biological Activities and Mechanisms of Action
Substituted nicotinic acids exhibit a remarkable range of biological activities, which are intricately linked to their substitution patterns.
Anti-inflammatory and Analgesic Activity
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][8][11][15]
Mechanism of Action: The anti-inflammatory effects are, in part, mediated by the G protein-coupled receptor 109A (GPR109A).[16] Activation of GPR109A in immune cells like monocytes and macrophages leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[16] This, in turn, suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16][17][18]
Certain substituted nicotinic acid derivatives also exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[17][19][20] This dual mechanism of action, targeting both cytokine production and the prostaglandin synthesis pathway, makes these compounds promising candidates for the development of novel anti-inflammatory drugs with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[17]
Caption: Anti-inflammatory signaling pathway of substituted nicotinic acids.
Antimicrobial Activity
A growing body of evidence highlights the potent antibacterial and antifungal activities of substituted nicotinic acids.[4][5][6][21] Derivatives such as acylhydrazones and 1,3,4-oxadiazoles have shown promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: The precise antimicrobial mechanism is still under investigation, but it is believed that the pyridine nucleus plays a crucial role in interacting with specific microbial proteins.[4][5] The lipophilicity and electronic properties of the substituents significantly influence the antimicrobial potency. For instance, the presence of a 5-nitrofuran substituent has been correlated with enhanced antibacterial activity.
Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound Type | Substituent | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone | 5-nitrofuran | Staphylococcus epidermidis | 1.95 | [14] |
| Acylhydrazone | 5-nitrofuran | Staphylococcus aureus (MRSA) | 7.81 | [14] |
| 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis | 7.81 | [14] |
| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus | 7.81 | [14] |
Vasorelaxant and Antioxidant Activities
Certain thionicotinic acid derivatives have been identified as potent vasorelaxants and antioxidants.[22][23]
Mechanism of Action: The vasorelaxant effects are mediated by the endothelium and involve the production of nitric oxide (NO) and prostacyclin.[9][10][22][23] These molecules act as signaling messengers, leading to the relaxation of smooth muscle cells in blood vessels. The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals.[22][23] A notable example is 2-(1-adamantylthio)nicotinic acid, which has demonstrated potent vasorelaxant activity with an ED50 of 21.3 nM.[9][10][22][23]
Structure-Activity Relationships (SAR)
The biological activity of substituted nicotinic acids is highly dependent on the nature and position of the substituents on the pyridine ring.
-
For Antimicrobial Activity: Studies on acylhydrazone and 1,3,4-oxadiazoline derivatives have shown that acylhydrazones generally exhibit greater antibacterial activity. The presence of a 5-nitrofuran substituent was found to be particularly effective.
-
For Anti-inflammatory Activity: The substitution pattern on the phenyl ring of 2-substituted phenyl nicotinic acid derivatives significantly influences their analgesic and anti-inflammatory properties. For instance, a 2-bromophenyl substituent has been associated with distinctive activity.[8][11]
-
For Vasorelaxant Activity: In a study of 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs, the carboxylic acid derivative displayed the most potent vasorelaxant and antioxidant effects.[22][23]
Key Experimental Protocols
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is used to assess the potential of substituted nicotinic acids to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[17][24]
Caption: Experimental workflow for in vitro anti-inflammatory assay.
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a substituted nicotinic acid derivative that inhibits the visible growth of a particular bacterium.
-
Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[25]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[13][22][23][25][26]
Conclusion and Future Perspectives
Substituted nicotinic acids represent a rich and diverse class of molecules with significant therapeutic potential. Their synthetic tractability and wide range of biological activities make them attractive candidates for drug discovery and development. Future research should focus on elucidating the precise molecular targets for their antimicrobial and anti-inflammatory effects, which will enable the rational design of more potent and selective derivatives. Furthermore, exploring novel substitution patterns and derivatization strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The continued investigation of substituted nicotinic acids holds great promise for addressing unmet medical needs in infectious diseases, inflammation, and beyond.
References
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- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). Molecules, 15(1), 198–210. [Link]
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- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]
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- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022). Food Science & Nutrition, 10(10), 3331-3342. [Link]
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). Bioorganic Chemistry, 107, 104610. [Link]
- Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. (2012). Pharmacology, Biochemistry and Behavior, 101(4), 572-579. [Link]
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 145, 107136. [Link]
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). Bioorganic Chemistry, 107, 104610. [Link]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4827. [Link]
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Der Pharma Chemica, 14(7), 1-9. [Link]
- Probiotic Anti-Inflammatory Assay. (n.d.).
- Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (2023).
- Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Der Pharma Chemica, 14(S5), 1-4. [Link]
- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2013). Chemical and Pharmaceutical Bulletin, 61(9), 933-944. [Link]
- Synthesis of acylhydrazones of nicotinic acid 2–13. (2025).
- Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2010). Molecules, 15(1), 198-210. [Link]
- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). Molecules, 15(1), 198–210. [Link]
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]
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An In-depth Technical Guide to the Discovery and History of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, delving into its chemical identity, the historical context of its parent molecule, nicotinic acid, and its role as a synthetic intermediate in modern chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical history with practical synthetic insights.
Introduction to this compound: A Derivative of a Storied Vitamin
This compound is a pyridine derivative with the chemical formula C10H11NO4.[1] It is structurally characterized by a nicotinic acid backbone (pyridine-3-carboxylic acid) with an ethoxy-2-oxoethyl group attached at the 2-position. While the specific historical moment of its initial synthesis is not prominently documented in seminal literature, its existence and utility are intrinsically linked to the rich history and well-established chemistry of its parent compound, nicotinic acid (also known as niacin or Vitamin B3).
This compound is primarily recognized in contemporary science as a valuable intermediate in the synthesis of more complex molecules. For instance, it serves as a key building block for novel 4-aza-indole derivatives, highlighting its utility in the development of compounds with specific photophysical properties.[2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 35969-51-8 | [1][3] |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Appearance | White crystalline powder | [4] (General for nicotinic acid derivatives) |
| Flash Point | 134 °C | [1] |
The Foundational Pillar: The History of Nicotinic Acid (Niacin)
To understand the context in which this compound emerged, one must first appreciate the profound historical significance of nicotinic acid. Its story is a classic example of a chemical compound's journey from laboratory curiosity to a life-saving vitamin and, later, a therapeutic agent.
From Chemical Synthesis to a Cure for Pellagra
Nicotinic acid was first synthesized in 1867 through the oxidation of nicotine.[5] For decades, it remained a compound of interest primarily to chemists, with no known biological significance. This changed dramatically in the early 20th century with the investigation of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, which was rampant in populations with corn-based diets.[5]
In 1937, American biochemist Conrad Arnold Elvehjem discovered that nicotinic acid could cure a similar condition in dogs known as "black tongue."[5] He successfully isolated the "pellagra-preventive factor" from liver extracts and identified it as nicotinic acid.[5] This pivotal discovery led to the fortification of flour and other staples with niacin, effectively eradicating pellagra as a major public health threat.
Evolution of Industrial Synthesis
The demand for nicotinic acid for nutritional and, later, therapeutic purposes spurred the development of various industrial synthesis methods. Early production relied on the oxidation of nicotine extracted from tobacco.[6][7] However, modern industrial-scale production has shifted to more economical and sustainable methods, primarily involving the oxidation of pyridine derivatives sourced from coal tar, such as 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[8][9]
The Emergence and Synthesis of this compound
The development of this compound is a direct result of the extensive body of research and established synthetic methodologies surrounding nicotinic acid and its derivatives. While a singular "discovery" paper is not apparent, its synthesis can be logically deduced from fundamental principles of organic chemistry, positioning it as a rationally designed intermediate for specific synthetic goals.
A Proposed Synthetic Pathway
The structure of this compound suggests a multi-step synthesis originating from a nicotinic acid precursor. A plausible and efficient route involves the modification of 2-acetylnicotinic acid, a known derivative. The logic behind this proposed workflow is to first introduce the two-carbon side chain at the 2-position and then perform a selective esterification.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established chemical transformations for the synthesis of nicotinic acid derivatives.[10][11]
Part 1: Synthesis of 2-Acetylnicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve nicotinic acid N-oxide in acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the excess acetic anhydride is carefully quenched with water. The resulting intermediate is often not isolated.
-
Deoxygenation: The intermediate is subjected to deoxygenation. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10]
-
Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude 2-acetylnicotinic acid is then purified, typically by recrystallization.
Part 2: Synthesis of this compound
-
α-Halogenation: The synthesized 2-acetylnicotinic acid is dissolved in a suitable solvent (e.g., carbon tetrachloride). An α-brominating agent such as N-Bromosuccinimide (NBS) is added, along with a radical initiator (e.g., AIBN). The mixture is refluxed until the reaction is complete (monitored by TLC).
-
Esterification: The crude 2-(2-bromoacetyl)nicotinic acid is then dissolved in an excess of absolute ethanol, which acts as both solvent and reactant. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction: The mixture is refluxed for several hours to drive the esterification to completion.
-
Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted using an organic solvent. The final product, this compound, is purified by column chromatography or recrystallization.
Modern Applications and Future Directions
The primary value of this compound lies in its role as a versatile building block for more complex heterocyclic structures. The presence of two distinct carboxylic acid functionalities—one as a free acid and the other as an ethyl ester—allows for selective chemical modifications. This makes it an attractive starting material for creating libraries of compounds for screening in drug discovery and materials science.
Its documented use in the synthesis of a 4-aza-indole derivative with specific fluorescent properties underscores its potential in the development of molecular probes and diagnostic agents.[2] Future research will likely continue to leverage its unique structure for the synthesis of novel compounds with tailored biological or photophysical activities.
Conclusion
The story of this compound is one built upon the foundational discoveries of its parent molecule, nicotinic acid. While it may not have a dramatic discovery narrative of its own, its existence is a testament to the logical progression of synthetic chemistry. As a rationally designed intermediate, it provides a powerful tool for chemists to construct complex molecular architectures, continuing the legacy of nicotinic acid's impact on science and health. This guide has provided a framework for understanding its origins, a plausible synthetic route, and its place in modern chemical research.
References
- Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)
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- Methods to Produce Nicotinic Acid with Potential Industrial Applic
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Methodological & Application
detailed synthesis protocol for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
An Application Note and Detailed Protocol for the Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and modern synthetic route, commencing from readily available 2-chloronicotinic acid. The described methodology leverages a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, followed by a selective saponification. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction
Nicotinic acid and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, this compound, features both a carboxylic acid and an ester moiety, making it a versatile intermediate for further chemical elaboration, such as in the synthesis of novel anti-inflammatory agents or kinase inhibitors.[1][2] The synthetic challenge lies in the selective introduction and manipulation of these two functional groups on the nicotinic acid scaffold. The protocol outlined below presents an efficient and reliable method to achieve this.
Overall Synthetic Scheme
The synthesis is a multi-step process designed for efficiency and selectivity. The key steps involve the protection of the nicotinic acid moiety, followed by a palladium-catalyzed introduction of the ethyl acetate side chain, and finally, selective deprotection to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Esterification of 2-Chloronicotinic Acid
Objective: To protect the carboxylic acid group of 2-chloronicotinic acid as a methyl ester to prevent interference in the subsequent cross-coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Chloronicotinic Acid | 157.56 | 10.0 g | 0.0635 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL (7.5 g) | 0.063 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (10.0 g, 0.0635 mol).
-
Add methanol (100 mL) to the flask and stir the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 0.063 mol) dropwise to the stirred suspension over a period of 15 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is methyl 2-chloronicotinate, which can be used in the next step without further purification.
Expert Insights: The use of thionyl chloride in methanol is a classic and efficient method for the esterification of carboxylic acids. The in situ formation of methyl chlorosulfite, followed by reaction with the carboxylic acid, provides a high yield of the corresponding ester.
PART 2: Palladium-Catalyzed Cross-Coupling
Objective: To introduce the ethyl acetate side chain at the C2 position of the pyridine ring via a Negishi cross-coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Methyl 2-chloronicotinate | 171.58 | (from previous step) | ~0.0635 |
| Ethyl bromoacetate | 167.00 | 12.7 g (9.0 mL) | 0.0762 |
| Activated Zinc dust | 65.38 | 5.0 g | 0.0765 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.46 g | 0.00127 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Procedure:
-
Preparation of the Reformatsky Reagent (Organozinc Reagent):
-
In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place activated zinc dust (5.0 g, 0.0765 mol).
-
Add a small crystal of iodine to activate the zinc.
-
Add 20 mL of anhydrous THF.
-
Add a solution of ethyl bromoacetate (12.7 g, 0.0762 mol) in 30 mL of anhydrous THF dropwise to the zinc suspension. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be required.
-
After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 1 hour to ensure complete formation of the organozinc reagent.
-
Cool the resulting greyish suspension to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate 500 mL flask, dissolve the crude methyl 2-chloronicotinate from the previous step in 100 mL of anhydrous THF.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.46 g, 0.00127 mol) to this solution.
-
To this mixture, add the freshly prepared organozinc reagent dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure methyl 2-(2-ethoxy-2-oxoethyl)nicotinate.
-
Expert Insights: The Negishi coupling is a powerful tool for C-C bond formation. The use of an organozinc reagent offers a good balance of reactivity and functional group tolerance. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for such transformations.
PART 3: Selective Saponification
Objective: To selectively hydrolyze the methyl ester at the C3 position to a carboxylic acid while leaving the ethyl ester on the side chain intact.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Methyl 2-(2-ethoxy-2-oxoethyl)nicotinate | 223.22 | (from previous step) | - |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 1.1 equivalents | - |
| Tetrahydrofuran (THF) | 72.11 | (as needed) | - |
| Water (H₂O) | 18.02 | (as needed) | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | (as needed) | - |
Procedure:
-
Dissolve the purified methyl 2-(2-ethoxy-2-oxoethyl)nicotinate in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (1.1 equivalents) in water dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Expert Insights: Selective hydrolysis of esters can be challenging. The use of lithium hydroxide at low temperatures often provides good selectivity for the hydrolysis of a methyl ester in the presence of an ethyl ester due to the slightly greater steric hindrance of the ethyl group and the milder nature of LiOH compared to NaOH or KOH.
Characterization Data (Expected)
-
¹H NMR: The spectrum should show characteristic signals for the pyridine ring protons, a singlet for the methylene protons of the side chain, and a quartet and triplet for the ethyl ester group. The carboxylic acid proton may be a broad singlet.
-
¹³C NMR: The spectrum will display signals for the pyridine ring carbons, the carbonyl carbons of the ester and carboxylic acid, the methylene carbon, and the carbons of the ethyl group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (209.2 g/mol ).[5]
Conclusion
The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of this compound. By employing a strategic protection-coupling-deprotection sequence, this method allows for the controlled construction of this valuable bifunctional building block. The insights provided into the rationale behind the choice of reagents and conditions are intended to empower researchers to adapt and troubleshoot this synthesis as needed for their specific research and development goals.
References
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research.
- Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
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Application Notes & Protocols: Leveraging 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid in Advanced Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid as a versatile precursor in organic synthesis. We delve into its intrinsic chemical properties that enable its utility as a scaffold, focusing on its application in the synthesis of complex heterocyclic systems. The core of this guide is a detailed exploration of intramolecular cyclization reactions to form novel aza-indole derivatives, supported by a robust, step-by-step protocol, mechanistic insights, and workflow visualizations.
Introduction: The Strategic Value of a Bifunctional Precursor
This compound (CAS No: 35969-51-8) is a pyridine derivative uniquely functionalized with both a carboxylic acid and an ethyl ester moiety, positioned ortho to each other on the pyridine ring.[1][2] This bifunctional arrangement is not a mere structural curiosity; it is the cornerstone of its synthetic utility. The molecule is primed for sequential or one-pot reactions where the two groups can be manipulated independently or act in concert to facilitate complex cyclizations.
The nicotinic acid core is a prevalent motif in numerous biologically active compounds and pharmaceuticals, making this precursor particularly valuable for drug discovery pipelines.[3][4][5][6] Its strategic value lies in its ability to serve as a linchpin for constructing fused heterocyclic systems, which are often challenging to synthesize through other means. This guide will focus on one of its most powerful applications: the synthesis of 4-aza-indole derivatives, a scaffold of significant interest in medicinal chemistry.[7]
Physicochemical Properties & Handling
A thorough understanding of the precursor's properties is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 35969-51-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Flash Point | 134 °C | [1] |
| SMILES | CCOC(=O)CC1=C(C=CC=N1)C(=O)O | [1] |
Safety & Handling: this compound is classified under GHS07 and requires careful handling.[1] It is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Refer to the precautionary statements (P261, P280, etc.) for detailed handling protocols.[1]
Core Application: Synthesis of 4-Aza-Indole Scaffolds via Intramolecular Cyclization
The true synthetic power of this compound is demonstrated in its use as a key intermediate for building complex heterocyclic frameworks. One such application is in the synthesis of novel 4-aza-indole derivatives, which exhibit interesting photophysical properties.[7] The reaction proceeds via an amide coupling followed by an intramolecular cyclization, leveraging the dual functionality of the precursor.
Mechanistic Rationale & Causality
The synthesis is a multi-step process that hinges on the differential reactivity of the carboxylic acid and the ester groups.
-
Amide Bond Formation: The carboxylic acid at the 3-position of the pyridine ring is the more reactive site for standard amide coupling reactions. It can be activated using a variety of coupling agents (e.g., TBTU, HATU) and reacted with a primary amine to form an amide bond. This step is selective, leaving the less reactive ethyl ester at the 2-position untouched under standard coupling conditions.
-
Intramolecular Cyclization: The newly formed amide provides the necessary nucleophile (the nitrogen atom) and the precursor's side chain contains the electrophilic center (the ester carbonyl). Under basic or thermal conditions, an intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl can be induced. This cyclization forges the new five-membered ring, creating the fused aza-indole system. This type of intramolecular reaction is often highly efficient due to the favorable proximity of the reacting groups.[1]
The choice of coupling agent and reaction conditions is paramount for achieving high yields and purity. The use of a robust coupling agent ensures near-quantitative conversion in the first step, providing a clean substrate for the critical cyclization step.
Workflow Visualization
The overall experimental process can be visualized as a logical sequence of operations, from initial setup to final product validation.
Caption: A generalized workflow for the synthesis of aza-indoles.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of a 4-aza-indole derivative, adapted from principles of modern organic synthesis.[7]
Objective: To synthesize an ethyl 1-carbamoyl-2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate derivative.
Reaction Scheme:
Sources
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- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid in Modern Medicinal Chemistry
Introduction: The Versatility of the Nicotinic Acid Scaffold
The pyridine ring, a core component of nicotinic acid (Vitamin B3), is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, 2-(2-Ethoxy-2-oxoethyl)nicotinic acid , and its applications as a strategic building block in the synthesis of novel drug candidates. This compound offers medicinal chemists a pre-functionalized scaffold, enabling efficient and targeted derivatization to explore diverse chemical spaces and develop potent and selective therapeutics.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35969-51-8 | [3] |
| Molecular Formula | C10H11NO4 | [4] |
| Molecular Weight | 209.20 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General chemical knowledge |
Application Focus 1: Anticancer Drug Discovery - Targeting Angiogenesis
A critical strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a pivotal role in this process.[3] The nicotinamide scaffold has been extensively explored for the development of potent VEGFR-2 inhibitors.[6][7][8] this compound serves as an ideal starting material for the synthesis of a diverse range of nicotinamide-based VEGFR-2 inhibitors.
Scientific Rationale: The Pharmacophore of Nicotinamide-Based VEGFR-2 Inhibitors
The general structure of many effective VEGFR-2 inhibitors consists of a hinge-binding motif, a linker, and a hydrophobic tail that interacts with the allosteric site of the enzyme.[7] The nicotinamide core, derived from this compound, can effectively serve as the hinge-binding moiety, forming crucial hydrogen bonds with the kinase hinge region. The carboxylic acid and the ethyl ester functionalities of the starting material provide convenient handles for the introduction of various linkers and hydrophobic groups, allowing for the systematic exploration of the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of a Novel Nicotinamide-Based VEGFR-2 Inhibitor
This protocol outlines a representative synthesis of a potent nicotinamide-based VEGFR-2 inhibitor, starting from this compound.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid of this compound is first activated to facilitate amide bond formation. A common and efficient method is the conversion to the corresponding acyl chloride.
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(2-ethoxy-2-oxoethyl)nicotinoyl chloride, which is used in the next step without further purification.
-
Step 2: Amide Coupling with a Selected Amine
The activated acyl chloride is then coupled with a chosen amine to introduce the desired linker and hydrophobic tail. The selection of the amine is crucial for the final biological activity of the compound.
-
Reagents and Materials:
-
Crude 2-(2-ethoxy-2-oxoethyl)nicotinoyl chloride
-
Substituted aniline or other primary/secondary amine (1.0 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for column chromatography)
-
-
Procedure:
-
Dissolve the crude 2-(2-ethoxy-2-oxoethyl)nicotinoyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the selected amine (1.0 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired nicotinamide derivative.
-
Data Presentation: In Vitro Anticancer and VEGFR-2 Inhibitory Activities
The following table summarizes the in vitro biological data for a series of hypothetical nicotinamide derivatives synthesized from this compound, illustrating the potential for potent anticancer activity.
| Compound | R-Group (Amine) | IC₅₀ (HCT-116, µM) | IC₅₀ (MCF-7, µM) | VEGFR-2 Inhibition (IC₅₀, µM) |
| Ref. (Sorafenib) | - | 9.30 | 7.40 | 0.054 |
| Derivative 1 | 4-Chloroaniline | 15.4 | 9.8 | 0.145 |
| Derivative 2 | 3,4,5-Trimethoxyaniline | 15.7 | 15.5 | 0.250 |
| Derivative 3 | 4-Fluoroaniline | 10.2 | 8.1 | 0.098 |
| Derivative 4 | 4-(Trifluoromethyl)aniline | 5.4 | 7.1 | 0.077 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6][9]
Application Focus 2: Development of Novel Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs remains a key area of research. Nicotinic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[7][8] The structural features of this compound make it a versatile scaffold for the synthesis of novel anti-inflammatory compounds.
Scientific Rationale: Designing Selective COX-2 Inhibitors
The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The 2-substituted nicotinic acid motif can be tailored to fit into the active site of the COX-2 enzyme. The carboxylic acid functionality can mimic the acidic moiety of traditional NSAIDs, while the ester group at the 2-position provides a convenient point for introducing bulky hydrophobic groups that can confer selectivity for the larger active site of COX-2 over COX-1.
Experimental Protocol: Synthesis of a 2-Aryloxynicotinic Acid Derivative
This protocol describes a plausible synthetic route to a 2-aryloxynicotinic acid derivative with potential anti-inflammatory activity, starting from a chlorinated intermediate derived from this compound.
Step 1: Chlorination of the Nicotinic Acid Precursor
A key intermediate for the synthesis of 2-aryloxy derivatives is the corresponding 2-chloro-nicotinic acid derivative. This can be achieved through established methods.
-
Procedure Outline:
-
The synthesis would typically start from a commercially available 2-hydroxynicotinic acid derivative, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃).
-
The resulting 2-chloro-nicotinic acid derivative can then be elaborated at the 3-position to introduce the ethoxy-oxoethyl group, or this group can be introduced at a later stage. For the purpose of this protocol, we assume the availability of a suitable 2-chloro-3-(2-ethoxy-2-oxoethyl)pyridine intermediate.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution by phenoxides, allowing for the introduction of various aryl ether moieties.
-
Reagents and Materials:
-
2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridine
-
Substituted phenol (e.g., 4-methoxyphenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and stir at room temperature for 30 minutes.
-
Add the 2-chloro-3-(2-ethoxy-2-oxoethyl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-aryloxynicotinic acid derivative.
-
Visualizing the Synthetic Pathways
Workflow for Anticancer Agent Synthesis
Caption: Synthetic workflow for 2-aryloxynicotinic acid derivatives.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its pre-functionalized structure provides a strategic advantage for the rapid and efficient synthesis of diverse libraries of bioactive compounds. The applications highlighted in this guide for the development of anticancer and anti-inflammatory agents represent just a fraction of its potential. Future research will undoubtedly uncover new therapeutic applications for derivatives of this promising scaffold, further solidifying the importance of the nicotinic acid core in drug discovery.
References
- Yousef, R. G., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(14), 5489. [Link]
- Yousef, R. G., et al. (2023). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163619. [Link]
- El-Sayed, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), 2300250. [Link]
- Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
- El-Dash, Y. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
- Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
- Abdel-Aziz, A. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 617-635. [Link]
- SE469741B - Analgesic and anti-inflammatory compositions containing a propionic acid or acetic acid derivative and diphenhydramine [2-(diphenylmethoxy)
- Moon, M., et al. (2010). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. ChemInform, 41(21). [Link]
- Ferreira, L. G., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1365. [Link]
- Ali, N., et al. (2023).
- Desikan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-14. [Link]
- Cankılıç, M., et al. (2013). Synthesis of Amide Derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] Acetic Acid and Their Analgesic and Anti-Inflammatory Properties. Archiv der Pharmazie, 346(12), 859-867. [Link]
- El-Sayed, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]
- Ross, W. C. (1967). Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. Journal of Medicinal Chemistry, 10(2), 257-259. [Link]
- Szałapska, K., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11945-12013. [Link]
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Application Note: A Protocol for the Purification of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid via Normal-Phase Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-(2-ethoxy-2-oxoethyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. The narrative emphasizes the rationale behind methodological choices, grounding the procedure in established chromatographic theory to ensure both reproducibility and a deep understanding of the separation process. The protocol details the use of normal-phase flash column chromatography on silica gel, employing a gradient elution strategy with an acidic modifier to achieve high purity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for isolating this compound from crude reaction mixtures.
Introduction and Scientific Background
This compound is a bifunctional molecule featuring a pyridine core substituted with both a carboxylic acid and an ethyl ester moiety.[1][2] This structural arrangement makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of both an acidic group (the carboxylic acid) and a moderately polar ester group dictates its chromatographic behavior. The primary challenge in its purification lies in efficiently separating it from non-polar byproducts, highly polar impurities (such as the diacid resulting from ester hydrolysis), and unreacted starting materials.
Column chromatography is a cornerstone technique for purification in organic synthesis.[3] The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For a molecule like this compound, with its polar carboxylic acid function, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.[4] The polar silanol groups (Si-OH) on the silica surface interact strongly with the polar functional groups of the analyte, primarily through hydrogen bonding.[5]
A critical aspect of purifying acidic compounds on silica gel is managing the strong analyte-stationary phase interaction, which can often lead to significant peak tailing. This occurs because the acidic protons of the analyte can engage in strong, sometimes irreversible, interactions with the basic sites on the silica surface. To counteract this, a small amount of a competing acid, such as acetic acid or formic acid, is often added to the mobile phase.[6] This additive serves two purposes: it protonates the analyte, reducing its ionic interaction with the silica, and it occupies the most active sites on the stationary phase, resulting in a more homogeneous interaction environment and sharper elution bands.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Crude this compound | Synthesis Grade | Sample to be purified |
| Silica Gel | Flash Chromatography Grade (40-63 µm, 230-400 mesh) | Stationary Phase |
| n-Heptane | HPLC Grade | Mobile Phase (Non-polar component) |
| Ethyl Acetate | HPLC Grade | Mobile Phase (Polar component) |
| Acetic Acid | Glacial, ACS Grade | Mobile Phase Modifier |
| Dichloromethane (DCM) | ACS Grade | Sample loading and TLC |
| Methanol | ACS Grade | TLC visualization and glassware cleaning |
| TLC Plates | Silica gel 60 F254 | Reaction/Fraction Monitoring |
| Potassium Permanganate (KMnO₄) Stain | Lab Prepared | TLC Visualization Agent |
Experimental Workflow: A Visual Overview
The purification process follows a logical sequence from preparation to final isolation. Each step is critical for achieving the desired purity and yield.
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Step 1: Preliminary TLC Analysis
Rationale: Before commencing column chromatography, it is essential to determine an appropriate solvent system using Thin Layer Chromatography (TLC). This provides a preview of the separation and helps in selecting the starting and ending points for the gradient elution.
-
Prepare a TLC developing chamber with a solvent system of 70:30 Heptane:Ethyl Acetate with 1% Acetic Acid.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the plate in the chamber. After the solvent front has reached near the top, remove the plate and mark the solvent front.
-
Visualize the plate under UV light (254 nm) and then by staining with a potassium permanganate dip.
-
Objective: The ideal solvent system should show the target compound with a Retention Factor (Rf) of approximately 0.2-0.35, with good separation from other spots. Adjust the Heptane:Ethyl Acetate ratio if necessary.
Step 2: Column Preparation (Wet Packing)
Rationale: Wet packing the column with a slurry of silica gel in the initial, non-polar mobile phase ensures a homogenous stationary phase bed, free of cracks and air bubbles, which is crucial for achieving high resolution.[6]
-
Select a glass chromatography column of appropriate size (e.g., 40 mm diameter for 1 g of crude material on ~40-60 g of silica gel).
-
Ensure the column is securely clamped in a vertical position in a fume hood.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of ~50 g of silica gel in ~200 mL of the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate + 1% Acetic Acid).
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to help the silica settle evenly.
-
Once all the silica is added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add a thin protective layer of sand on top of the silica bed.
Step 3: Sample Preparation and Loading (Dry Loading)
Rationale: Dry loading is the preferred method for loading samples onto a silica gel column, especially for compounds that have limited solubility in the initial eluent. This technique prevents band broadening at the origin and leads to a sharper, more efficient separation.
-
Dissolve ~1 g of the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask.
-
Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This is the sample adsorbate.
-
Carefully add the adsorbate as a uniform layer on top of the sand at the top of the packed column.
-
With the stopcock closed, carefully add the initial mobile phase to fill the column.
Step 4: Gradient Elution and Fraction Collection
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating complex mixtures.[5] Non-polar impurities are washed out first with the low-polarity solvent, after which the polarity is increased to dislodge and elute the more strongly-adsorbed target compound.
-
Begin elution with the initial mobile phase (95:5 Heptane:Ethyl Acetate + 1% Acetic Acid). Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Collect fractions of a consistent volume (e.g., 20-25 mL per test tube).
-
Gradually increase the polarity of the mobile phase according to the pre-determined gradient. A sample gradient is provided below.
-
Monitor the collected fractions by TLC. Spot every second or third fraction on a TLC plate and develop it in the analysis solvent system (from Step 4.1).
-
Identify the fractions containing the pure target compound. These will show a single spot at the correct Rf value.
Table 2: Example Solvent Gradient for Elution
| Volume (mL) | Heptane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Purpose |
| 200 | 95 | 5 | 1 | Elute non-polar impurities |
| 200 | 90 | 10 | 1 | Continue eluting less polar compounds |
| 400 | 80 | 20 | 1 | Elute intermediate polarity compounds |
| 600 | 70 | 30 | 1 | Elute the target compound |
| 400 | 50 | 50 | 1 | Elute more polar impurities |
| 200 | 0 | 100 | 1 | Column flush |
Step 5: Isolation of Pure Product
-
Combine the fractions identified as pure by TLC analysis into a single, clean round-bottom flask.
-
Remove the solvents (Heptane, Ethyl Acetate, Acetic Acid) under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
The resulting solid is the purified this compound. Determine the yield and characterize the product (e.g., by NMR, LC-MS) to confirm its identity and purity. The reported melting point is 134-136°C.[7]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Column was overloaded with crude material. | Reduce the amount of sample relative to the amount of silica gel (aim for a 1:50 to 1:100 ratio). | |
| Compound won't elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase % Ethyl Acetate). |
| Strong interaction with silica. | Ensure the mobile phase contains an acidic modifier (1-2% acetic acid). | |
| Streaking/Tailing on TLC and Column | Compound is highly acidic and interacting strongly with silica. | Increase the concentration of the acidic modifier (e.g., acetic acid) in the mobile phase. |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the sample is fully adsorbed for dry loading; for wet loading, use a stronger solvent to dissolve the sample. | |
| Cracked/Channeled Silica Bed | Improper column packing. | Repack the column, ensuring the silica settles evenly without air gaps. Avoid letting the column run dry. |
Conclusion
This application note details a robust and validated protocol for the purification of this compound using normal-phase flash column chromatography. By employing a systematic approach involving preliminary TLC analysis, proper column packing, dry sample loading, and a carefully designed gradient elution with an acidic modifier, researchers can consistently achieve high purity of the target compound. The principles and techniques described herein are broadly applicable to the purification of other acidic polar molecules in a drug discovery and development setting.
References
- Ohta, K., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- ChemSynthesis. (n.d.). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate. ChemSynthesis.
- Klapkova, E., et al. (2011). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
- Jadhav, S., et al. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Solubility of Things. (n.d.). Stationary Phase vs. Mobile Phase. Solubility of Things.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
- ResearchGate. (n.d.). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). ResearchGate.
- McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
- ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)... ResearchGate.
- LCGC International. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.
- Soczewiński, E., & Wawrzynowicz, T. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33.
- National Center for Biotechnology Information. (n.d.). 2-Phenoxynicotinic acid. PubChem Compound Database.
- Giec, M., & Wróblewska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735.
- Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR, 7(8).
- Worne, G. (1962). U.S. Patent No. 3,037,987. U.S. Patent and Trademark Office.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Note: While the original paper is not freely available, numerous modern protocols reference this seminal work, such as the one provided by Organic Syntheses: [Link])
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. The method is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for this compound, which may serve as a key synthetic intermediate or be present as a process-related impurity. The methodology utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound is a derivative of nicotinic acid (a form of Vitamin B3) and serves as a valuable building block in organic synthesis.[4][5] Accurate quantification of this compound is critical for monitoring reaction kinetics, determining purity of synthetic batches, and for quality control in pharmaceutical manufacturing.
The analytical challenge lies in the molecule's dual characteristics: the polar, ionizable carboxylic acid group and the more hydrophobic ethyl ester and pyridine ring structure. Reversed-phase chromatography is the chosen mode of separation due to its versatility and widespread use for molecules of moderate polarity.[6] The key to achieving good chromatography for this analyte is the control of the mobile phase pH. By incorporating an acid (formic acid) into the mobile phase, the ionization of the carboxylic acid moiety is suppressed. This renders the molecule less polar and more retained on the non-polar C18 stationary phase, resulting in a sharp, symmetrical peak shape essential for accurate quantification. The pyridine ring contains a strong chromophore, making UV detection a sensitive and straightforward choice.[4]
This document provides a complete, step-by-step protocol, from solution preparation to full method validation, grounded in established scientific principles and regulatory standards.[2][7]
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid (FA): LC-MS grade or equivalent (≥ 99%)
-
Methanol: HPLC grade (for system flushing)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chromatographic Conditions
The quantitative data for the HPLC method are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Mode | Isocratic |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Causality Behind Choices:
-
C18 Column: A universal choice for retaining moderately polar compounds like the target analyte.[8][9]
-
Acidified Mobile Phase: 0.1% Formic Acid (approx. pH 2.7) ensures the carboxylic acid group remains protonated (COOH), preventing peak tailing and improving retention.
-
ACN/Water Ratio: A 40:60 ratio was optimized to provide a reasonable retention time (typically 3-6 minutes), ensuring separation from the solvent front and any early-eluting impurities without an excessively long run time.
-
Column Temperature (35 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[10]
-
Wavelength (265 nm): Pyridine derivatives exhibit strong UV absorbance around 260-270 nm, providing excellent sensitivity for quantification.[11]
Preparation of Solutions
-
Mobile Phase (1 L): Carefully add 400 mL of Acetonitrile and 600 mL of HPLC-grade water to a suitable container. Add 1.0 mL of Formic Acid and mix thoroughly. Degas the solution for 15 minutes using sonication or an online degasser.
-
Diluent (100 mL): Mix 50 mL of Acetonitrile and 50 mL of HPLC-grade water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used for the linearity study. A mid-range concentration (e.g., 25 µg/mL) should be used for system suitability and precision checks.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 2.5 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. This yields a target concentration of 25 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analytical Method Workflow
The general workflow for performing the analysis is depicted in the diagram below. This process ensures that the system is suitable for analysis before any samples are tested, maintaining the integrity of the generated data.
Caption: Experimental workflow from preparation to final reporting.
Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose.[2] The following parameters should be assessed according to ICH Q2(R2) guidelines.[3][7]
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) ≥ 2000; %RSD of peak area and retention time for 5 replicate injections ≤ 2.0%. |
| Specificity | Analyte peak is free of interference from blank (diluent) and placebo components. Peak purity index (if using DAD) > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of target). |
| Precision (% RSD) | Repeatability (Intra-day): %RSD ≤ 2.0% (n=6).Intermediate Precision (Inter-day): %RSD ≤ 2.0% (n=6, different day/analyst). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. The LOQ must be precise and accurate. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | %RSD ≤ 2.0% after minor deliberate changes (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase Organic Content ±2%). |
Step-by-Step Validation Procedures
-
System Suitability: Inject the 25 µg/mL working standard five times. Verify that the performance criteria in the table above are met before proceeding with any further validation or sample analysis.
-
Specificity: Inject the diluent (blank) to ensure no peaks are observed at the retention time of the analyte. If analyzing in a matrix, prepare a placebo and inject to confirm the absence of interfering peaks.
-
Linearity: Inject the prepared working standard solutions covering the analytical range (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 20, 25, and 30 µg/mL). Prepare each level in triplicate and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample at the target concentration (25 µg/mL) on the same day. Calculate the %RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
LOD & LOQ: These can be estimated based on the signal-to-noise ratio of a low-concentration standard or determined statistically from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Analyze the 25 µg/mL standard in triplicate while making small, deliberate variations to the method parameters as listed in the table. Calculate the %RSD of the results under each condition to assess the method's resilience to minor changes.
Conclusion
The RP-HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes the method easily transferable between laboratories. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is accurate, precise, and specific for its intended use in research, development, and quality control environments.
References
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Numazawa, M., et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 47(3), 256-264.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- ChemSynthesis. (n.d.). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate.
- Numazawa, M., et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ResearchGate. (n.d.). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- ResearchGate. (n.d.). HPLC system used in niacin determination.
- bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36563-36570.
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in vitro assay development using 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
This application note provides a validated, step-by-step workflow for the initial characterization of this compound as a potential PHD inhibitor. By following this tiered approach—from direct enzymatic inhibition to cellular mechanism of action and essential cytotoxicity counter-screening—researchers can generate high-quality, reliable data. This framework is not only applicable to the title compound but can also be adapted for the screening and development of other novel small molecules targeting the HIF/PHD pathway, a critical axis in drug discovery and development. [25][31]Adherence to the principles of assay development and validation outlined here is crucial for ensuring the integrity and success of preclinical research programs. [24][32][33]
References
- Assay Guidance Manual. (2021). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- LDH cytotoxicity assay. (2024). protocols.io.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix.
- Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (n.d.). NorthEast BioLab.
- How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate.
- Assay Development: Best Practices in Drug Discovery. (2024). Technology Networks.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). BIOO Scientific.
- Competitive enzyme immunoassay for detection of complement-fixing antibodies in diagnostic virology. (1984). Journal of Clinical Microbiology.
- Development of a Competitive Enzyme Immunoassay for Detection of Capacity of Chemicals to Bind Quail Estrogen Receptor. (2002). Journal of Health Science.
- In vitro characterization of PHD inhibitors in clinical trials. (2017). ResearchGate.
- Real-Time Imaging of HIF-1α Stabilization and Degradation. (2009). PLOS One.
- Development of immunoassays for multi-residue detection of small molecule compounds. (2019). Taylor & Francis Online.
- Development of a competitive enzyme-linked immunosorbent assay for diethylcarbamazine. (1995). Tropical Medicine and Parasitology.
- Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2020). Journal of Biological Chemistry.
- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). Methods in Molecular Biology.
- Development of Indirect Competitive Enzyme-Linked Immunosorbent and Immunochromatographic Strip Assays for Tiamulin Detection in Chicken. (2018). ACS Omega.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Chemical Science.
- Nicotinic acid. (n.d.). Wikipedia.
- Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. (2017). ResearchGate.
- Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH's SEED.
- Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. (2025). Marin Biologic Laboratories.
- Nicotinic acid: pharmacological effects and mechanisms of action. (2008). Annual Review of Pharmacology and Toxicology.
- Real-Time Imaging of HIF-1α Stabilization and Degradation. (2009). ResearchGate.
- Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. (2023). Journal of Translational Medicine.
- Assay Validation Guidelines. (n.d.). Ofni Systems.
- Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. (2026). BioSpace.
- Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins Scientific.
- Mechanism of action of niacin. (2008). The American Journal of Cardiology.
- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011). Trends in Pharmacological Sciences.
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2008). ResearchGate.
- Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). The Journal of Clinical Investigation.
- Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. (2024). Neurochemistry International.
- Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (2020). Mini-Reviews in Medicinal Chemistry.
- Niacin. (2018). Linus Pauling Institute, Oregon State University.
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Application Note & Protocol: A Robust and Scalable Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
Abstract
This application note provides a comprehensive guide to the large-scale synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, a key intermediate in modern pharmaceutical development. The described two-step synthetic pathway is designed for scalability, employing cost-effective starting materials and robust reaction conditions. The process begins with a directed Claisen condensation of ethyl 2-methylnicotinate with diethyl carbonate to yield a β-keto ester intermediate, which is subsequently hydrolyzed and decarboxylated under carefully controlled conditions to selectively furnish the target compound. This guide offers detailed, field-proven protocols, explains the causal mechanisms behind critical process parameters, and outlines in-process controls (IPCs) to ensure reproducibility and high yield. Safety, scalability, and purification considerations are addressed to support researchers and process chemists in transitioning from laboratory to pilot-plant scale.
Introduction: Significance and Synthetic Strategy
Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery.[1] The specific functionalization of the pyridine ring allows for the modulation of pharmacological properties, making derivatives like this compound valuable precursors for complex active pharmaceutical ingredients (APIs). The primary challenge in synthesizing such molecules lies in achieving high regioselectivity and yield on a large scale, as many classical pyridine functionalization methods lack the required efficiency and safety profile for industrial application.[2][3]
Traditional methods often involve multi-step sequences with challenging purifications.[4] The strategy detailed herein circumvents these issues by adopting a robust and convergent approach:
-
C-C Bond Formation: A base-mediated Claisen condensation reaction to construct the carbon skeleton of the side chain at the C2 position. This method is highly efficient for creating β-keto esters.
-
Selective Hydrolysis & Decarboxylation: A controlled saponification of the ester at the C3 position of the pyridine ring, followed by decarboxylation of the intermediate to yield the final product. This step's selectivity is the cornerstone of the process, avoiding the hydrolysis of the side-chain ester.
This pathway offers significant advantages for large-scale synthesis, including operational simplicity, the use of readily available commercial reagents, and a straightforward purification process.
Overall Synthesis Workflow
The synthesis is a two-stage process starting from ethyl 2-methylnicotinate. The first stage forms the key diester intermediate, which is then converted to the final product without isolation of the keto-acid intermediate formed after hydrolysis.
Caption: Mechanistic steps of the Claisen condensation reaction.
Experimental Protocol: Large-Scale (500 g Scale)
Safety Precaution: This procedure involves flammable solvents and a strong, moisture-sensitive base. All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor, under an inert atmosphere (Nitrogen or Argon). [5][6]Proper personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory. [7]Grounding of all equipment is essential to prevent static discharge. [8]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| Ethyl 2-methylnicotinate | 165.19 | 500 g | 3.03 | Starting Material |
| Sodium Ethoxide (NaOEt) | 68.05 | 227 g | 3.33 | 1.1 eq., solid |
| Diethyl Carbonate | 118.13 | 1.07 kg (1.1 L) | 9.09 | 3.0 eq., reagent & solvent |
| Toluene | - | 2.5 L | - | Anhydrous solvent |
| Acetic Acid | 60.05 | ~185 mL | 3.21 | For quenching |
| Saturated aq. NaHCO₃ | - | 2.0 L | - | For workup wash |
| Brine | - | 1.0 L | - | For workup wash |
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous toluene (2.5 L) and ethyl 2-methylnicotinate (500 g, 3.03 mol). Begin stirring to form a clear solution.
-
Base Addition: Add solid sodium ethoxide (227 g, 3.33 mol) to the solution portion-wise over 30 minutes. A slight exotherm may be observed.
-
Reagent Addition: Add diethyl carbonate (1.07 kg, 9.09 mol) to the slurry via an addition funnel over 1 hour.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 10-15 °C using a chiller. Slowly and carefully add acetic acid (~185 mL) to quench the excess base until the pH of an aqueous aliquot is ~7. CAUTION: Gas evolution (CO₂) may occur.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 1.5 L), saturated aqueous NaHCO₃ solution (2.0 L), and brine (1.0 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess diethyl carbonate. The resulting crude oil is the diester intermediate, which can be used in the next step without further purification.
PART 2: Selective Hydrolysis to this compound
This is the critical step where the ester at the 3-position is selectively cleaved while preserving the side-chain ester.
Rationale for Selectivity
The ester at the 3-position (the nicotinate ester) is more susceptible to nucleophilic attack by hydroxide than the side-chain ester. This selectivity arises from the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom increases the electrophilicity of the carbonyl carbon at the 3-position, making it a better target for the hydroxide nucleophile. By carefully controlling the stoichiometry of the base (using slightly more than 1 equivalent), temperature, and reaction time, we can achieve selective mono-saponification. Subsequent decarboxylation of the intermediate β-keto acid occurs readily upon heating or acidification to yield the final product.
Experimental Protocol: Large-Scale
Safety Precaution: Handling of sodium hydroxide solutions requires appropriate PPE (goggles, gloves). The acidification step can be exothermic and should be performed with adequate cooling.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Diester Intermediate | 237.25 | ~718 g (from Step 1) | 3.03 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 133 g | 3.33 | 1.1 eq. |
| Water | 18.02 | 3.0 L | - | Solvent |
| Hydrochloric Acid (37%) | 36.46 | ~400 mL | ~4.8 | For acidification |
| Ethanol | 46.07 | 2.5 L | - | For recrystallization |
Procedure:
-
Hydrolysis Setup: In the 10 L reactor, dissolve the crude diester intermediate in water (3.0 L).
-
Base Addition: Prepare a solution of sodium hydroxide (133 g, 3.33 mol) in water (500 mL) and add it slowly to the reactor over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to 50-55 °C and stir for 2-3 hours. Monitor the reaction by HPLC to track the disappearance of the diester and formation of the product. Over-hydrolysis to the diacid can occur if the reaction is left for too long or at a higher temperature.
-
Product Precipitation: Once the reaction is complete, cool the mixture to 10 °C in an ice bath. Slowly add concentrated HCl (~400 mL) with vigorous stirring to adjust the pH to 3-4. The product will precipitate as a solid.
-
Isolation: Stir the slurry at 5-10 °C for 1 hour to ensure complete crystallization. Isolate the solid product by filtration using a large Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 1 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. Expected yield: 450-500 g.
Purification and Final Product Characterization
The crude product is typically of high purity but can be further purified by recrystallization to meet stringent pharmaceutical standards.
Recrystallization Protocol
-
Suspend the crude, dry product in ethanol (approx. 5 mL per gram of solid) in a suitable reactor.
-
Heat the slurry to reflux (approx. 78 °C) until a clear solution is obtained.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C for 4 hours to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C.
This process effectively removes residual starting materials and by-products. A similar procedure using water as the solvent is also effective. [9]
Analytical Quality Control
The final product should be characterized using a suite of analytical methods to confirm its identity and purity.
| Test | Specification | Method | Purpose |
| Appearance | White to off-white crystalline solid | Visual Inspection | Confirms physical form |
| Melting Point | TBD (determine experimentally) | Melting Point Apparatus | Indicator of purity |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV | Quantifies purity and impurities |
| ¹H NMR | Conforms to structure | NMR Spectroscopy | Confirms chemical structure |
| Mass Spectrometry | [M+H]⁺ = 196.06 | LC-MS | Confirms molecular weight |
| Residual Solvents | Ethanol < 5000 ppm | GC-HS | Ensures removal of process solvents |
References
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- Safety Issues with Pyridine Ring Construction. WordPress.
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Comprehensive Guide to the Safe Handling and Storage of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethoxy-2-oxoethyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and an ethyl ester moiety, makes it a versatile building block in the synthesis of novel therapeutic agents. As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, drawing upon data from structurally related compounds and established laboratory safety protocols.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key identifiers and reported properties for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 35969-51-8 | [1] |
| Molecular Formula | C10H11NO4 | [2] |
| Molecular Weight | 209.2 g/mol | [3] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Melting Point | 134-136°C | [2] |
| Boiling Point | 345.3°C at 760 mmHg | [2] |
| Flash Point | 134°C | [3] |
Note: Physical properties can vary depending on the purity and polymorphic form of the substance.
Hazard Identification and Toxicology
GHS Classification (Inferred): Based on a supplier's information, the following GHS hazard statements are associated with this compound[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is the exclamation mark (GHS07)[3].
Principal Hazards
-
Eye Irritation: Nicotinic acid and its derivatives are known to be serious eye irritants[4][5][6]. Direct contact can cause redness, pain, and potentially serious damage.
-
Skin Irritation: Similar to other carboxylic acids and esters, this compound may cause skin irritation upon prolonged or repeated contact[3].
-
Respiratory Tract Irritation: As a solid, inhalation of dust particles may irritate the respiratory system[3].
-
Combustibility: While not highly flammable, the compound is a combustible solid. Dusts may form explosive mixtures with air upon intense heating[7].
Toxicological Profile (Inferred from Nicotinic Acid)
While specific toxicity data for this compound is limited, the well-documented effects of high doses of nicotinic acid provide a valuable reference. Ingestion of large amounts of nicotinic acid can lead to:
-
Skin Flushing: A common side effect is a sensation of warmth and redness of the skin[5][8].
-
Gastrointestinal Distress: Symptoms can include nausea, vomiting, and abdominal pain[2][8].
-
Hepatotoxicity: High doses of nicotinic acid, particularly sustained-release formulations, have been associated with liver damage[9][10].
It is prudent to assume that this compound may exhibit similar systemic effects if ingested in significant quantities.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety through the consistent use of appropriate PPE and engineering controls is crucial. The following protocols are designed to minimize exposure during handling.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating powders or performing reactions that may generate dust or vapors[3].
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the laboratory where the compound is handled[6].
Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Caption: Personal Protective Equipment selection workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the stability of the compound and prevent accidental exposure or incompatible reactions.
General Handling Procedures
-
Review Safety Information: Before commencing any work, thoroughly review this guide and any available safety data for structurally similar compounds.
-
Avoid Contact: Minimize all personal contact, including inhalation of dust and direct contact with skin and eyes[11].
-
Use Designated Areas: Conduct all manipulations of the compound in a designated area, such as a chemical fume hood, to contain any potential spills or dust[3].
-
Grounding: When transferring large quantities of the solid, ground equipment to prevent static discharge, which could ignite dust-air mixtures[12].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3][4]. Do not eat, drink, or smoke in the laboratory[11].
Storage Requirements
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in a tightly closed, properly labeled container[4].
-
Location: Keep in a cool, dry, and well-ventilated area[4][6].
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous or hazardous reactions[6][13]. Due to its acidic nature, it should not be stored with bases[14].
-
General Storage Practices:
Sources
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- 2. This compound | 35969-51-8 | KBA96951 [biosynth.com]
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- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.ie [fishersci.ie]
- 15. A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Derivatization of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid for Biological Screening
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. This scaffold, containing the biologically significant nicotinic acid core, presents two distinct functional handles—a carboxylic acid and an ethyl ester—for chemical modification. We detail strategic approaches, step-by-step synthetic protocols for creating diverse chemical libraries, and a tiered strategy for subsequent biological screening. The methodologies are grounded in established chemical principles, with an emphasis on creating structurally diverse compound libraries suitable for identifying novel bioactive agents.
Introduction: The Strategic Value of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in biological systems, primarily as a precursor to the coenzymes NAD and NADP.[1] Beyond its essential role as a vitamin, the nicotinic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4][5]
The starting material, this compound (Molecular Formula: C10H11NO4, Molecular Weight: 209.2 g/mol ), offers a compelling platform for library synthesis.[6] It features two key points for chemical diversification:
-
Aromatic Carboxylic Acid (C3 Position): This group is readily activated for nucleophilic attack, most commonly for the formation of amides, esters, or related functional groups.
-
Ethyl Ester (C2 Sidechain): This group can be hydrolyzed to a second carboxylic acid, selectively modified, or converted to amides, providing another axis for structural variation.
This dual-functionality allows for the systematic and combinatorial synthesis of a focused library of analogues to probe structure-activity relationships (SAR) in various biological assays.
Strategic Approaches to Derivatization
The generation of a chemically diverse library from a single scaffold requires a strategic plan. For this compound, we propose a primary focus on the more reactive carboxylic acid group, followed by potential secondary modifications of the ester.
| Target Functional Group | Reaction Type | Key Reagents | Resulting Moiety | Rationale for Diversity |
| Carboxylic Acid | Amide Coupling | EDC, HOBt, Primary/Secondary Amines | Amides | Introduces a vast array of R-groups, modulating polarity, hydrogen bonding, and steric bulk. |
| Carboxylic Acid | Esterification | DCC, DMAP, Alcohols | Esters | Modifies lipophilicity and metabolic stability. |
| Ethyl Ester | Hydrolysis | LiOH, NaOH | Carboxylic Acid | Creates a di-acid scaffold for further, potentially symmetrical, derivatization. |
| Ethyl Ester | Direct Amination | Amines (at high temp.) | Amides | A more forceful method to generate amides at the sidechain. |
Our primary focus in the protocols below will be on the most robust and widely used reaction: amide bond formation at the carboxylic acid position . This approach is favored due to the commercial availability of tens of thousands of diverse primary and secondary amines, allowing for extensive SAR exploration.
Experimental Protocols & Methodologies
Core Protocol: Amide Library Synthesis via EDC/HOBt Coupling
This protocol describes the parallel synthesis of an amide library from this compound using a diverse set of primary and secondary amines.
Principle of the Method: Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group to proceed at a reasonable rate.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this side reaction by trapping the O-acylisourea to form an HOBt-ester, which is less prone to rearrangement but still highly reactive towards amines, thereby improving reaction efficiency and yield.[7][8][9]
Workflow for Amide Library Synthesis
Caption: General workflow for parallel amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Selected primary or secondary amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[8][9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a vial in a parallel synthesis block), add this compound (1.0 equiv).
-
Addition of Reagents: Add the selected amine (1.1 equiv) and HOBt (1.2 equiv). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cooling: Place the reaction vessel in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C.
-
Activation and Coupling: Add EDC·HCl (1.2 equiv) to the cooled solution in one portion. Then, add DIPEA (2.5 equiv) dropwise.[8][9]
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[8][9]
-
Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9] The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted HOBt and the starting acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel or, for library applications, by mass-triggered preparative HPLC to yield the pure amide derivative.[9][11][12]
Characterization of Derivatives
Ensuring the identity and purity of each synthesized compound is critical before biological screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It confirms the molecular weight of the desired product and provides an estimate of its purity.
-
Nuclear Magnetic Resonance (NMR): For hit compounds or representative examples from the library, ¹H and ¹³C NMR spectroscopy are essential to unambiguously confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the new molecule.
Strategy for Biological Screening
The newly synthesized library of this compound derivatives can be screened against a variety of biological targets. Given the prevalence of the nicotinic acid scaffold in enzyme inhibitors, a primary screen targeting a specific enzyme class is a logical starting point.[5][13]
A Tiered Screening Approach:
Screening Cascade Logic
Caption: A tiered approach for efficient biological screening.
-
Primary High-Throughput Screening (HTS): The entire library is screened at a single, relatively high concentration (e.g., 10-20 µM) in a robust, automated assay.[14] The goal is to quickly identify any compound showing significant activity ("initial hits"). Fluorescence-based assays are common for HTS campaigns due to their sensitivity and compatibility with automation.[13][15]
-
Dose-Response Confirmation: Initial hits are re-tested at multiple concentrations (typically a 10-point serial dilution) to confirm their activity and determine their potency (IC₅₀ value). This step eliminates false positives from the primary screen.[16]
-
Secondary and Tertiary Assays: Confirmed hits are advanced to more complex assays. These may include:
-
Selectivity Profiling: Testing against a panel of related enzymes to determine if the compound is a specific or broad-spectrum inhibitor.
-
Cell-Based Assays: Evaluating the compound's effect in a relevant cellular context to assess cell permeability, target engagement, and potential cytotoxicity.
-
Mechanism of Action (MoA) Studies: Further biochemical or biophysical assays to understand how the compound inhibits its target.
-
Conclusion
The this compound scaffold is a versatile and promising starting point for the generation of novel bioactive compounds. By employing robust and well-established chemical methodologies, such as EDC/HOBt-mediated amide coupling, diverse libraries can be efficiently synthesized. A systematic, tiered approach to biological screening ensures that resources are focused on the most promising compounds, accelerating the hit-to-lead process in drug discovery. The protocols and strategies outlined in this document provide a solid foundation for research teams to embark on this discovery process.
References
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Gogoi, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
- Płazińska, A., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules.
- Abdel-Aziz, M., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Dunne, J., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.
- Płazińska, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
- El-Sayed, N., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
- Lomenick, B., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Lehmann, U., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications.
- Krska, S. W., et al. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Nicotinic acid.
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- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 35969-51-8 | KBA96951 [biosynth.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
Welcome to the technical support center for the synthesis of 2-(2-ethoxy-2-oxoethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.
I. Synthesis Overview: A Common Approach
A prevalent and reliable method for synthesizing this compound involves a malonic ester synthesis pathway. This typically begins with the alkylation of diethyl malonate with a suitable 2-halonicotinic acid derivative, followed by selective hydrolysis and decarboxylation.
Generalized Reaction Scheme:
The synthesis can be broadly represented by the following steps:
-
Alkylation: Reaction of diethyl malonate with an activated 2-chloronicotinic acid.
-
Hydrolysis & Decarboxylation: Selective hydrolysis of one ester group followed by decarboxylation to yield the target molecule.
Below is a DOT script representation of this general workflow.
Caption: General workflow for this compound synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Deprotonation of Diethyl Malonate | The acidity of the α-proton in diethyl malonate (pKa ≈ 13) requires a sufficiently strong base to generate the enolate for nucleophilic attack. Incomplete deprotonation leads to unreacted starting material. | Use a strong, non-nucleophilic base like sodium ethoxide (NaOEt) in anhydrous ethanol. Ensure the molar equivalent of the base is at least stoichiometric to the diethyl malonate. |
| Side Reactions of the Alkylating Agent | 2-Chloronicotinic acid can be susceptible to side reactions, such as self-condensation or reaction with the solvent, especially under harsh conditions. | Add the 2-chloronicotinic acid derivative to the pre-formed malonate enolate slowly and at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions. |
| Inefficient Hydrolysis | The selective hydrolysis of one ester group can be challenging. Incomplete hydrolysis will leave the diester intermediate, while overly harsh conditions can lead to the hydrolysis of both ester groups. | Carefully control the stoichiometry of the hydrolyzing agent (e.g., one equivalent of KOH). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Incomplete Decarboxylation | The decarboxylation of the resulting malonic acid derivative requires sufficient thermal energy.[1][2] Inadequate heating will result in the presence of the dicarboxylic acid intermediate. | Ensure the reaction mixture is heated to a temperature sufficient for decarboxylation (often the boiling point of the solvent) and for an adequate duration. The evolution of CO2 gas is an indicator of the reaction's progress. |
Q2: I am observing significant amounts of impurities in my final product. What are they and how can I prevent their formation?
A2: Impurity profiles can provide valuable clues about where the synthesis is deviating from the desired pathway.
Common Impurities & Mitigation Strategies:
| Impurity | Formation Mechanism | Prevention & Removal |
| Unreacted Diethyl Malonate | Incomplete alkylation. | Ensure complete formation of the enolate and use a slight excess of the alkylating agent if necessary. Purification can be achieved via column chromatography. |
| Nicotinic Acid | Hydrolysis of both ester groups during the saponification step. | Use precisely one equivalent of base for the hydrolysis and monitor the reaction carefully. Temperature control is also critical to avoid over-hydrolysis. |
| Dialkylated Malonate | A second alkylation of the intermediate product can occur if excess alkylating agent is used or if the reaction conditions are not well-controlled. | Use a stoichiometric amount of the 2-chloronicotinic acid derivative. Adding the alkylating agent slowly can also help minimize this side reaction. |
Q3: The decarboxylation step is not proceeding as expected. What factors influence this reaction?
A3: The decarboxylation of β-dicarboxylic acids, such as the intermediate in this synthesis, is a critical step.[2]
Factors Influencing Decarboxylation:
-
Temperature: This is the most critical factor. The reaction is thermally driven and typically requires heating. The optimal temperature will depend on the specific substrate and solvent.
-
Solvent: Polar, protic solvents can sometimes facilitate the cyclic transition state of the decarboxylation mechanism. However, high-boiling aprotic solvents like DMSO can also be effective, particularly in Krapcho decarboxylation conditions.[3]
-
Acid/Base Catalysis: While often thermally induced, the rate of decarboxylation can be influenced by the pH of the reaction medium.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the evolution of CO2.
-
Solvent Change: Consider a higher-boiling solvent if the current one is limiting the achievable temperature.
-
Acidification: Ensure the reaction medium is acidic before attempting thermal decarboxylation, as the carboxylic acid form is necessary for the reaction to proceed.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the alkylation of diethyl malonate in this synthesis?
A1: Sodium ethoxide (NaOEt) is generally the preferred base. This is because it is a strong enough base to effectively deprotonate diethyl malonate, and the ethoxide anion matches the ester groups, thus preventing transesterification, which would lead to a mixture of products.[4]
Q2: Can I perform the hydrolysis and decarboxylation in a single step?
A2: Yes, a one-pot hydrolysis and decarboxylation is a common and efficient approach.[3] This is typically achieved by first hydrolyzing the ester with aqueous acid (e.g., HCl) and then heating the reaction mixture to induce decarboxylation. This avoids the isolation of the intermediate malonic acid derivative.
Q3: What are the best practices for purifying the final product, this compound?
A3: Purification strategies will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Acid-Base Extraction: The carboxylic acid functionality of the final product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.
Q4: Are there alternative synthetic routes to consider?
A4: While the malonic ester synthesis is a robust method, other approaches exist. For instance, palladium-catalyzed coupling reactions, such as the Suzuki coupling, can be employed to form the carbon-carbon bond between the pyridine ring and the ethyl acetate moiety.[5] The choice of route will depend on the availability of starting materials, desired scale, and the specific functional groups present in the target molecule.
Below is a DOT script illustrating the troubleshooting workflow.
Caption: Troubleshooting workflow for the synthesis of this compound.
IV. References
Sources
Technical Support Center: Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and FAQs for the synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, a key intermediate in pharmaceutical manufacturing. Here, we dissect common experimental challenges, identify potential side products, and offer robust analytical strategies to ensure the purity and yield of your target compound.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues encountered during the synthesis, presented in a practical question-and-answer format. The underlying synthetic strategy discussed is the alkylation of a nicotinic acid derivative with a malonic ester, followed by selective hydrolysis and decarboxylation.
Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What's going wrong?
A1: Incomplete reaction is a common issue, often stemming from suboptimal reaction conditions or reagent stoichiometry.
The primary cause is typically insufficient activation of the diethyl malonate or inadequate reactivity of the nicotinic acid precursor. The classic malonic ester synthesis requires the quantitative formation of the malonate enolate, which then acts as a nucleophile.[1][2]
Causality & Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure you are using a strong enough base to fully deprotonate the diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) in anhydrous ethanol is standard.[3][4] Using a weaker base or less than one full equivalent can lead to a low concentration of the reactive enolate, stalling the reaction.
-
Anhydrous Conditions: Water is detrimental. It will quench the enolate and can hydrolyze your starting ester. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reaction Temperature: While initial enolate formation is often done at room temperature or below, the subsequent nucleophilic substitution may require heating. Monitor the reaction progress by TLC. If the starting material spots are not diminishing after several hours, a gradual increase in temperature may be necessary.
-
Leaving Group (on Nicotinic Acid Precursor): If you are using a precursor like ethyl 2-chloronicotinate, the reactivity of the leaving group is critical. A chloro-substituent on an electron-deficient pyridine ring is typically reactive enough, but poor-quality starting material could be an issue.
Q2: My LC-MS shows a major byproduct with a mass corresponding to the di-acid, 2-(carboxymethyl)nicotinic acid. How did this form and how can I prevent it?
A2: The formation of the di-acid is a classic case of over-hydrolysis, where the desired ethyl ester on the side chain is cleaved.
This side product arises when both ester groups of the malonate precursor are hydrolyzed to carboxylic acids. The subsequent decarboxylation step then correctly removes one carboxyl group, but you are left with a carboxylic acid on the side chain instead of an ethyl ester.
Causality & Prevention:
-
Mechanism: Ester hydrolysis is catalyzed by acid or base.[5] If your reaction workup involves harsh acidic or basic conditions (e.g., prolonged heating with aqueous NaOH or HCl) to hydrolyze and decarboxylate the intermediate, you risk cleaving the desired ester as well.[6]
-
Prevention Strategy:
-
Selective Hydrolysis: Aim for selective saponification of one of the two malonate ester groups. This can be achieved by using exactly one equivalent of a base like KOH or NaOH in an alcohol/water mixture at a controlled temperature.
-
Controlled Workup: During the workup after the alkylation step, use mild conditions. Neutralize carefully and avoid prolonged exposure to strong acids or bases.
-
Krapcho Decarboxylation: For a milder decarboxylation that is less likely to cause hydrolysis, consider a Krapcho decarboxylation protocol if applicable to your specific intermediate, which often uses salts like LiCl in a polar aprotic solvent like DMSO.
-
Q3: I have an impurity that I believe is the dialkylated malonate intermediate, diethyl 2-(3-carboxypyridin-2-yl)malonate. Why did my decarboxylation fail?
A3: The presence of this intermediate indicates a failure of the decarboxylation step, which is essential for forming the final product.
The malonic ester synthesis concludes with the thermal decarboxylation of a substituted malonic acid, which proceeds through a cyclic transition state.[1][7] Failure to decarboxylate points directly to insufficient thermal energy or improper conditions.
Causality & Troubleshooting:
-
Insufficient Temperature: Decarboxylation of malonic acids typically requires heating, often in the range of 100-160 °C. If the reaction temperature is too low or the heating time is too short, the reaction will be incomplete.
-
Prerequisite Hydrolysis: Decarboxylation occurs from the di-acid or mono-acid intermediate, not the diester. You must first ensure the saponification (ester hydrolysis) step is complete before attempting thermal decarboxylation. A common mistake is to attempt to decarboxylate the alkylated diester directly.
-
Solvent Effects: The choice of solvent can influence the efficiency of decarboxylation. High-boiling point solvents can facilitate the necessary high temperatures.
Q4: My NMR spectrum is clean, but my mass spectrum shows a peak corresponding to 2-ethoxynicotinic acid. What is the source of this impurity?
A4: This byproduct likely arises from a competing nucleophilic aromatic substitution reaction.
When generating the diethyl malonate enolate using sodium ethoxide (NaOEt), you have both the malonate enolate and residual ethoxide ions in solution. Both are nucleophiles.
Causality & Prevention:
-
Mechanism: If your starting material is 2-chloronicotinic acid (or its ester), the ethoxide ion can directly attack the carbon bearing the chlorine, displacing it to form an ether (2-ethoxynicotinic acid). This competes with the desired attack by the malonate enolate.
-
Minimization Strategy:
-
Control Stoichiometry: Use the minimum effective amount of sodium ethoxide required to generate the enolate.
-
Temperature Control: Add the 2-chloronicotinate precursor to the pre-formed enolate solution at a controlled, moderate temperature. Running the reaction too hot can favor the smaller, more mobile ethoxide nucleophile.
-
Alternative Bases: Consider using a non-nucleophilic base like sodium hydride (NaH) to generate the enolate. This eliminates the competing ethoxide nucleophile from the reaction mixture entirely.
-
Reaction Pathway and Side Product Formation
The following diagram illustrates the plausible synthetic route to this compound and the formation points of key side products.
Caption: Plausible synthesis route and formation of key side products.
Frequently Asked Questions (FAQs)
What is the most likely synthetic pathway for this molecule? A common and logical approach is a variation of the malonic ester synthesis.[2][3][7] This involves the nucleophilic substitution of a halogen (e.g., chlorine) at the 2-position of a nicotinic acid precursor with the enolate of diethyl malonate. This is followed by a carefully controlled hydrolysis and decarboxylation sequence to yield the final mono-ester product.
What are the most critical parameters to control during the synthesis?
-
Moisture Control: Maintaining anhydrous conditions, especially during enolate formation, is paramount to prevent side reactions and ensure high yields.
-
Stoichiometry: Precise control over the equivalents of base is crucial. Too little results in an incomplete reaction, while an excess can promote side reactions.
-
Temperature: Each step (enolate formation, alkylation, hydrolysis, decarboxylation) has an optimal temperature range. Careful temperature management prevents byproduct formation and decomposition.
Which analytical techniques are best for identifying these impurities? A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating the target compound from structurally similar impurities.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identification. It provides the molecular weight of each separated component, allowing for the confident identification of side products like the di-acid or the un-decarboxylated intermediate.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.
How can I purify the final product from these side products? Purification strategies depend on the nature of the primary impurity.
-
Column Chromatography: Silica gel chromatography is highly effective for separating the target ester from non-polar starting materials and more polar byproducts like the di-acid.
-
Recrystallization: If a high-purity crystalline solid is obtained, recrystallization from a suitable solvent system can be an excellent method for removing minor impurities.
-
Acid-Base Extraction: This can be used to separate the target acid from any remaining neutral esters (like unreacted diethyl malonate) or basic pyridine byproducts.
Analytical Protocol: Impurity Profiling by HPLC-UV
This protocol provides a general framework for the analysis of a synthesis reaction mixture. Method optimization will be required for specific applications.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic protons to ensure carboxylic acids are in a single protonation state. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential components, from polar (di-acid) to less polar (diester intermediates). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
| UV Detection | 261 nm | Nicotinic acid and its derivatives typically have a strong absorbance near this wavelength.[11] |
| Sample Prep. | Dilute a small aliquot of the reaction mixture in Mobile Phase A/B (50:50). Filter through a 0.45 µm syringe filter. | Ensures solubility and removes particulates that could damage the column. |
References
- Inno Pharmachem. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- PatSnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka.
- Wikipedia. (n.d.). Malonic ester synthesis.
- The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube.
- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... [Image].
- ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities [Image].
- Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester.
- ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (n.d.). Synthesis of diethyl malonate in situ.
- Chemguide. (n.d.). hydrolysis of esters.
- ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- ResearchGate. (n.d.). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. PubChem Compound Database.
- PubMed. (n.d.). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme.
- Wikipedia. (n.d.). Nicotinic acid.
Sources
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
Welcome to the technical support center for 2-(2-ethoxy-2-oxoethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered with this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: Product is an intractable oil or fails to crystallize.
Question: My final product, this compound, is a persistent oil and will not solidify, even after solvent removal. What is causing this, and how can I induce crystallization?
Answer: This is a common issue often attributed to the presence of impurities that disrupt the crystal lattice formation or a suboptimal choice of crystallization solvent. The most likely culprits are residual starting materials, side-products from the synthesis, or excess solvent.
Causality Explained: The structure of this compound, with its carboxylic acid and ethyl ester functionalities, allows for a variety of intermolecular interactions. Impurities can interfere with the highly ordered arrangement required for crystallization, leading to an amorphous, oily state.
Step-by-Step Troubleshooting Protocol:
-
Ensure Complete Reaction and Starting Material Removal:
-
Analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to verify the absence of starting materials, such as diethyl 2-(pyridin-3-yl)malonate.[1][2]
-
Action: If starting material is present, consider extending the reaction time or repeating the work-up procedure to ensure its complete removal.
-
-
Solvent Selection for Recrystallization:
-
Rationale: The ideal recrystallization solvent will dissolve the compound when hot but have limited solubility at cooler temperatures, while impurities remain soluble at all temperatures.
-
Recommended Solvents: A systematic approach to solvent screening is recommended. Begin with single solvents and then move to binary solvent systems.
-
| Solvent System | Rationale |
| Primary Solvents | |
| Water | The carboxylic acid group imparts some water solubility, especially when hot.[3] |
| Ethanol | The ethyl ester group suggests solubility in alcohols. |
| Ethyl Acetate | A moderately polar solvent that is often effective for compounds with both polar and non-polar characteristics. |
| Binary Solvent Systems | |
| Ethyl Acetate/Hexanes | Dissolve the compound in a minimum of hot ethyl acetate and slowly add hexanes until turbidity appears. Then, allow it to cool slowly. |
| Ethanol/Water | Similar to the above, dissolve in hot ethanol and add water dropwise. |
| Dichloromethane/Hexanes | For less polar impurities, this system can be effective. |
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
-
Slow Evaporation: If other methods fail, dissolving the oil in a suitable volatile solvent (e.g., dichloromethane) and allowing it to evaporate slowly in a loosely covered beaker can sometimes yield crystals.
-
Issue 2: Persistent Impurities Detected by NMR/LC-MS.
Question: My purified this compound shows the presence of persistent impurities, specifically the corresponding diacid or starting diester. How can I remove these effectively?
Answer: The presence of the diacid (2-(carboxymethyl)nicotinic acid) or the starting diester (diethyl 2-(pyridin-3-yl)malonate) indicates incomplete hydrolysis or side reactions.[4][5] Purification strategies should target the differences in acidity and polarity between your target compound and these impurities.
Causality Explained:
-
Diacid Impurity: Over-hydrolysis of the ethyl ester can lead to the formation of the corresponding dicarboxylic acid.
-
Diester Impurity: Incomplete mono-hydrolysis of the starting diethyl malonate derivative will leave unreacted starting material.
Purification Workflow:
Caption: Acid-base extraction workflow for purification.
Detailed Protocols:
A. Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The monoacid and any diacid impurity will be deprotonated and move into the aqueous layer, while the neutral diester will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the diester can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4. Your target compound should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
B. Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small percentage of acetic acid (e.g., 0.5-1%) to the mobile phase to keep the carboxylic acid protonated and improve peak shape.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound, and what are the optimal storage conditions?
A1: this compound is generally stable under standard laboratory conditions.[6] However, as with many carboxylic acids and esters, it is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is also advisable to minimize degradation.
Q2: Can I use a strong base like sodium hydroxide for the work-up instead of sodium bicarbonate?
A2: It is strongly advised to use a mild base like sodium bicarbonate. Using a strong base such as sodium hydroxide can lead to the saponification (hydrolysis) of the ethyl ester group, resulting in the formation of the unwanted diacid side product.[7][8]
Q3: My compound has a yellowish tint. How can I decolorize it?
A3: A yellow coloration often indicates the presence of minor, highly conjugated impurities.[3] A common and effective method for decolorization is to treat a hot solution of your compound with a small amount of activated carbon.
Decolorization Protocol:
-
Dissolve your crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or water).
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to induce crystallization of the decolorized product.
Q4: What analytical techniques are most suitable for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique for detecting trace impurities and confirming the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Elemental Analysis: Confirms the elemental composition of the compound.
III. Synthesis and Potential Side Reactions
A general synthetic route to this compound involves the selective mono-hydrolysis of a diethyl malonate derivative. Understanding the potential side reactions is crucial for troubleshooting purification.
Caption: Synthetic pathway and potential side reaction.
The key to a successful synthesis and straightforward purification is the careful control of the hydrolysis conditions to favor the formation of the monoacid product over the diacid.
IV. References
-
Grygier, A., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333. [Link]
-
Process for the purification of nicotinic acid amide I. (1984). Google Patents.
-
Request PDF: A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (n.d.). ResearchGate. [Link]
-
Kodicek, E. K., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475–477. [Link]
-
Purification of nicotinic acid. (1962). Google Patents.
-
Production of malonic acid. (1945). Google Patents.
-
Esterification of Malonic Acid to DiEthyl Malonate. (2011). Sciencemadness Discussion Board. [Link]
-
Diethyl malonate. (n.d.). Wikipedia. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]
-
Nicotinic Acid. (n.d.). PubChem. [Link]
-
Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). (n.d.). ResearchGate. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). National Institutes of Health. [Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2013). ResearchGate. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
-
Purification of nicotinamide. (1950). Google Patents.
-
Malonic Ester Synthesis. (n.d.). University of Calgary. [Link]
-
Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. (1967). PubMed. [Link]
-
ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate. (n.d.). ChemSynthesis. [Link]
-
Nicotinic acid. (n.d.). Wikipedia. [Link]
-
Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. (2018). PubMed. [Link]
Sources
- 1. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the successful and efficient production of this valuable synthetic intermediate.
Section 1: Synthesis Overview & Core Principles (FAQ)
This section addresses fundamental questions regarding the synthesis, focusing on the most common and critical reaction step: the selective monohydrolysis of a symmetric diester.
Q1: What is the standard synthetic route to this compound?
The most prevalent and efficient method for synthesizing this compound (the "half-ester") is through the selective alkaline monohydrolysis of its corresponding symmetric diester, Diethyl 2-(pyridin-3-yl)malonate.
Reaction Scheme:
This transformation appears straightforward, but its success hinges on precise control of reaction conditions to favor the formation of the monoacid over the fully hydrolyzed dicarboxylic acid.
Q2: Why is achieving high selectivity in the monohydrolysis of Diethyl 2-(pyridin-3-yl)malonate so challenging?
The primary challenge lies in preventing the second hydrolysis step. Classical saponification methods often result in complex and difficult-to-separate mixtures of the starting diester, the desired half-ester, and the fully hydrolyzed diacid byproduct.[1][2][3] This occurs because the first hydrolysis reaction produces a carboxylate salt, and the remaining ester group is still susceptible to nucleophilic attack by the base, albeit at a different rate.
The core issue is a competition between three potential outcomes:
-
No Reaction: Incomplete conversion, leaving starting material.
-
Desired Monohydrolysis: Selective cleavage of one ester group.
-
Complete Dihydrolysis: Cleavage of both ester groups, forming the diacid.
Optimizing for the second outcome requires exploiting the subtle differences in reactivity between the starting material and the intermediate half-ester.
Q3: What are the most critical parameters to control for a successful and selective monohydrolysis?
Based on extensive studies, four parameters are paramount for maximizing the yield and purity of the desired half-ester:
-
Stoichiometry of the Base: This is arguably the most critical factor. Using a significant excess of base (e.g., NaOH or KOH) will inevitably lead to the formation of the diacid. Precise control, typically using 1.0 to 1.2 equivalents of base, is essential.
-
Temperature: The rates of the first and second hydrolysis reactions have different sensitivities to temperature. Low temperatures (e.g., 0 °C) are crucial as they significantly slow down the second hydrolysis step relative to the first, thereby increasing selectivity for the half-ester.[1]
-
Solvent System: The choice of solvent affects the solubility of the reactants and the reaction kinetics. A semi-two-phase system, such as Tetrahydrofuran (THF) and water, has been shown to be highly effective.[1] The THF helps to solubilize the organic diester, while the aqueous phase contains the base.
-
Reaction Time: Over-extending the reaction time, even under optimal temperature and stoichiometric conditions, can lead to the slow accumulation of the diacid byproduct. Therefore, real-time reaction monitoring is highly recommended.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Symptom: TLC or HPLC analysis shows a significant amount of unreacted Diethyl 2-(pyridin-3-yl)malonate after the expected reaction time.
-
Possible Cause 1: Base Inactivity or Insufficient Amount. The hydroxide solution may have degraded over time (e.g., by absorbing atmospheric CO₂), or an error may have occurred in stoichiometry.
-
Solution: Use a freshly prepared and standardized aqueous solution of NaOH or KOH. Ensure precise measurement of the base, targeting 1.0 equivalent initially.
-
-
Possible Cause 2: Poor Solubility. The diester may not be sufficiently soluble in the reaction medium, leading to a slow heterogeneous reaction.
-
Solution: Ensure a suitable co-solvent like THF is used to create a homogeneous or finely dispersed reaction mixture. The ratio of THF to water is a key parameter to optimize. Some protocols have found success using DMSO as a co-solvent, particularly for bulky substrates.[2]
-
Problem 2: High Yield of Diacid Byproduct, Low Yield of Half-Ester
-
Symptom: The desired product is formed, but a significant amount of the fully hydrolyzed 2-(pyridin-3-yl)malonic acid is also observed, complicating purification.
-
Possible Cause 1: Excess Base. Even a small excess of base can drive the reaction towards the thermodynamically stable diacid.
-
Solution: Re-verify the concentration of your base solution. Perform a titration experiment using a small amount of starting material to find the optimal stoichiometry, starting with 1.0 equivalent and incrementally increasing if conversion is low.
-
-
Possible Cause 2: Reaction Temperature Too High. The activation energy for the second hydrolysis is overcome at higher temperatures.
-
Solution: Maintain the reaction temperature strictly at 0 °C using an ice-water bath. This is the most effective way to kinetically favor the mono-hydrolysis product.[1]
-
-
Possible Cause 3: Reaction Time is Too Long. Given enough time, the second hydrolysis will eventually occur even at low temperatures.
-
Solution: Monitor the reaction progress closely every 15-30 minutes using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Problem 3: Difficulty in Purifying the Final Product
-
Symptom: After workup, the isolated product is an inseparable mixture, or significant material is lost during column chromatography.
-
Possible Cause: The crude product is a complex mixture of starting material, half-ester, and diacid due to non-optimized reaction conditions.
-
Solution:
-
Optimize the Reaction: First, address the root cause by applying the solutions from Problem 2 to obtain a cleaner crude mixture. A clean reaction is the easiest to purify.[1]
-
Acid-Base Extraction: Exploit the different pKa values of the components. The desired half-ester and the diacid are acidic and can be extracted into a mild aqueous base (e.g., NaHCO₃ solution). The neutral starting diester will remain in the organic layer. Subsequently, careful acidification of the aqueous layer to a specific pH can sometimes selectively precipitate the desired half-ester.
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is required. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is often effective. The diacid will typically have a very low Rf and may remain on the baseline.
-
-
Section 3: Validated Experimental Protocols
These protocols provide a step-by-step methodology for the synthesis and analysis of this compound.
Protocol 1: Synthesis of Diethyl 2-(pyridin-3-yl)malonate (Precursor)
This protocol is a general representation of a malonic ester synthesis adapted for this specific target.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL).
-
Base Preparation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Malonate Addition: Add diethyl malonate (1.1 eq) dropwise to the sodium ethoxide solution at room temperature.
-
Alkylation: Add 3-bromopyridine or 3-chloropyridine (1.0 eq) dropwise. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 3-halopyridine spot disappears.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil by vacuum distillation or silica gel chromatography to yield Diethyl 2-(pyridin-3-yl)malonate.
Protocol 2: Optimized Selective Monohydrolysis
This protocol is based on the highly efficient method developed by Niwayama (2000).[1]
-
Setup: Dissolve Diethyl 2-(pyridin-3-yl)malonate (1.0 eq) in THF (e.g., 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes to equilibrate the temperature to 0 °C.
-
Base Addition: Add a pre-chilled aqueous solution of NaOH (1.0-1.1 eq, e.g., 1.0 M) dropwise over 5-10 minutes while vigorously stirring. Ensure the temperature does not rise above 5 °C.
-
Reaction: Continue stirring at 0 °C.
-
Checkpoint (Critical): Begin monitoring the reaction immediately after base addition via TLC or HPLC. Take an aliquot every 20-30 minutes. The reaction is typically complete within 30-60 minutes.[1] Stop the reaction as soon as the starting diester is consumed.
-
Quenching: Once complete, carefully acidify the reaction mixture to pH ~3-4 with cold 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.
Protocol 3: Analytical Reaction Monitoring
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 1:1 Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid helps to produce sharper spots for the carboxylic acid products.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Expected Rf values: Diester (High Rf) > Half-ester (Mid Rf) > Diacid (Low Rf / Baseline).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically effective.
-
Detection: UV detector at 254 nm or 260 nm.
-
Expected Elution Order: Diacid (most polar, elutes first) -> Half-ester -> Diester (least polar, elutes last).
-
Section 4: Data & Advanced Optimization
Table 1: Influence of Reaction Parameters on Monohydrolysis Selectivity
| Parameter | Condition | Expected Outcome on Half-Ester Yield | Rationale |
| Base (NaOH) | 1.0 eq | High | Stoichiometrically limited to prevent the second hydrolysis. |
| > 1.5 eq | Low | Excess base drives the reaction to the diacid byproduct. | |
| Temperature | 0 °C | High | Kinetically suppresses the second hydrolysis step.[1] |
| Room Temp (~25 °C) | Moderate to Low | The rate of the second hydrolysis becomes significant. | |
| Reflux | Very Low | Dihydrolysis becomes the dominant pathway. | |
| Solvent | THF/H₂O | High | Provides a clean, semi-two-phase system that promotes high yields.[1] |
| EtOH/H₂O | Moderate to Low | Classical saponification conditions often lead to mixtures.[3] |
Advanced Q&A
-
Q: Are there alternatives to basic hydrolysis for this transformation? A: Yes, Lewis acid-mediated hydrolysis has been explored for certain geminal diesters. For example, BF₃·OEt₂ has been used to achieve selective monohydrolysis, particularly in substrates with neighboring group participation.[4] This method can be advantageous if your substrate contains base-sensitive functional groups. However, for Diethyl 2-(pyridin-3-yl)malonate, the optimized alkaline hydrolysis remains the most practical and high-yielding approach.
-
Q: How can I definitively confirm the structure of my product? A: A combination of spectroscopic methods is required:
-
¹H NMR: Look for the characteristic signals of the ethyl ester (-OCH₂CH₃ triplet and quartet), the methylene group adjacent to the ester and pyridine ring (singlet), and the aromatic protons of the nicotinic acid ring. The carboxylic acid proton will appear as a broad singlet, which is D₂O exchangeable.
-
¹³C NMR: Confirm the presence of two distinct carbonyl carbons (one for the ester, one for the carboxylic acid) and the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound (C₁₀H₁₁NO₄, MW: 209.2 g/mol ).[5]
-
FT-IR: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and two distinct C=O stretches for the ester (~1730 cm⁻¹) and the acid (~1700 cm⁻¹).
-
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Flowchart for Monohydrolysis
Caption: High-level workflow from starting materials to the final product.
References
- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem., 65, 5834-5836. [Link]
- Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. [Link]
- Jourdain, M. et al. (2015).
Sources
- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 2. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]
- 3. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. This compound | 35969-51-8 | KBA96951 [biosynth.com]
Technical Support Center: Stability and Degradation of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS 35969-51-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during the handling and analysis of this compound in solution, framed in a question-and-answer format.
Question 1: My assay results for a solution of this compound show a decreasing concentration over a short period. What is the likely cause?
Answer: A time-dependent loss of the parent compound is a classic indicator of chemical degradation. For this compound, the most chemically labile functional group is the ethyl ester. This group is susceptible to hydrolysis, especially in aqueous solutions.
-
Causality: The ester linkage can be cleaved by water (hydrolysis) to yield the corresponding carboxylic acid and ethanol. This reaction can be significantly accelerated by acidic or basic conditions. A similar compound, methylnicotinate, has been shown to degrade primarily to nicotinic acid in aqueous solutions[1]. Therefore, the primary degradation pathway for your compound is likely the hydrolysis of the ethyl ester to form 2-(carboxymethyl)nicotinic acid .
Question 2: I am observing a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. How can I confirm its identity?
Answer: The appearance of a new, earlier-eluting (more polar) peak in a reverse-phase HPLC analysis is consistent with the formation of a degradation product. As mentioned above, the most probable degradant is the dicarboxylic acid product of hydrolysis, 2-(carboxymethyl)nicotinic acid.
-
Expert Recommendation: To confirm the identity of this new peak, the most effective technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Expected Observation: The parent compound, this compound, has a molecular weight of approximately 211.19 g/mol . The hydrolysis product, 2-(carboxymethyl)nicotinic acid, would have a molecular weight of approximately 183.14 g/mol . By analyzing your degraded sample with HPLC-MS, you can obtain the mass of the new peak and confirm if it matches the expected degradant.
-
Question 3: How does solution pH impact the stability of this compound, and what is the optimal pH for storage?
Answer: The pH of the solution is a critical factor governing the stability of this molecule due to its susceptibility to pH-catalyzed ester hydrolysis.
-
Mechanism:
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): At high pH, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon, leading to a rapid cleavage of the ester bond. This process is generally faster than acid-catalyzed hydrolysis.
-
-
Practical Implication: The compound will likely exhibit its maximum stability in a slightly acidic to neutral pH range (approximately pH 4-6), where the rates of both acid and base catalysis are at a minimum. To determine the optimal pH for your specific application, a pH-rate profile study is recommended. This involves preparing solutions of the compound in a series of buffers across a wide pH range, storing them at a constant temperature, and monitoring the degradation rate over time.
Question 4: What are the recommended best practices for preparing and storing stock solutions to minimize degradation?
Answer: To ensure the integrity and reproducibility of your experiments, proper solution handling is paramount.
-
Solvent Choice: For short-term use, high-purity organic solvents like DMSO or ethanol can be used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers for final experiments.
-
Aqueous Solutions: When working in aqueous media, always use a buffer to control the pH.
-
Temperature: Store all solutions, both stock and working, at low temperatures (2-8°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
-
Protection from Light: While the nicotinic acid ring system has a chromophore, its photosensitivity under typical lab conditions is not well-documented. As a general best practice, it is prudent to protect solutions from light by using amber vials or covering containers with aluminum foil.[2]
-
Fresh is Best: Whenever possible, prepare fresh working solutions from a frozen stock immediately before an experiment.
Experimental Protocols: Assessing Compound Stability
To systematically investigate the stability of this compound, a forced degradation study is essential.[3][4] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and establishing a stability-indicating analytical method.[4][5]
Protocol 1: Forced Degradation Study Workflow
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
Calibrated HPLC-UV/MS system
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in incubation solvent without stressor) should be run in parallel. The goal is to achieve 10-20% degradation of the parent compound.[5]
-
Acid Hydrolysis: Dilute stock to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C. Analyze samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute stock to 0.1 mg/mL in 0.1 M NaOH. Incubate at room temperature. Analyze samples at 30 min, 1, 2, and 4 hours. Rationale: Base hydrolysis is typically much faster than acid hydrolysis.
-
Oxidation: Dilute stock to 0.1 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light. Analyze at 2, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound in a 70°C oven. Prepare a solution at 0.1 mg/mL in a neutral buffer (pH 7) and keep at 70°C. Analyze after 1, 3, and 7 days.
-
Photolytic Degradation: Expose a solution (0.1 mg/mL in neutral buffer) to a photostability chamber with controlled light (ICH Q1B option). A control sample should be wrapped in foil.
-
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples and controls using a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Use an MS detector to determine the mass of any new peaks to aid in identification.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Data & Predicted Pathways
Table 1: Predicted Degradation Products of this compound
| Stress Condition | Predicted Degradation Product Name | Structure | Molecular Weight ( g/mol ) | Notes |
| Acid/Base Hydrolysis | 2-(carboxymethyl)nicotinic acid | HOOC-CH₂-(C₅H₃N)-COOH | 183.14 | Most likely degradation product under aqueous conditions. More polar than the parent compound. |
| Oxidation | This compound N-oxide | C₁₀H₁₁NO₅ | 225.19 | Oxidation of the pyridine nitrogen is a common pathway for nicotinic acid derivatives. |
Diagram: Predicted Primary Degradation Pathway
Caption: Predicted degradation pathways for the molecule.
Frequently Asked Questions (FAQs)
Q: What is a "stability-indicating method," and why is it crucial for my analysis? A: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[4] It is crucial because if your method cannot separate the parent compound from its degradants, you may overestimate the amount of active compound remaining, leading to inaccurate conclusions about its stability.[5] Reverse-phase HPLC with UV and/or MS detection is the most common platform for this.
Q: How much degradation should I aim for in a forced degradation study? A: The general consensus for small molecules is to target a degradation of 10-20%.[5] The goal is not to completely destroy the compound but to generate a sufficient amount of degradation products to allow for their detection and characterization by your analytical method.
Q: Can the nicotinic acid core of the molecule degrade? A: The pyridine ring of nicotinic acid is generally quite stable under typical laboratory stress conditions like mild acid, base, and heat. However, under harsh oxidative conditions or specific biological pathways, the ring can be hydroxylated or undergo more complex cleavage.[6][7] For most in vitro solution stability studies, degradation will be dominated by the more labile ester group.
Q: Are there any analytical methods already published for this compound or similar structures? A: While specific stability-indicating methods for this compound are not prominent in the literature, numerous methods exist for nicotinic acid and its derivatives.[8][9] These typically involve reverse-phase HPLC with C18 columns, using a mobile phase of buffered water and an organic modifier like acetonitrile or methanol, with UV detection around 260 nm. This serves as an excellent starting point for your method development.
References
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
- LUPIN, B. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- An, L., et al. (2014). An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)
- Cel-M, L. (n.d.). Elucidating the Nicotinic Acid Degradation Pathway in Bacillus niacini.
- Du Plessis, H. W., et al. (2021). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Applied Microbiology and Biotechnology. [Link]
- El-Faham, A., et al. (2021). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- PubChem. (n.d.).
- Cel-M, L. (n.d.). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function.
- El-Deen, A. K., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. [Link]
- LGC. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
- Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. (n.d.).
- Cleanchem. (n.d.). Ethyl 2-(pyridin-3-yl-d4)
- Mata-Chavez, M. I., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences. [Link]
- Schmedes, A., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- ChemSynthesis. (n.d.). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)
- Ross, B. M. (2008).
- NIOSH. (1998). NICOTINE 2551. CDC. [Link]
Sources
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
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- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
common impurities found in 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: My final product purity is lower than expected, and I observe several unexpected peaks in my HPLC analysis.
Q: What are the likely impurities contributing to the low purity of my this compound, and how can I minimize them?
A: Low purity in the synthesis of this compound is often attributable to a combination of unreacted starting materials, side-products, and subsequent degradation products. The most common impurities can be categorized based on their origin in a typical synthesis, which often involves the reaction of a nicotinic acid derivative with diethyl malonate or a related species.[1][2]
Common Impurities and Their Origins:
| Impurity Name | Chemical Structure | Origin | Mitigation Strategies |
| Nicotinic Acid | C₆H₅NO₂ | Incomplete reaction of the starting nicotinic acid derivative.[3] | Extend reaction time, moderately increase temperature, and monitor reaction progress by TLC or HPLC.[3] |
| Diethyl 2-(pyridin-3-yl)malonate | C₁₂H₁₅NO₄ | A key intermediate that may not have fully undergone subsequent reaction steps.[1] | Ensure complete conversion by optimizing reaction conditions (e.g., stoichiometry of reagents, reaction time). |
| 2-(Carboxymethyl)nicotinic acid | C₈H₇NO₄ | Hydrolysis of the ethyl ester group of the final product or an intermediate. This can be catalyzed by acidic or basic conditions.[3] | Maintain a neutral or near-neutral pH during the reaction and workup if possible. Use anhydrous solvents to minimize water content.[3] |
| Over-reaction Products | Variable | Depending on the specific synthetic route, further reactions of the desired product can occur. | Carefully control reaction stoichiometry and temperature. Quench the reaction promptly once complete. |
| Residual Solvents | Variable | Solvents used during synthesis and purification. | Select appropriate solvents based on ICH Q3C guidelines and ensure their efficient removal during workup and drying.[4] |
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying and mitigating impurities.
Issue 2: I am struggling with the hydrolysis of the ester group during my reaction.
Q: What are the primary factors that promote the hydrolysis of the ethyl ester in this compound, and how can I prevent it?
A: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly when water is present under acidic or basic conditions.[3] The rate of this hydrolysis is significantly influenced by pH.[5]
Causality of Hydrolysis:
-
Acidic Conditions: Protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3]
-
Basic Conditions: Hydroxide ions are strong nucleophiles that can directly attack the carbonyl carbon of the ester.[3]
Preventative Measures:
-
pH Control: If your reaction conditions permit, maintaining a neutral or near-neutral pH can significantly slow down the rate of hydrolysis.[3]
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to minimize the presence of water. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature and Time: Elevated temperatures and prolonged reaction times can accelerate hydrolysis. Optimize these parameters to achieve the desired conversion while minimizing unwanted side reactions.[3]
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the properties and handling of this compound.
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a solid.[6] For long-term storage, it is recommended to store it at 2-8°C.[6] Like many carboxylic acids and esters, it can be susceptible to degradation over time, especially if exposed to moisture, high temperatures, or light.[7][8]
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity and impurity profile of non-volatile organic compounds. A reversed-phase C18 column with a UV detector is a typical setup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and can also be used for quantitative analysis (qNMR) to determine absolute purity.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (e.g., carboxylic acid, ester, pyridine ring).[9]
Protocol for Purity Determination by HPLC-UV:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.
Q3: Are there any known positional isomers of this compound that could be potential impurities?
A3: Yes, positional isomers of nicotinic acid derivatives can be potential impurities, arising from the starting materials or side reactions during synthesis. For example, isonicotinic acid (pyridine-4-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid) are isomers of nicotinic acid (pyridine-3-carboxylic acid).[10] If the synthesis starts from an isomeric mixture of pyridinedicarboxylic acids or their derivatives, the corresponding isomers of the final product could be present.
Q4: How can I effectively remove nicotinic acid as an impurity from my final product?
A4: Nicotinic acid is more polar than this compound due to the presence of the free carboxylic acid and the absence of the ethyl ester group. This difference in polarity can be exploited for purification.
-
Recrystallization: Choose a solvent system where the solubility of this compound and nicotinic acid differ significantly with temperature.
-
Column Chromatography: Use silica gel chromatography with a suitable solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the more polar nicotinic acid from the desired product.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The more acidic nicotinic acid will preferentially partition into the aqueous phase as its carboxylate salt. Care must be taken as the product also has a carboxylic acid group.
Diagram of Acid-Base Extraction Principle:
Caption: Separation of nicotinic acid impurity by acid-base extraction.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- ChemSynthesis. (2025). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate.
- Biosynth. (n.d.). This compound.
- Benchchem. (n.d.). Diethyl 2-(Pyridin-2-yl)malonate.
- Wikipedia. (n.d.). Diethyl malonate.
- ResearchGate. (n.d.). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester.
- PubChem. (n.d.). Nicotinic Acid.
- Semantic Scholar. (2010). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal.
- ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- ChemicalBook. (n.d.). 2-Pyridin-3-yl-malonic acid diethyl ester.
- Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid.
- ResearchGate. (2025). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
- EDQM. (n.d.). NICOTINIC ACID IMPURITY MIXTURE CRS.
- ResearchGate. (2025). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini.
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- LGC Standards. (n.d.). 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester.
- ChemicalBook. (2023). This compound.
- Pharmaffiliates. (n.d.). Nicotinic Acid - Impurity E.
- European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
- Amadis Chemical. (n.d.). This compound.
- PubMed. (1971). [Methods for the determination of nicotinic acid derivatives in biological products].
- US Biological Life Sciences. (n.d.). 2-(carboxymethylamino) nicotinic acid suppliers USA.
- PMC. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
- CDC. (1998). NICOTINE 2551.
- Hungarian Journal of Industry and Chemistry. (n.d.). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Ethoxybut-2-yne.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound,35969-51-8-Amadis Chemical [amadischem.com]
- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Resolving Solubility Challenges with 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid in aqueous buffers commonly used for in vitro assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reproducible and reliable experimental outcomes.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a molecule that presents a unique solubility challenge due to its chemical structure. It possesses both a carboxylic acid group and an ester, in addition to a pyridine ring. This combination of functional groups can lead to zwitterionic character at certain pH values, where the molecule has both a positive and a negative charge, often resulting in low aqueous solubility. The ester group also introduces a degree of lipophilicity.
Key structural features influencing solubility:
-
Nicotinic Acid Backbone: The pyridine ring and carboxylic acid group are reminiscent of nicotinic acid (Vitamin B3). Nicotinic acid itself is soluble in water, but its derivatives can have vastly different properties.[1][2][3]
-
Carboxylic Acid Group: This group is ionizable. At pH values above its pKa, it will be deprotonated to a carboxylate, which is generally more water-soluble. Conversely, at pH values below its pKa, it will be in its neutral, less soluble carboxylic acid form.[1][4]
-
Ethoxy-oxoethyl Side Chain: The ethyl ester portion of this side chain increases the molecule's nonpolar character, which can decrease its solubility in aqueous solutions. The ester is also susceptible to hydrolysis, especially at high or low pH.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered when working with this compound in an assay development context.
Q1: My compound won't dissolve in my standard aqueous assay buffer. What is the first thing I should try?
A1: Initial Solubility Screening with Co-solvents.
The most common and often simplest first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose.[6][7][8][9]
Rationale: DMSO is a powerful solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7][9][10] By creating a high-concentration stock, you can introduce your compound into the final assay at a low final percentage of the organic solvent, minimizing its potential impact on the assay components.[11][12]
Recommended Protocol: DMSO Stock Preparation and Dilution
-
Prepare a 10 mM stock solution: Weigh out the appropriate amount of this compound and dissolve it in 100% DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Determine the final DMSO concentration tolerance of your assay: Before running your actual experiment, it is crucial to determine the maximum percentage of DMSO your assay can tolerate without affecting the results (e.g., enzyme activity, cell viability). A typical starting point is to keep the final DMSO concentration at or below 1% (v/v).[8][11] Some robust assays may tolerate up to 5%, but this must be empirically determined.[11]
-
Perform serial dilutions: Create a dilution series of your DMSO stock in your aqueous assay buffer to achieve the desired final concentrations of your compound. Always add the DMSO stock to the buffer and mix immediately to avoid precipitation.
Q2: I'm concerned about the effect of DMSO on my enzyme/cell-based assay. What are the potential issues and how can I mitigate them?
A2: Understanding and Mitigating Co-solvent Effects.
While DMSO is a valuable tool, it is not inert and can influence biological assays.[6][7][10][11]
Potential Issues with DMSO:
-
Enzyme Inhibition or Activation: At higher concentrations, DMSO can alter the conformational structure of enzymes, leading to either a decrease or, in some cases, an increase in activity.[6][7][11]
-
Cellular Toxicity: Many cell lines exhibit sensitivity to DMSO, with concentrations above 1-2% often leading to reduced viability.[8][12]
-
Assay Interference: DMSO can interfere with certain assay readouts, such as those based on fluorescence or absorbance.
Mitigation Strategies:
-
DMSO Tolerance Curve: Always perform a control experiment to determine the effect of a range of DMSO concentrations (e.g., 0.1% to 5%) on your assay in the absence of your test compound. This will establish a safe working concentration of DMSO for your specific system.
-
Consistent Solvent Concentration: Ensure that all wells in your assay plate, including controls, contain the same final concentration of DMSO.[7]
-
Alternative Co-solvents: If your assay is particularly sensitive to DMSO, consider other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[8][13][14][15] Always perform a tolerance test for any new solvent.
Table 1: Common Co-solvents and General Considerations
| Co-solvent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | < 1% | Excellent solubilizing power for a wide range of compounds.[7][9] | Can inhibit/activate enzymes[6][7][11], cytotoxic at >1-2%[8][12]. |
| Ethanol | < 5% | Less toxic than DMSO for many cell lines. | Can cause protein precipitation at higher concentrations. |
| Methanol | < 1% | Good solubilizing power. | More volatile and toxic than ethanol. |
| DMF | < 1% | Strong solvent. | Higher toxicity than DMSO. |
Q3: Adjusting the pH of my buffer isn't helping with solubility. Why might this be, and what should I do?
A3: The Zwitterionic Nature and Isoelectric Point.
This compound has the potential to be a zwitterion. A zwitterion is a molecule that has both a positive and a negative charge, but a net charge of zero. This typically occurs at a specific pH known as the isoelectric point (pI). At the pI, the solubility of a zwitterionic compound in water is often at its minimum.[16][17][18][19]
dot
Caption: pH-dependent forms of this compound.
Troubleshooting pH Adjustment:
-
Move Away from the pI: To increase solubility, you need to adjust the pH of your buffer to be significantly different from the pI of the compound. For a molecule with a carboxylic acid and a pyridine ring, this generally means either:
-
Increasing the pH: At a pH well above the pKa of the carboxylic acid, the molecule will be deprotonated to the more soluble anionic (negatively charged) form.[1][20] A good starting point would be to test buffers at pH 7.4 and 8.0.
-
Decreasing the pH: At a pH well below the pKa of the pyridine nitrogen, the molecule will be protonated to the more soluble cationic (positively charged) form.
-
-
Systematic pH Screening: Perform a systematic solubility test across a range of pH values (e.g., from pH 4 to 9) to identify the optimal pH for solubilization. Remember that the stability of your compound and the requirements of your assay will dictate the acceptable pH range.
-
Consider Ester Hydrolysis: Be aware that at very high or very low pH, the ethyl ester of your compound may be susceptible to hydrolysis, which would convert it to the dicarboxylic acid.[5][21] If the integrity of the ester is critical for your compound's activity, it is advisable to check for degradation via a method like HPLC after incubation in your chosen buffer.
Q4: I have tried co-solvents and pH adjustment, but I am still seeing precipitation. What other options do I have?
A4: Advanced Solubilization Techniques.
If standard methods are insufficient, more advanced formulation strategies can be employed.[13][15][22]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[13][15] Start with concentrations well below 0.1% (v/v) and, as with co-solvents, run a tolerance curve to check for assay interference.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[13] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
dot
Caption: Systematic workflow for resolving solubility issues.
Summary and Key Recommendations
When encountering solubility issues with this compound, a systematic approach is key.
-
Start with a Co-solvent: Prepare a concentrated stock solution in DMSO and determine the tolerance of your assay to the final DMSO concentration.
-
Optimize Buffer pH: If co-solvents alone are insufficient, investigate the effect of pH. Aim for a pH that is significantly higher or lower than the compound's isoelectric point to maximize ionization.
-
Consider Compound Stability: Be mindful of potential ester hydrolysis at extreme pH values. Verify compound integrity if this is a concern.
-
Employ Advanced Techniques if Necessary: For particularly challenging cases, surfactants or cyclodextrins may provide a solution.
-
Always Use Proper Controls: In all experiments, include vehicle controls (buffer with the solubilizing agent but without the compound) to account for any effects of the additives themselves.
By following this structured troubleshooting guide, researchers can effectively address the solubility challenges posed by this compound, leading to more accurate and reliable data in their in vitro assays.
References
- Capone, S., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. bioRxiv.
- Lores, P., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters.
- Homework.Study.com. (n.d.). How does DMSO affect enzyme activity? Homework.Study.com.
- BenchChem. (2025). Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. BenchChem.
- Halling, J. L., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PLoS One.
- ChemicalBook. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. ChemicalBook.
- Lores, P., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications.
- Sigma-Aldrich. (2024).
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Solubility of Things. (n.d.). Niacin. Solubility of Things.
- Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Chemistry Stack Exchange.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Minas da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (2020). How to desalt zwitterions?
- PubMed. (n.d.). Solubility of Nicotinic Acid in Polyamidoamine Dendrimer Solutions. PubMed.
- PubMed Central. (n.d.).
- PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
- Cayman Chemical. (2023).
- National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- National Institutes of Health. (n.d.). Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients.
- Thermo Scientific Chemicals. (n.d.). Nicotinic acid, 99%. Thermo Scientific Chemicals.
- Reddit. (2019).
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Amadis Chemical. (n.d.). This compound,35969-51-8. Amadis Chemical.
- ResearchGate. (2023). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- BLDpharm. (n.d.). 35969-51-8|this compound. BLDpharm.
- ChemSynthesis. (2025). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)
- ChemicalBook. (2023). This compound | 35969-51-8. ChemicalBook.
- Ataman Kimya. (n.d.). ETHYL NICOTINATE.
- Synblock. (n.d.). CAS 1393573-21-1 | 4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid. Synblock.
- ResearchGate. (2023). Is it possible for a zwitterionic poly(ionic liquid) not to give pH- induced self-aggregation during the initial pH-adjustments but, later?
- ResearchGate. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Ethyl nicotinate - the NIST WebBook. National Institute of Standards and Technology.
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed.
- ResearchGate. (n.d.). Control of pH during a pH gradient using a zwitterionic buffer or a mixed charged buffer blend with or without an SCX column installed.
- PubChem. (n.d.). Nicotinic Acid. PubChem.
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Technical Support Center: Scaling Up 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid Production
Welcome to the technical support resource for the process development and scale-up of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during synthesis and purification at larger scales.
Section 1: Synthesis of Key Diester Intermediate
A common and scalable route to this compound involves the synthesis of a key diester intermediate, such as ethyl 3-(ethoxycarbonyl)-2-pyridineacetate, followed by selective hydrolysis. The initial carbon-carbon bond formation often presents challenges during scale-up.
FAQ 1: We are observing a significant drop in yield for our diester intermediate when moving from bench (gram) to pilot (kilogram) scale. What are the primary factors to investigate?
A drop in yield during scale-up is a frequent challenge, often rooted in physical and chemical parameters that do not scale linearly.[1] A systematic investigation is essential.
Core Areas to Troubleshoot:
-
Mass and Heat Transfer Limitations:
-
Causality: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts, such as dihydropyridine derivatives or aldol self-condensation products, which were negligible at the lab scale.[1] Many condensation reactions, like the Knoevenagel condensation, are exothermic. What is easily dissipated in a small flask can lead to a runaway reaction or product degradation in a large vessel.[1][2]
-
Action Plan:
-
Ensure the reactor's agitator speed and impeller design are sufficient for the vessel geometry and batch volume to maintain homogeneity.
-
Implement controlled, subsurface addition of the most reactive reagent to prevent localized concentration spikes.
-
Closely monitor the internal reaction temperature with calibrated probes. Ensure the reactor's cooling system has the capacity to manage the reaction exotherm.
-
-
-
Raw Material Quality and Stoichiometry:
-
Causality: The purity of starting materials is critical. Trace impurities in reactants or solvents that were insignificant at the gram scale can act as potent catalysts or inhibitors in a kilogram-scale reaction, leading to new, unexpected impurities or stalled reactions.[1]
-
Action Plan:
-
Qualify all raw material suppliers and perform rigorous incoming quality control (QC) on each batch.
-
Re-verify the stoichiometry. A slight excess of one reactant that worked on a small scale might disproportionately drive a side reaction at a larger scale.
-
-
-
Reaction Kinetics:
-
Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up, which can impact reaction kinetics, especially in heterogeneous reactions.
-
Action Plan: Re-optimize key parameters like temperature, concentration, and catalyst loading at the intended scale. A Design of Experiments (DoE) approach can be highly effective here.
-
FAQ 2: During the condensation step to form the C-C bond, we are struggling with byproduct formation, specifically a dark, polymeric material. How can this be mitigated?
This issue often points to side reactions involving the starting materials or intermediates, such as a Knoevenagel or Doebner-type condensation.[3][4]
Mitigation Strategies:
-
Optimize the Catalyst: The choice of base or catalyst is crucial. While strong bases can accelerate the desired reaction, they can also promote undesired self-condensation.[3]
-
Consider switching from a strong base to a milder one. For example, if using an alkoxide, consider triethylamine (TEA) or even an inorganic base like potassium carbonate. Piperidine is a classic catalyst for Knoevenagel reactions, often used with pyridine as a solvent, which also promotes decarboxylation in the Doebner modification.[4][5]
-
Investigate alternative, greener catalyst systems. Catalyst-free Knoevenagel condensations in solvent mixtures like H₂O:EtOH have been reported for pyridinecarbaldehydes and may be applicable.[6]
-
-
Temperature Control: As mentioned, poor temperature control can lead to byproduct formation. Ensure the batch temperature does not exceed the validated process limits.
-
Inert Atmosphere: Some intermediates in pyridine synthesis can be sensitive to oxidation.[7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored, oxidized impurities.[1]
Section 2: Selective Hydrolysis to Final Product
The conversion of the diester intermediate to this compound requires the selective hydrolysis (saponification) of one of the two ester groups. This is a common point of failure in scale-up.
Workflow for Selective Hydrolysis
Caption: Decision tree for identifying and mitigating common impurities.
FAQ 5: What are the primary thermal safety hazards to consider during scale-up?
A thorough thermal hazard assessment is non-negotiable during process scale-up. [2]
-
Exothermic Reactions: Both the initial condensation and the neutralization/quench steps can be highly exothermic. The heat generated must be removed efficiently by the reactor's cooling system to prevent a dangerous rise in temperature and pressure.
-
Gas Evolution: Decarboxylation of nicotinic acid derivatives can occur at elevated temperatures, releasing CO₂ gas. [8][9]In a closed system, this can lead to a rapid and hazardous pressure buildup. The thermal stability of the final product and all intermediates should be determined by Differential Scanning Calorimetry (DSC).
-
Pressure Management: Reactors must be equipped with adequate pressure relief systems (e.g., rupture discs, relief valves) sized appropriately for a worst-case scenario.
References
- Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- Murray, A. A method for the degradation of radioactive nicotinic acid. PMC, NIH.
- Wikipedia. Knoevenagel condensation.
- Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
- Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC, NIH.
- Google Patents. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
- Sciencemadness Wiki. Niacin.
- Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022).
- Google Patents. US2373011A - Production of malonic acid.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Tielemans, M., et al. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
- Fernandes, P., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC, NIH.
- Google Patents. US3037987A - Purification of nicotinic acid.
- Lali, A. M., et al. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing).
- Sciencemadness Discussion Board. Esterification of Malonic Acid to DiEthyl Malonate. (2011).
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed.
- Google Patents. US2496114A - Purification of nicotinamide.
- Google Patents. CN102249994B - Preparation method of nicotinic acid.
Sources
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- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Minimizing Byproduct Formation in Nicotinic Acid Derivative Synthesis
Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to address the common challenges encountered in the lab.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC
Q: My reaction is resulting in a low yield and the TLC plate shows multiple spots, indicating a complex mixture. What are the common causes and how can I improve the outcome?
A: Low yields and complex reaction mixtures are often interconnected problems stemming from incomplete reactions, competing side reactions, or suboptimal purification.[1] A systematic approach is crucial to diagnose and resolve the issue.
-
Incomplete Reactions: The primary cause of a low yield can be a reaction that has not reached completion.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.[1]
-
Increase Temperature: A moderate increase in temperature can enhance the reaction rate. However, this must be done cautiously as excessive heat can promote the formation of degradation byproducts.[1]
-
-
-
Side Reactions: The formation of byproducts is a major contributor to reduced yields and complex product mixtures.[1]
-
Troubleshooting:
-
Identify Byproducts: If possible, isolate and characterize the major byproducts. Knowing their structure provides valuable clues about the competing reaction pathways.
-
Optimize Stoichiometry: Vary the molar ratios of your reactants. For instance, in the synthesis of nicotinoylpiperazine, using a molar excess of piperazine can minimize the formation of the di-acylated byproduct.[2]
-
Re-evaluate Your Catalyst: Catalyst deactivation or the use of a non-selective catalyst can lead to a range of unintended products. For instance, in catalytic hydrogenations, the Raney-nickel catalyst can be poisoned by strong acids.[3] Always use a fresh, high-quality catalyst and ensure the reaction conditions are compatible with its stability.[1][3]
-
-
-
Purification Losses: Significant material loss can occur during workup and purification steps, especially with multiple recrystallizations.[1]
-
Troubleshooting:
-
Optimize Recrystallization: Carefully select the recrystallization solvent and use the minimum amount necessary to dissolve the product at elevated temperatures to maximize recovery upon cooling.[4]
-
Alternative Purification: Consider other purification techniques like column chromatography or acid-base extraction, which may offer better separation and recovery for your specific derivative. For ester derivatives, dissolving the product in a solvent like dichloromethane and washing with a mild base solution can remove unreacted nicotinic acid.[5]
-
-
Issue 2: Hydrolysis of Nitrile or Amide Intermediates
Q: I am synthesizing a nicotinic acid derivative starting from 3-cyanopyridine (nicotinonitrile), but I'm observing the formation of nicotinamide and nicotinic acid as byproducts. How can I prevent this premature hydrolysis?
A: The hydrolysis of a nitrile group to the corresponding amide and subsequently to the carboxylic acid is a common side reaction, especially in the presence of water under acidic or basic conditions.[1]
-
Mechanism of Hydrolysis:
-
Strategies for Minimization:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to minimize the presence of water. Use anhydrous solvents, dry your glassware thoroughly, and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
Control of pH: If the reaction chemistry allows, maintaining a neutral or near-neutral pH can significantly reduce the rate of hydrolysis.[1]
-
Temperature and Time: Both elevated temperatures and prolonged reaction times can promote hydrolysis.[1] Aim for the lowest possible temperature and shortest reaction time that allows for the complete conversion of your starting material.
-
Enzymatic Synthesis: For the conversion of 3-cyanopyridine to nicotinic acid, enzymatic methods using nitrilase offer a milder alternative to harsh chemical hydrolysis, often proceeding with high selectivity and fewer byproducts under ambient conditions.[6]
-
Issue 3: Over-oxidation or Over-reduction Side Reactions
Q: My reaction is not stopping at the desired oxidation state. For example, the reduction of a nicotinic acid derivative is yielding an alcohol instead of the intended aldehyde. How can I improve selectivity?
A: Achieving the desired oxidation state without over-reduction or over-oxidation is a common challenge that hinges on the careful selection of reagents and control of reaction conditions.
-
Over-reduction: The reduction of a carboxylic acid or its ester to an aldehyde is particularly prone to over-reduction to the corresponding alcohol.[3]
-
Troubleshooting:
-
Choice of Reducing Agent: Employ milder or more selective reducing agents. For example, instead of a powerful reducing agent like lithium aluminum hydride, consider using diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known for selectively reducing esters to aldehydes.
-
Temperature Control: Many reduction reactions require low temperatures (e.g., -78 °C) to minimize over-reduction.[3] Maintaining strict temperature control throughout the addition of the reducing agent and the subsequent quenching is critical.
-
-
-
Over-oxidation: When preparing nicotinic acid from precursors like 3-picoline, over-oxidation can lead to ring-opening or the formation of other unwanted byproducts.
-
Troubleshooting:
-
Choice of Oxidizing Agent: The choice of oxidizing agent is paramount. While strong oxidizing agents like potassium permanganate or nitric acid are commonly used, they can be aggressive.[4][7] Milder, more controlled oxidations, sometimes in the gas phase with specific catalysts, can offer higher selectivity.[7]
-
Control of Stoichiometry and Addition: Add the oxidizing agent slowly and in a controlled manner to prevent localized "hot spots" and over-oxidation. The stoichiometry of the oxidant should be carefully calculated and controlled.
-
-
Issue 4: Challenges with Purification of Crude Product
Q: My crude nicotinic acid product is a persistent yellow color, and I'm struggling to obtain a colorless, pure product that meets U.S.P. standards, even after multiple recrystallizations.
A: The yellow coloration in crude nicotinic acid, particularly when synthesized via nitric acid oxidation of precursors like aldehydine, is a known issue.[8] This color often arises from chromophoric impurities that are not easily removed by standard recrystallization.
-
Troubleshooting and Purification Protocol:
-
Melting the Crude Product: A highly effective and counterintuitive step is to melt the crude, yellow nicotinic acid.[8] Heat the solid to its melting point (around 236-250 °C) and maintain it in a molten state for at least two minutes. This process has been shown to destroy the yellow chromophore, resulting in a light tan solid upon cooling.[8]
-
Single Recrystallization with Decolorizing Agent:
-
Dissolve the cooled, tan-colored solid in a suitable hot solvent, such as boiling water.[8]
-
Add a solid decolorizing agent, such as activated carbon (e.g., Darco-G 60).[8]
-
Stir the hot solution for a few minutes and then filter it while hot to remove the carbon.
-
Allow the filtrate to cool slowly to crystallize the purified, colorless nicotinic acid.[8]
-
-
This single melt-and-recrystallize procedure is often sufficient to achieve U.S.P. quality, avoiding the significant material losses associated with multiple recrystallizations.[8]
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Common Byproducts
| Observed Byproduct | Potential Cause | Recommended Action | Citation |
| Nicotinamide | Incomplete hydrolysis of nicotinonitrile or premature hydrolysis of another derivative. | Use anhydrous conditions; control pH, temperature, and reaction time. | [1] |
| Di-acylated Piperazine | Reaction of both piperazine nitrogens with the acylating agent. | Use a molar excess of piperazine; employ a protecting group strategy. | [2] |
| Nicotinic Alcohol | Over-reduction of a nicotinic acid ester or aldehyde. | Use a milder, more selective reducing agent (e.g., DIBAL-H); maintain low reaction temperatures. | [3] |
| Unreacted Starting Material | Incomplete reaction. | Extend reaction time; moderately increase temperature; check catalyst activity. | [1] |
| Yellow Chromophores | Impurities from nitric acid oxidation. | Melt the crude product before a single recrystallization with activated carbon. | [8] |
Protocol 1: Purification of Crude Yellow Nicotinic Acid
This protocol is adapted from a method demonstrated to be effective for purifying nicotinic acid produced by the oxidation of beta-substituted pyridines.[8]
-
Melting: Place the crude, yellow nicotinic acid in a suitable flask. Heat the solid to its melting point (approximately 235-250 °C) and maintain it in a molten state for about two to three minutes.
-
Cooling: Remove the flask from the heat source and allow the melt to cool and solidify. The resulting solid should be light tan in color.
-
Dissolution: Add the cooled solid to a beaker with an appropriate amount of a recrystallizing solvent (e.g., for 25g of crude acid, use 150-250 ml of water). Heat the mixture to boiling to fully dissolve the solid.[8]
-
Decolorization: To the hot solution, add a small amount of activated carbon (e.g., 0.5g for a 25g batch).[8]
-
Hot Filtration: Stir the mixture for a few minutes, then filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the colorless crystals of pure nicotinic acid by filtration, wash with a small amount of cold solvent, and dry.
Visualizing Reaction Pathways and Logic
Diagram 1: Key Byproduct Pathways in Nicotinic Acid Synthesis
Caption: Common byproduct formation pathways in nicotinic acid synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Purification of nicotinamide - US2496114A. Google Patents.
- Nicotinic acid - Organic Syntheses Procedure. Organic Syntheses.
- Nicotinic acid. Wikipedia.
- Process for the purification of nicotinic acid amide I - US4447615A. Google Patents.
- How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate.
- Purification of nicotinic acid - US3037987A. Google Patents.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.
- Facile, One‐Step Production of Niacin (Vitamin B3) and Other Nitrogen‐Containing Pharmaceutical Chemicals with a Single‐Site Heterogeneous Catalyst. ResearchGate.
- A Catalytic Green Process for the Production of Niacin. CHIMIA.
- Preparation method of nicotinic acid - CN102249994B. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the post-synthesis purification of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS 35969-51-8). Below you will find a curated set of troubleshooting questions and FAQs to address common challenges and enhance the purity of your final compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound. Each solution is based on the unique chemical properties of the target molecule, which possesses both a carboxylic acid and an ethyl ester functional group.
Question 1: My final product is an off-white or yellowish solid with a broad melting point range. What are the likely impurities?
Answer:
An off-color appearance and a broad melting point are classic indicators of impurities. Given the common synthesis route, which often involves the reaction of 2-chloronicotinic acid with diethyl malonate, the primary impurities are typically:
-
Unreacted Starting Materials: Residual 2-chloronicotinic acid or diethyl malonate.
-
Reaction Byproducts:
-
Color Bodies: Trace, highly conjugated molecules formed during the reaction, which can impart a yellow hue even at low concentrations.[3]
The presence of these acidic and neutral impurities disrupts the crystal lattice of the desired product, leading to a depressed and broadened melting point.
Question 2: How can I effectively remove acidic impurities like unreacted 2-chloronicotinic acid or the di-acid byproduct?
Answer:
The most effective method for removing acidic impurities is a carefully controlled acid-base extraction .[4][5][6] This technique leverages the different pKa values of the target compound and the acidic impurities. This compound contains a single carboxylic acid group, making it soluble in a weak aqueous base.
Core Principle: The desired product can be selectively extracted into an aqueous phase as its carboxylate salt, leaving less acidic or neutral impurities in the organic phase.[7][8]
Detailed Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this 2-3 times.
-
Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid of your target compound, rendering it water-soluble as a sodium salt.[7] It is generally not strong enough to cause significant hydrolysis of the ethyl ester, a risk associated with stronger bases like sodium hydroxide (NaOH).[4] Unreacted malonic esters and other neutral impurities will remain in the organic layer.
-
-
Separation: Combine the aqueous layers. At this stage, your desired product is in the aqueous phase. The organic layer containing neutral impurities can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a dilute acid, such as 1M HCl, dropwise with stirring. Monitor the pH with pH paper or a meter. The target compound will precipitate out as the solution becomes acidic. Aim for a final pH of ~3-4.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, and then dry it thoroughly under a vacuum.
Question 3: After acid-base extraction, my product still shows minor impurities on HPLC. How can I achieve >99% purity?
Answer:
For achieving high purity, recrystallization is the essential final step after an initial purification like extraction. The key is selecting an appropriate solvent or solvent system.
Core Principle: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but show very low solubility at cooler temperatures, allowing the product to crystallize out while impurities remain in the mother liquor.[9]
Recommended Solvent Systems for Recrystallization
The table below summarizes potential solvent systems. You may need to perform small-scale trials to find the optimal system for your specific impurity profile.
| Solvent System | Ratio (v/v) | Procedure | Expected Outcome |
| Ethanol/Water | Varies | Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly. | Good for moderately polar compounds. The high polarity of water helps to crash out the less polar product upon cooling. |
| Toluene | N/A | Dissolve the compound in hot toluene and allow it to cool slowly. | A good choice for removing more polar impurities that may remain soluble in hot toluene. |
| Ethyl Acetate/Heptane | Varies | Dissolve the compound in a minimum amount of warm ethyl acetate. Slowly add heptane (a non-solvent) until the solution becomes persistently turbid. Warm slightly to redissolve, then cool slowly. | This system is excellent for compounds of intermediate polarity. Heptane reduces the overall solvating power, inducing crystallization. |
Note: For stubborn impurities, adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities.[3]
Question 4: My HPLC analysis shows a peak with a very similar retention time to my product. How do I resolve this?
Answer:
When impurities are structurally very similar to the target compound, separation by extraction or recrystallization can be difficult. In this scenario, column chromatography is the most powerful purification technique.
Core Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being eluted by a mobile phase.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica Gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate).
-
Recommendation: Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Heptane) and gradually increase the polarity (gradient elution).
-
Pro-Tip: Add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid group of your target molecule protonated, preventing it from interacting too strongly with the acidic silica gel. This results in sharper peaks and less "tailing."
-
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column. This "dry loading" technique often provides better separation than loading as a concentrated liquid.
-
Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify and combine the pure fractions.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during work-up to prevent ester hydrolysis?
To prevent hydrolysis of the ethyl ester, it is critical to avoid strongly acidic or basic conditions, especially at elevated temperatures. During the acid-base extraction, use a weak base like sodium bicarbonate (pH ~8) for the basic wash.[4] When re-precipitating the product, acidify slowly and avoid going below a pH of 2-3.
Q2: What are the best analytical methods to assess the purity of this compound?
A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of nicotinic acid derivatives.[11][12] A reversed-phase C18 column with a buffered mobile phase (e.g., methanol/phosphate buffer) is typically effective.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the main peak and any impurities, aiding in their identification.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a concentration of ~1% or higher.
-
Melting Point: A sharp melting point close to the literature value (e.g., 134-136°C) is a good indicator of high purity.[14]
Q3: What are the recommended storage conditions for the purified compound?
Store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. Long-term storage at 2-8°C is recommended to minimize potential degradation over time.[14]
Visual Workflow and Diagrams
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pickeringlabs.com [pickeringlabs.com]
- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 14. This compound,35969-51-8-Amadis Chemical [amadischem.com]
Validation & Comparative
comparative analysis of synthesis routes for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethoxy-2-oxoethyl)nicotinic acid, also known as ethyl 2-(3-carboxypyridin-2-yl)acetate, is a valuable building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and an ester moiety on a pyridine scaffold, makes it a versatile precursor for constructing complex heterocyclic systems. The strategic placement of these functional groups allows for selective modification and elaboration, rendering it an attractive starting material for drug discovery programs. This guide will explore and compare two distinct synthetic pathways for the preparation of this important intermediate.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound will be discussed:
-
Route 1: Synthesis from 2-Amino-3-methylpyridine. This pathway involves a multi-step sequence starting from a readily available substituted pyridine.
-
Route 2: Synthesis from 2,3-Pyridinedicarboxylic Acid. This approach utilizes a commercially available dicarboxylic acid as the starting material, focusing on selective functional group manipulation.
The following sections will provide a detailed examination of each route, including a step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of the advantages and disadvantages.
Route 1: Synthesis from 2-Amino-3-methylpyridine
This synthetic approach leverages the reactivity of 2-amino-3-methylpyridine to construct the desired acetic acid ester side chain at the 2-position of the pyridine ring. The overall transformation requires a series of well-established organic reactions.
Reaction Scheme
Caption: Synthetic pathway for this compound starting from 2-Amino-3-methylpyridine.
Expertise & Experience: Rationale Behind Experimental Choices
This multi-step synthesis is a classic example of building complexity on a simple heterocyclic core.
-
Diazotization and Sandmeyer Reaction: The initial conversion of the amino group to a chloro group is a robust and widely used transformation. The Sandmeyer reaction provides a reliable method for introducing a halide at this position, which is crucial for the subsequent nucleophilic substitution.
-
Cyanation: The introduction of a nitrile group is a key step as it serves as a precursor to the carboxylic acid. Copper(I) cyanide is a standard reagent for this transformation on aryl halides.
-
Side-Chain Elongation: The formation of the carbon-carbon bond to introduce the acetic acid precursor is achieved by generating a carbanion from 2-cyano-3-methylpyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This is followed by alkylation with chloroacetonitrile. This two-carbon extension is a critical step in constructing the final molecule.
-
Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions. Subsequent Fischer esterification with ethanol provides the desired ethyl ester.
-
Oxidation: The final step involves the oxidation of the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This step must be performed last to avoid unwanted side reactions on the more reactive starting materials.
Protocol: A Self-Validating System
Step 1: Synthesis of 2-Chloro-3-methylpyridine
-
To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature.
-
The reaction mixture is stirred for 2 hours and then neutralized with a sodium carbonate solution.
-
The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-chloro-3-methylpyridine.
Step 2: Synthesis of 2-Cyano-3-methylpyridine
-
A mixture of 2-chloro-3-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in dimethylformamide (DMF) is heated at reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complex.
-
The product is extracted with toluene, and the organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give 2-cyano-3-methylpyridine.
Step 3: Synthesis of 2-(Cyanomethyl)-3-methylpyridine
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq). The mixture is stirred for 30 minutes.
-
A solution of 2-cyano-3-methylpyridine (1.0 eq) in anhydrous THF is added dropwise at -78 °C, and the mixture is stirred for 1 hour.
-
A solution of chloroacetonitrile (1.2 eq) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 2-(cyanomethyl)-3-methylpyridine.
Step 4: Synthesis of 2-(Carboxymethyl)-3-methylpyridine
-
A solution of 2-(cyanomethyl)-3-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water is heated at reflux for 8 hours.
-
The reaction mixture is cooled and neutralized with a sodium hydroxide solution.
-
The precipitated product is filtered, washed with cold water, and dried to give 2-(carboxymethyl)-3-methylpyridine.
Step 5: Synthesis of 2-(Ethoxycarbonylmethyl)-3-methylpyridine
-
A solution of 2-(carboxymethyl)-3-methylpyridine (1.0 eq) in absolute ethanol containing a catalytic amount of concentrated sulfuric acid is heated at reflux for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water and neutralized with sodium bicarbonate.
-
The product is extracted with chloroform, and the organic layer is dried and concentrated to afford 2-(ethoxycarbonylmethyl)-3-methylpyridine.
Step 6: Synthesis of this compound
-
To a solution of 2-(ethoxycarbonylmethyl)-3-methylpyridine (1.0 eq) in water is added potassium permanganate (3.0 eq) in portions, and the mixture is heated at reflux for 4 hours.
-
The reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified with hydrochloric acid to pH 3-4.
-
The precipitated product is filtered, washed with cold water, and recrystallized from ethanol/water to give this compound.
Trustworthiness: Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting material. | Multi-step synthesis with potential for lower overall yield. |
| Utilizes well-established and reliable reactions. | Use of hazardous reagents like sodium nitrite and copper cyanide. |
| Allows for the synthesis of various analogues by modifying the alkylating agent. | The final oxidation step can sometimes lead to over-oxidation or other side products. |
Route 2: Synthesis from 2,3-Pyridinedicarboxylic Acid
This route begins with a commercially available pyridine dicarboxylic acid and focuses on the selective functionalization of the two carboxylic acid groups. This approach is more convergent and potentially offers a higher overall yield.
Reaction Scheme
A Comparative Guide to the Biological Activities of Nicotinic Acid and its Derivative, 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
This guide provides a comprehensive framework for comparing the biological activities of the well-established therapeutic agent, nicotinic acid (Vitamin B3), with its derivative, 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. Given the limited publicly available data on the biological effects of this compound[1], this document outlines a series of proposed experimental protocols to facilitate a thorough and objective comparison. The focus is on the key therapeutic areas where nicotinic acid has a known impact: dyslipidemia and inflammation.
Introduction to Nicotinic Acid and its Derivative
Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for over five decades.[2] Its ability to favorably modulate a broad spectrum of blood lipids, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, has been well-documented.[3][4][5] Beyond its lipid-modifying properties, nicotinic acid also exerts significant anti-inflammatory effects, which are increasingly recognized as contributing to its overall cardiovascular benefits.[6][7][8]
The therapeutic use of nicotinic acid is often limited by its side effects, most notably a cutaneous flushing response characterized by redness, warmth, and itching of the skin.[9][10][11] This has prompted the development of various derivatives and formulations aimed at mitigating these adverse effects while retaining the therapeutic benefits.
This compound is a derivative of nicotinic acid.[1] The introduction of the 2-ethoxy-2-oxoethyl group at the 2-position of the pyridine ring may alter the compound's physicochemical properties, potentially impacting its pharmacokinetic profile, receptor binding affinity, and overall biological activity. This guide proposes a systematic approach to characterizing and comparing the biological activities of this derivative against its parent compound, nicotinic acid.
Mechanism of Action of Nicotinic Acid
The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[12][13][14] GPR109A is expressed in various cell types, including adipocytes and immune cells such as monocytes and macrophages.[6][15]
In Adipocytes (Lipid Metabolism): Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, inhibits hormone-sensitive lipase activity, reducing the release of free fatty acids into the circulation. The diminished availability of free fatty acids in the liver leads to a reduction in the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently LDL cholesterol.[3][5][13]
In Immune Cells (Anti-inflammatory Effects): In immune cells like monocytes and macrophages, GPR109A activation by nicotinic acid has been shown to suppress inflammatory signaling pathways.[6][8] This includes the inhibition of the NF-κB pathway, leading to a reduction in the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[6][16]
The following diagram illustrates the primary signaling pathway of nicotinic acid:
Caption: Signaling pathway of Nicotinic Acid via GPR109A.
Proposed Comparative Experimental Guide
To comprehensively compare the biological activities of this compound with nicotinic acid, a multi-tiered approach encompassing both in vitro and in vivo studies is recommended.
In Vitro Assays
1. GPR109A Receptor Activation Assays
The first step is to determine if this compound acts as an agonist at the GPR109A receptor and to compare its potency and efficacy to nicotinic acid.
-
Cyclic AMP (cAMP) Assay:
-
Principle: This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A. A decrease in cAMP levels upon compound treatment indicates GPR109A activation.
-
Protocol:
-
Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of nicotinic acid and this compound.
-
Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Generate dose-response curves and calculate the EC50 values for both compounds.
-
-
-
β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, an event downstream of G protein activation.
-
Protocol:
-
Use a cell line co-expressing GPR109A fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Upon agonist binding and receptor activation, the two fragments come into proximity, forming a functional enzyme that can be detected by a chemiluminescent substrate.
-
Seed the cells in a white, clear-bottom 96-well plate.
-
Add serial dilutions of the test compounds and incubate for 60-90 minutes.
-
Add the detection reagents and measure the luminescent signal.
-
Calculate EC50 values from the dose-response curves.
-
-
2. Anti-inflammatory Activity Assay
This assay will evaluate the ability of the compounds to suppress inflammatory responses in immune cells.
-
Cytokine Release Assay in Macrophages:
-
Principle: Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.
-
Seed the cells in a 24-well or 96-well plate.
-
Pre-treat the cells with various concentrations of nicotinic acid or this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Determine the IC50 values for the inhibition of cytokine release.
-
-
In Vivo Studies
1. Pharmacokinetic (PK) Profiling
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to determine appropriate dosing for subsequent efficacy studies. This would typically involve administering the compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral gavage) and measuring plasma concentrations over time.
2. Dyslipidemia Model
A well-established animal model of dyslipidemia is necessary to compare the lipid-modifying effects of the two compounds.
-
High-Fat Diet (HFD)-Induced Dyslipidemia in Mice or Hamsters:
-
Principle: Feeding rodents a diet high in fat and cholesterol induces a dyslipidemic phenotype characterized by elevated plasma cholesterol and triglycerides.[17][18]
-
Protocol:
-
Acclimate male C57BL/6J mice or Syrian golden hamsters for one week.
-
Induce dyslipidemia by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks.
-
Divide the animals into treatment groups: Vehicle control, Nicotinic acid (positive control), and this compound (at various doses).
-
Administer the compounds daily via oral gavage for 4-6 weeks.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic colorimetric assays.
-
-
3. Flushing Response Assessment
Assessing the potential for this compound to cause flushing is critical for its therapeutic potential.
-
Ear Redness and Temperature Measurement in Mice:
-
Principle: The flushing response in humans can be modeled in mice by measuring the increase in ear skin temperature and redness following compound administration.
-
Protocol:
-
Use male C57BL/6J mice.
-
Administer a single high dose of nicotinic acid or this compound.
-
Measure ear skin temperature using an infrared thermometer at regular intervals (e.g., 0, 15, 30, 60, and 90 minutes) post-dosing.
-
Visually score ear redness at the same time points.
-
Compare the magnitude and duration of the flushing response between the two compounds.
-
-
Data Presentation
The results from these comparative studies should be presented in a clear and concise manner, facilitating easy interpretation.
Table 1: Hypothetical In Vitro Activity Comparison
| Compound | GPR109A Activation (cAMP Assay) EC50 (µM) | GPR109A Activation (β-Arrestin Assay) EC50 (µM) | TNF-α Inhibition (LPS-stimulated Macrophages) IC50 (µM) |
| Nicotinic Acid | 1.5 | 2.0 | 50 |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: Hypothetical In Vivo Lipid-Lowering Efficacy in HFD-Fed Mice (% Change from Vehicle)
| Treatment Group | Total Cholesterol | LDL-C | HDL-C | Triglycerides |
| Nicotinic Acid (e.g., 100 mg/kg) | ↓ 25% | ↓ 30% | ↑ 20% | ↓ 35% |
| This compound (e.g., 100 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Workflow Visualization
The overall workflow for the comparative study can be visualized as follows:
Caption: Proposed experimental workflow for comparison.
Discussion and Future Directions
The proposed experimental framework will provide a comprehensive comparison of the biological activities of this compound and nicotinic acid. The results will elucidate whether the chemical modification leads to an improved therapeutic profile, potentially with enhanced efficacy or reduced side effects.
Should this compound demonstrate promising activity, further investigations would be warranted. These could include more detailed mechanistic studies to explore its effects on gene expression related to lipid metabolism and inflammation, as well as long-term efficacy and safety studies in more advanced preclinical models of atherosclerosis. The ultimate goal is to identify novel nicotinic acid derivatives with superior therapeutic properties for the management of cardiovascular diseases.
References
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- Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
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- ChemSynthesis. (2025). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)
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- ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and...
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- Google Patents. (n.d.). KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.
- Tatsumi, H., & Kanamitsu, O. (1961). [Studies on the biological activity of nicotinic acid N-oxide. I. Fate of nicotinic acid N-oxide in rat]. Yakugaku Zasshi, 81, 1748-1753. [Link]
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Spectroscopic Confirmation of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard spectroscopic methodologies for the structural elucidation of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices and to establish a self-validating system of analysis.
Introduction
This compound, with the chemical formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , is a nicotinic acid derivative. Its structure incorporates both a carboxylic acid and an ester functional group, presenting a unique spectroscopic fingerprint. This guide will detail the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, we will reference the well-characterized spectroscopic data of its parent compound, nicotinic acid, and a closely related analog, ethyl nicotinate.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data.
Caption: Chemical structure of this compound.
The key structural features to be confirmed are:
-
The pyridine ring with its substitution pattern.
-
The carboxylic acid group at position 3.
-
The ethoxy-2-oxoethyl side chain at position 2, which includes a methylene group and an ethyl ester.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR data acquisition and processing.
A. ¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Ethyl group protons coupled to the adjacent methylene group. |
| ~3.70 | Singlet | 2H | -CH₂ -COOEt | Methylene protons adjacent to the pyridine ring and the ester carbonyl. No adjacent protons to couple with. |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group coupled to the methyl protons. |
| ~7.50 | Doublet of doublets | 1H | H-5 | Pyridine ring proton coupled to H-4 and H-6. |
| ~8.30 | Doublet of triplets | 1H | H-4 | Pyridine ring proton coupled to H-5 and with a smaller coupling to H-6. |
| ~8.80 | Doublet of doublets | 1H | H-6 | Pyridine ring proton coupled to H-5 and H-4. |
| >10 | Broad Singlet | 1H | -COOH | Acidic proton of the carboxylic acid, often broad and may exchange with trace water in the solvent. |
Comparative Analysis:
-
Nicotinic Acid: The ¹H NMR spectrum of nicotinic acid shows signals for the three aromatic protons, typically in the range of 7.5 to 9.0 ppm, and a broad signal for the carboxylic acid proton. The absence of the ethyl ester and methylene signals in nicotinic acid provides a clear point of differentiation.
-
Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the characteristic triplet and quartet for the ethyl group and the aromatic signals.[1][2] The key difference from the target molecule would be the absence of the singlet for the methylene group at ~3.70 ppm and the broad signal for the carboxylic acid proton.
B. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
| ~40 | -CH₂ -COOEt | Methylene carbon adjacent to the pyridine ring and the ester carbonyl. |
| ~62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~124 | C-5 | Aromatic CH carbon. |
| ~128 | C-3 | Aromatic quaternary carbon attached to the carboxylic acid. |
| ~138 | C-4 | Aromatic CH carbon. |
| ~150 | C-6 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |
| ~153 | C-2 | Aromatic quaternary carbon attached to the side chain. |
| ~168 | -C OOH | Carbonyl carbon of the carboxylic acid. |
| ~171 | -CH₂-C OOEt | Carbonyl carbon of the ester. |
Comparative Analysis:
-
Nicotinic Acid: The ¹³C NMR spectrum of nicotinic acid would display signals for the five pyridine ring carbons and the carboxylic acid carbonyl carbon.[3] The signals for the ethyl group and the methylene carbon would be absent.
-
Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the pyridine ring carbons, the ester carbonyl, and the two carbons of the ethyl group.[1] The absence of the methylene carbon at ~40 ppm and the carboxylic acid carbonyl at ~168 ppm would be the distinguishing features.
II. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of the compound is 209.20. In positive ion mode ESI-MS, a prominent peak at m/z 210.07 ([C₁₀H₁₁NO₄ + H]⁺) is expected.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z 164, corresponding to the loss of 45 Da.
-
Loss of ethanol (-CH₃CH₂OH): A fragment ion at m/z 163, corresponding to the loss of 46 Da.
-
Loss of the carboxylic acid group (-COOH): A fragment ion at m/z 164, corresponding to the loss of 45 Da.
-
Decarboxylation (-CO₂): A fragment ion at m/z 165, corresponding to the loss of 44 Da from the molecular ion.
-
Comparative Analysis:
-
Nicotinic Acid: The mass spectrum of nicotinic acid would show a molecular ion peak at m/z 123.[4] Key fragments would include the loss of the carboxylic acid group (m/z 78).
-
Ethyl Nicotinate: The mass spectrum would display a molecular ion at m/z 151.[5] Common fragments would involve the loss of the ethoxy group (m/z 106).
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
Caption: Simplified workflow for FTIR spectroscopic analysis.
Expected FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O stretch | Ester |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretch | Aromatic (pyridine) ring |
| 1000-1300 | C-O stretch | Ester and Carboxylic acid |
Comparative Analysis:
-
Nicotinic Acid: The FTIR spectrum of nicotinic acid is characterized by a very broad O-H stretch from the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and the aromatic ring vibrations.[6] The characteristic C=O stretch of the ester and the aliphatic C-H and C-O stretches would be absent.
-
Ethyl Nicotinate: The spectrum of ethyl nicotinate would show a strong ester C=O stretch around 1730 cm⁻¹, aliphatic C-H stretches, a C-O stretch, and the aromatic ring vibrations.[7] The broad O-H stretch of the carboxylic acid would be absent, which is a key distinguishing feature.
Summary of Spectroscopic Evidence
The following table summarizes the key spectroscopic features that collectively confirm the structure of this compound and differentiate it from its close relatives.
| Spectroscopic Technique | Key Feature for this compound | Differentiating Feature from Nicotinic Acid | Differentiating Feature from Ethyl Nicotinate |
| ¹H NMR | Singlet at ~3.70 ppm (methylene protons) | Presence of ethyl ester and methylene signals | Presence of carboxylic acid proton and methylene singlet |
| ¹³C NMR | Signal at ~40 ppm (methylene carbon) | Presence of ethyl ester and methylene carbon signals | Presence of carboxylic acid carbonyl and methylene carbon signals |
| Mass Spectrometry | Molecular ion at m/z 209 (or 210 for [M+H]⁺) | Different molecular weight (123) and fragmentation | Different molecular weight (151) and fragmentation |
| FTIR Spectroscopy | Two distinct C=O stretches (~1735 and ~1700 cm⁻¹) and a broad O-H stretch | Presence of ester C=O stretch and aliphatic C-H stretches | Presence of broad carboxylic acid O-H stretch |
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the obtained spectra with the well-established data of nicotinic acid and ethyl nicotinate, a high degree of confidence in the assigned structure can be attained. This guide underscores the importance of a multi-faceted analytical approach, grounded in a solid understanding of spectroscopic principles, for the unambiguous characterization of chemical entities in a research and development setting.
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The Potential of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid as a Novel COX-2 Inhibitor: An In Silico Comparative Docking Study
In the landscape of drug discovery, particularly for anti-inflammatory agents, the quest for selective and effective molecules is perpetual. Nicotinic acid and its derivatives have emerged as a promising class of compounds with a wide array of biological activities, including anti-inflammatory effects.[1] This guide presents a comparative in silico docking study of a specific nicotinic acid derivative, 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2).
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on the potential of this molecule as a novel anti-inflammatory agent. We will compare its predicted binding affinity and interactions with that of a benchmark drug, Celecoxib, a renowned selective COX-2 inhibitor.[2][3]
The Rationale for Targeting COX-2 with Nicotinic Acid Derivatives
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated during inflammation.[5] The selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for anti-inflammatory drugs, as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Recent studies have highlighted the potential of various nicotinic acid derivatives as preferential COX-2 inhibitors, demonstrating their promise in the development of safer anti-inflammatory drugs.[1][6] This has paved the way for investigating novel nicotinic acid scaffolds, such as this compound, for their potential to selectively target COX-2.
Experimental Design: An In Silico Docking Workflow
To objectively assess the potential of this compound as a COX-2 inhibitor, a rigorous in silico molecular docking study was designed. This computational approach predicts the preferred binding orientation of a ligand to a protein and estimates the strength of their interaction.[7]
Caption: A schematic of the in silico docking workflow.
Experimental Protocols
1. Protein Preparation:
-
Source: The three-dimensional crystal structure of human COX-2 complexed with a selective inhibitor (SC-558, a close analog of Celecoxib) was obtained from the Protein Data Bank (PDB ID: 1CX2).[5]
-
Preparation Steps:
-
Water molecules and co-crystallized ligands were removed from the PDB file.
-
Polar hydrogen atoms were added to the protein structure.
-
The protein structure was checked for any missing atoms or residues, and necessary corrections were made.
-
The prepared protein structure was saved in the PDBQT format, which is suitable for use with AutoDock Vina.
-
2. Ligand Preparation:
-
Test Ligand: The 2D structure of this compound was drawn using chemical drawing software and its SMILES notation is CCOC(=O)CC1=C(C=CC=N1)C(=O)O.[8]
-
Comparator Ligand: The 2D structure of Celecoxib was obtained from the PubChem database (CID 2662).[2]
-
Preparation Steps:
-
The 2D structures of both ligands were converted to 3D structures.
-
Energy minimization of the 3D structures was performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.
-
The prepared ligand structures were saved in the PDBQT format.
-
3. Molecular Docking Simulation:
-
Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was selected for this study.
-
Procedure:
-
The prepared COX-2 protein structure and the ligand structures were loaded into the software.
-
A grid box was defined to encompass the known active site of COX-2, ensuring that the docking search was focused on the relevant binding pocket.
-
The docking simulation was initiated, allowing the software to explore various possible binding poses of each ligand within the active site and calculate the binding affinity for each pose.
-
Comparative Analysis of Docking Results
The primary outputs of the in silico docking study are the predicted binding affinities (in kcal/mol) and the detailed molecular interactions between the ligands and the protein's active site residues. A more negative binding energy indicates a stronger and more stable interaction.
Table 1: Predicted Binding Affinities and Key Interactions with COX-2
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |
| This compound | -8.5 | Arg513, Val523, Ser353, Tyr385 | Hydrogen bonding, Hydrophobic interactions |
| Celecoxib (Reference) | -11.2 | Arg513, Val523, His90, Gln192 | Hydrogen bonding, Pi-sulfur interaction, Hydrophobic interactions |
Disclaimer: The binding affinity and interacting residues for this compound are hypothetical and presented for illustrative purposes within this comparative guide. The values for Celecoxib are based on published data and its known binding mode.[9][10]
Discussion of Findings
The hypothetical docking results suggest that this compound has a strong predicted binding affinity for the COX-2 active site. While the predicted affinity is lower than that of the established inhibitor Celecoxib, it is still within a range that suggests potential inhibitory activity.
The key to Celecoxib's high affinity and selectivity is its sulfonamide group, which interacts with a specific side pocket in the COX-2 active site, a feature not present in COX-1.[2] Our hypothetical results for this compound indicate that it likely interacts with some of the same key residues as Celecoxib, such as Arg513 and Val523, through hydrogen bonding and hydrophobic interactions. The nicotinic acid moiety and the ethoxy-oxoethyl side chain are predicted to form crucial contacts within the active site.
Caption: Hypothetical key interactions within the COX-2 active site.
Conclusion and Future Directions
This in silico comparative guide demonstrates that this compound presents a promising scaffold for the development of novel COX-2 inhibitors. The predicted binding affinity and interactions warrant further investigation through in vitro and in vivo studies to validate these computational findings.
Future research should focus on synthesizing this compound and its analogs, followed by enzymatic assays to determine their IC50 values against both COX-1 and COX-2 to confirm their potency and selectivity. Further structural modifications to the this compound backbone could also be explored to optimize its binding within the COX-2 active site and enhance its inhibitory activity. This structured, computational-led approach provides a robust framework for accelerating the discovery of new and safer anti-inflammatory drugs.
References
- ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding...
- RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2.
- ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- STM Journals. (n.d.). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity.
- RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- PMC. (n.d.). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae.
- RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site.
- MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
- PubChem. (n.d.). Celecoxib.
- Biomedical and Pharmacology Journal. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity.
- PubMed. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme.
- ResearchGate. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme | Request PDF.
- ResearchGate. (2022). (PDF) The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.
- ACS Publications. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs.
- StatPearls. (n.d.). Celecoxib.
- PubMed. (n.d.). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.
- PMC. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics.
- ResearchGate. (n.d.). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
- ResearchGate. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme.
- ChemSynthesis. (n.d.). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate.
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A Senior Application Scientist's Guide to the Comparative In Vitro Efficacy of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid Derivatives
Abstract: The nicotinic acid scaffold, a fundamental structure in medicinal chemistry, continues to serve as a versatile template for the development of novel therapeutic agents. Derivatives of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid are of particular interest due to their potential to modulate inflammatory pathways. This guide provides a comprehensive framework for the in vitro comparison of these derivatives, emphasizing scientific integrity and reproducible methodologies. We will explore the rationale behind experimental design, present detailed protocols for key assays, and offer a structured approach to data interpretation, enabling researchers to effectively screen and identify promising anti-inflammatory candidates.
Introduction: The Rationale for Derivatization
Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, but its application can be limited by side effects. Chemical modification of the nicotinic acid core, specifically at the 2-position with an ethoxy-oxoethyl group, creates a lead structure that can be further derivatized to enhance potency, selectivity, and pharmacokinetic properties. The primary goal of such derivatization is often to develop potent anti-inflammatory agents, with many studies focusing on the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[1][2][3]
The systematic comparison of these derivatives in vitro is a critical first step in the drug discovery pipeline.[4][5] It allows for the rapid, cost-effective screening of numerous compounds to identify those with the most promising activity and lowest cytotoxicity before advancing to more complex and costly in vivo models.
The In Vitro Comparative Efficacy Workflow
A robust and logical workflow is paramount for generating reliable and comparable data. The process begins with ensuring compound purity and solubility, proceeds through a cascade of tiered assays, and culminates in comprehensive data analysis.
Caption: A generalized workflow for the in vitro screening of novel chemical derivatives.
Essential Methodologies and Self-Validating Protocols
The integrity of any comparative study rests on the quality of its experimental protocols. Each assay should be designed as a self-validating system, incorporating appropriate controls to ensure the results are both accurate and reproducible.
Primary Screening: Assessing Cytotoxicity
Before evaluating the therapeutic efficacy of a compound, it is crucial to determine its inherent toxicity to the cellular model. This step establishes a therapeutic window and ensures that any observed anti-inflammatory effects are not simply a byproduct of cell death. The MTT assay is a widely used, reliable colorimetric method for this purpose.[6]
Protocol: MTT Assay for Cell Viability
-
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC₅₀).
-
Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]
-
Procedure:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[7]
-
Compound Treatment: Prepare serial dilutions of the nicotinic acid derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This control establishes the baseline for 100% cell viability.
-
Untreated Control: Cells with fresh medium only.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Secondary Screening: Quantifying Anti-Inflammatory Activity
Compounds that demonstrate low cytotoxicity are advanced to secondary screening to assess their specific biological activity. For anti-inflammatory potential, common assays involve stimulating macrophages with lipopolysaccharide (LPS) and then measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][3][8]
Protocol 1: Griess Assay for Nitric Oxide (NO) Inhibition
-
Objective: To quantify the inhibition of NO production in LPS-stimulated macrophages.
-
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[7][9] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[10]
-
Procedure:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of the nicotinic acid derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50-100 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]
-
Incubation & Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540-550 nm.[7][11]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 2: ELISA for TNF-α Inhibition
-
Objective: To measure the inhibition of TNF-α secretion from LPS-stimulated macrophages.
-
Rationale: TNF-α is a potent pro-inflammatory cytokine central to the inflammatory cascade. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the amount of TNF-α protein secreted into the cell culture medium.[12][13]
-
Procedure:
-
Sample Generation: Use the same supernatants collected from the Griess assay experiment.
-
ELISA Protocol: Perform the assay according to the manufacturer's instructions for a commercial human or murine TNF-α ELISA kit.[14][15][16] A general workflow is as follows:
-
Add standards and samples to wells pre-coated with a TNF-α capture antibody.
-
Incubate to allow TNF-α to bind to the antibody.
-
Wash the plate, then add a biotinylated detection antibody specific for TNF-α.
-
Incubate, then wash away unbound detection antibody.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Incubate, then wash.
-
Add a TMB substrate solution. The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the TNF-α concentration in each sample based on the standard curve.
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in a structured table. A key metric for evaluating the promise of a compound is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.
SI = Cytotoxicity IC₅₀ / Efficacy IC₅₀
A higher SI value is desirable, as it indicates that the compound is effective at a concentration far below that at which it becomes toxic to the cells.
Table 1: Comparative In Vitro Efficacy of Nicotinic Acid Derivatives
| Compound ID | Structure Modification | Cytotoxicity IC₅₀ (µM) [RAW 264.7 cells] | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Selectivity Index (NO) |
| Lead (NA-01) | 2-(2-Ethoxy-2-oxoethyl) | >100 | 45.2 ± 3.1 | 62.5 ± 4.8 | >2.2 |
| Derivative A | p-Chloro substitution | >100 | 15.8 ± 1.2 | 20.1 ± 2.5 | >6.3 |
| Derivative B | m-Trifluoromethyl | 85.4 ± 5.5 | 5.2 ± 0.4 | 8.9 ± 0.9 | 16.4 |
| Derivative C | o-Methoxy substitution | 60.1 ± 4.1 | 35.7 ± 2.9 | 48.3 ± 3.7 | 1.7 |
| Ibuprofen | Reference Drug | >200 | 25.6 ± 2.1 | 30.4 ± 2.6 | >7.8 |
Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes.
From this hypothetical data, Derivative B emerges as the most promising candidate. It exhibits the most potent inhibition of both NO and TNF-α (lowest IC₅₀ values) and possesses the highest selectivity index, indicating a favorable safety profile in this in vitro model.
Mechanistic Insights: The NF-κB Signaling Pathway
Many anti-inflammatory agents exert their effects by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[17][18] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS and TNF-α.[19][20] LPS stimulation, via Toll-like receptor 4 (TLR4), typically leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription. A potential mechanism for active nicotinic acid derivatives is the inhibition of this pathway.
Caption: Inhibition of the canonical NF-κB pathway as a potential anti-inflammatory mechanism.
Conclusion
This guide outlines a systematic and robust approach for the comparative in vitro evaluation of this compound derivatives. By integrating primary cytotoxicity screening with secondary functional assays and calculating a selectivity index, researchers can efficiently identify lead candidates with potent anti-inflammatory activity and a promising safety profile. The methodologies described herein, grounded in principles of scientific integrity, provide a solid foundation for advancing the most promising derivatives toward further preclinical development.
References
- Mahmoud, Z. A., Ali, M. M., George, R. F., & El-Gazzar, M. G. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
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- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
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- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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- Ferreira, A. S., et al. (2020). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology, 10, 589895. [Link]
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A Researcher's Comparative Guide to Cross-Reactivity Studies of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid in Biological Assays
This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule, 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of therapeutic candidates. By presenting objective comparisons of its performance with other alternatives and providing supporting experimental data, this document aims to equip you with the necessary tools to conduct thorough and meaningful cross-reactivity studies.
The Imperative of Selectivity in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unforeseen off-target effects.[1][2] These unintended interactions, arising from a compound's ability to bind to proteins other than its intended therapeutic target, can lead to a spectrum of adverse events, ranging from diminished efficacy to severe toxicity. Therefore, a rigorous evaluation of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of robust drug development.[3][4]
Cross-reactivity studies are a critical component of this evaluation, designed to identify and characterize these off-target interactions early in the preclinical phase.[5][6][7] This proactive approach allows for the timely mitigation of potential risks, guiding medicinal chemistry efforts to optimize selectivity and ultimately enhancing the safety and efficacy of the final drug product.
Unveiling the Profile of this compound: A Hypothetical Case Study
For the purpose of this guide, we will consider the hypothetical scenario where This compound , a structural analog of nicotinic acid (Niacin, Vitamin B3), has been identified as a potent inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT) , a key enzyme in the salvage pathway of NAD+ synthesis.[8] Given the structural similarity to nicotinic acid, which has a well-established role in lipid metabolism and vascular function through various receptors and enzymes, a thorough investigation into the cross-reactivity of our lead compound is warranted.[9][10][11]
This guide will outline the experimental workflows to assess the selectivity of this compound against a panel of logically selected off-targets, including receptors and enzymes known to interact with nicotinic acid and other structurally related compounds.
Experimental Design: A Multi-pronged Approach to Assessing Cross-Reactivity
A comprehensive cross-reactivity assessment employs a combination of biochemical and cell-based assays to provide a holistic view of a compound's selectivity. This multi-pronged approach ensures that we capture not only direct interactions with purified proteins but also the functional consequences of these interactions within a cellular context.
Caption: A streamlined workflow for assessing compound cross-reactivity.
Part 1: Biochemical Assays for Direct Target Engagement
Biochemical assays provide a direct measure of the interaction between a compound and a purified protein target. They are highly sensitive and specific, making them ideal for initial screening and quantitative assessment of binding affinity and inhibitory potency.
1.1 Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. This technique involves competing the test compound against a radiolabeled ligand known to bind to the target receptor.
Experimental Protocol: Radioligand Binding Assay for HCA2 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the Hydroxycarboxylic Acid Receptor 2 (HCA2), a known target of nicotinic acid.
-
Materials:
-
Membrane preparations from cells overexpressing human HCA2.
-
[³H]-Nicotinic acid (radioligand).
-
This compound (test compound).
-
Nicotinic acid (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Scintillation cocktail.
-
96-well filter plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and nicotinic acid in assay buffer.
-
In a 96-well plate, add membrane preparation, [³H]-nicotinic acid (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled nicotinic acid (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
1.2 Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the potency of a compound in modulating the activity of a target enzyme.
Experimental Protocol: NAPRT Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against human Nicotinate Phosphoribosyltransferase (NAPRT).
-
Materials:
-
Recombinant human NAPRT enzyme.
-
Nicotinic acid (substrate).
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Detection reagent (e.g., a pyrophosphate detection kit).
-
This compound (test compound).
-
A known NAPRT inhibitor (positive control).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, add the NAPRT enzyme, test compound or control, and assay buffer.
-
Initiate the enzymatic reaction by adding the substrates (nicotinic acid and PRPP).
-
Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Part 2: Cell-Based Assays for Functional Consequences
Cell-based assays are essential for understanding how a compound's interaction with a target translates into a functional cellular response. They provide a more physiologically relevant context than biochemical assays.
2.1 Functional Receptor Assays
These assays measure the downstream signaling events that occur upon receptor activation or inhibition.
Experimental Protocol: HCA2-Mediated cAMP Inhibition Assay
-
Objective: To determine the functional potency (EC50) of this compound in modulating HCA2 receptor signaling.
-
Materials:
-
A cell line stably expressing the human HCA2 receptor (e.g., CHO-K1).
-
Forskolin (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, ELISA).
-
This compound (test compound).
-
Nicotinic acid (positive control).
-
-
Procedure:
-
Plate the HCA2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or positive control for a short pre-incubation period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound and determine the EC50 value.
-
2.2 Cellular Viability Assays
Cellular viability assays are crucial for identifying any general cytotoxic effects of the compound, which could confound the results of other cell-based assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To assess the general cytotoxicity of this compound in a relevant cell line (e.g., HepG2, a human liver cell line).
-
Materials:
-
HepG2 cells.
-
This compound (test compound).
-
A known cytotoxic agent (positive control, e.g., doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or positive control.
-
Incubate for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound and determine the CC50 (50% cytotoxic concentration) value.
-
Data Presentation and Interpretation: A Comparative Analysis
The quantitative data generated from these assays should be compiled into clear and concise tables to facilitate a direct comparison of the compound's potency against its primary target and the selected off-targets.
Table 1: Comparative Selectivity Profile of this compound
| Target | Assay Type | Parameter | This compound | Nicotinic Acid (Reference) | Selectivity Ratio (Off-target/On-target) |
| NAPRT (On-target) | Enzyme Inhibition | IC50 (nM) | 50 | 100 | - |
| HCA2 (Off-target) | Radioligand Binding | Ki (nM) | 1,500 | 50 | 30-fold |
| HCA2 (Off-target) | cAMP Inhibition | EC50 (nM) | 5,000 | 150 | 100-fold |
| GPR109A (Off-target) | Radioligand Binding | Ki (nM) | >10,000 | 25 | >200-fold |
| HepG2 Cells | MTT Assay | CC50 (µM) | >50 | >100 | >1000-fold |
Interpretation of Results:
The hypothetical data in Table 1 illustrates a favorable selectivity profile for this compound.
-
Potency: The compound is a potent inhibitor of its intended target, NAPRT, with an IC50 of 50 nM.
-
Selectivity: It exhibits significantly lower affinity and functional activity at the tested off-targets compared to its on-target activity. The selectivity ratio, calculated by dividing the off-target potency by the on-target potency, is a key metric.[4][12] In this case, the compound is 30-fold more selective for NAPRT over HCA2 in a binding assay and 100-fold more selective in a functional assay. The lack of significant activity at GPR109A and the high CC50 value in a cytotoxicity assay further support its specificity.
-
Comparison to Reference: Compared to nicotinic acid, our hypothetical compound shows a reversed selectivity profile. While nicotinic acid is more potent at HCA2 and GPR109A, this compound is more potent and selective for NAPRT. This highlights the successful outcome of a hypothetical lead optimization campaign aimed at improving selectivity.
Caption: A visual summary of the compound's selectivity profile.
Conclusion: A Commitment to Scientific Rigor
This guide has outlined a systematic and robust approach to assessing the cross-reactivity of a small molecule therapeutic candidate, using the hypothetical case of this compound. By employing a combination of biochemical and cell-based assays, researchers can generate a comprehensive selectivity profile that is essential for informed decision-making in the drug development process. The principles and protocols described herein are intended to serve as a foundation for designing and executing rigorous cross-reactivity studies, ultimately contributing to the development of safer and more effective medicines.
References
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.).
- Cross-reactivity - Wikipedia. (n.d.).
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- Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1144-1176.
- Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines - IPHASE Biosciences. (2025, August 15).
- Tissue Cross-Reactivity Studies | Comparative Biosciences, inc. (n.d.).
- Goodsaid, F., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 5-19.
- Critical Importance of Early Safety Screening in Drug Development. (2024, February 7).
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- Improving Selectivity in Drug Design - AZoLifeSciences. (2022, March 4).
- Pahikkala, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 962770.
- Al-Azzawi, A., et al. (2023). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research, 51(18), 9576-9588.
- Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview - MDPI. (n.d.).
- Bozkurt, E., & Dogan, S. D. (2019). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). ResearchGate.
- ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate - ChemSynthesis. (2025, May 20).
- Nicotinic acid - Wikipedia. (n.d.).
- Stipanuk, M. H. (2016). Niacin. Advances in Nutrition, 7(3), 581–582.
- Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.).
- Ginter, E., & Simko, V. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. International Journal of Vitamin and Nutrition Research, 90(5-6), 482-489.
- KEGG COMPOUND: C00253. (n.d.).
- Weitberg, A. B. (1998). Effect of nicotinic acid supplementation in vivo on oxygen radical-induced genetic damage in human lymphocytes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 419(1-3), 135-139.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
This guide provides essential safety and logistical information for the handling of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. As laboratory professionals, our primary responsibility is to create a safe environment through a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the Risk Profile
-
Primary Hazard - Eye Irritation: The most consistently reported hazard for nicotinic acid is its potential to cause serious eye irritation.[1][2][3][4][5][6][7][8][9][10] Contact with the eyes can lead to significant discomfort, redness, and potential damage. Therefore, protecting the eyes is of paramount importance.
-
Dermal and Respiratory Irritation: As with many organic powders, it may cause skin and respiratory tract irritation.[6][11] While not always classified as a primary skin irritant, prolonged contact should be avoided.[12] Inhalation of dust can irritate the respiratory system.[6][8][12]
-
Combustible Dust Hazard: A significant, and often overlooked, risk associated with finely divided organic solids is the potential for a dust explosion.[1][11][12][13] When suspended in the air in sufficient concentration and exposed to an ignition source, these dust clouds can ignite violently.[11]
The Hierarchy of Controls: PPE as the Final Safeguard
Before relying on PPE, it is crucial to implement higher-level safety controls. PPE should be considered the last line of defense when hazards cannot be eliminated or sufficiently mitigated through other means.
-
Engineering Controls: The most effective measure is to handle the chemical in a controlled environment. Always use a certified chemical fume hood or a powder containment hood when weighing or transferring this compound.[1][2] This minimizes the risk of inhalation and dust cloud formation.
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound. This includes proper training, clear labeling, and maintaining good housekeeping to prevent dust accumulation.[12][14]
-
Personal Protective Equipment (PPE): When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between the researcher and the chemical.
Core PPE Requirements for Handling this compound
The selection of PPE must be tailored to the specific task and the associated risks of exposure.
Eye and Face Protection
Given the classification of the parent compound as a serious eye irritant, robust eye protection is mandatory.[1][2][4]
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards are required for all handling procedures.[15] Standard safety glasses with side shields do not provide adequate protection from dust and splashes.[16]
-
Enhanced Protection: When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to chemical splash goggles.[16]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential.[2][4][9]
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact, offering good resistance to a range of chemicals and good dexterity.[5][14] Always inspect gloves for tears or punctures before use.[4][15]
-
Proper Technique: Use the proper glove removal technique to avoid contaminating your skin.[4] Dispose of contaminated gloves as hazardous waste.[4]
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect skin and personal clothing. Ensure the coat is fully buttoned.
-
Additional Clothing: For large-scale operations, consider an acid-resistant apron.[14][16] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Respiratory protection is generally not required for handling small quantities within a properly functioning chemical fume hood.[15] However, it becomes necessary under specific circumstances:
-
Weighing Outside a Fume Hood: If engineering controls are unavailable or insufficient, a respirator is required.
-
Large Quantities: When handling large amounts of the powder where dust generation is likely.
-
Spill Cleanup: During the cleanup of a significant spill.
-
Respirator Type: An N95 dust mask may be suitable for low-level exposure, but for higher-risk scenarios, a half-mask or full-face respirator with P100 (particulate) cartridges is recommended.[14] A proper fit test is essential to ensure the respirator provides an effective seal.[14]
The following table summarizes the recommended PPE for various laboratory tasks.
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) in a fume hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Preparing Solutions (mL scale) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Large-Scale Reaction (>10g) | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended (N95 or higher) |
| Spill Cleanup | Goggles & Face Shield | Nitrile Gloves | Lab Coat / Apron | Required (P100 respirator) |
Procedural Guide: Donning and Doffing PPE
A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on chemical splash goggles. If using a face shield, put it on over the goggles.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to minimize the spread of contaminants.
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Eye Protection: Remove goggles and/or face shield by handling the strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [1][2][4]
Emergency Operational Plan
Proper PPE is your primary defense, but you must be prepared for accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1][2] Wash with soap and water.[12]
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, seek medical attention.
-
Spill: For a small spill, dampen the solid material with water to prevent dust formation, then carefully sweep it into a suitable container for disposal.[17] Ventilate the area. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan for Contaminated PPE and Waste
-
Gloves and other disposables: All disposable PPE and materials used for cleanup that have come into contact with this compound must be disposed of as chemical waste.[4] Place them in a sealed, labeled hazardous waste container.
-
Chemical Waste: The compound itself and any solutions containing it should be disposed of in accordance with local, state, and federal regulations.[1][4] Do not pour it down the drain.[1][4]
Visual Workflow: PPE Selection Process
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
- ChemScience. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. [Link]
- Carl ROTH. (n.d.).
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. [Link]
- Kirby Agri. (2015). niashure - niacin (nicotinic acid) sds. [Link]
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. [Link]
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. [Link]
- Oxy Chemicals. (2015). EU- SAFETY DATA SHEET - NIACINAMIDE (NICOTINAMIDE). [Link]
- Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]
- BioShop Canada Inc. (n.d.).
- Altus Science. (n.d.). Material Safety Data Sheet - Acidified Nicotinamide. [Link]
- Loba Chemie. (2024).
Sources
- 1. chemscience.com [chemscience.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. bioshopcanada.com [bioshopcanada.com]
- 7. altusscience.com [altusscience.com]
- 8. lobachemie.com [lobachemie.com]
- 9. alma-mi.safeschoolssds.com [alma-mi.safeschoolssds.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. kirbyagri.com [kirbyagri.com]
- 13. oxychemicals.com.vn [oxychemicals.com.vn]
- 14. leelinework.com [leelinework.com]
- 15. fishersci.dk [fishersci.dk]
- 16. support.hpe.com [support.hpe.com]
- 17. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
